molecular formula C24H47NO3 B8070007 Ceramide C6-d7

Ceramide C6-d7

Cat. No.: B8070007
M. Wt: 404.7 g/mol
InChI Key: NPRJSFWNFTXXQC-OMMXNDSESA-N
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Description

Ceramide C6-d7 is a useful research compound. Its molecular formula is C24H47NO3 and its molecular weight is 404.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H47NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h18-19,22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)/b19-18+/t22-,23+/m0/s1/i1D3,3D2,5D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRJSFWNFTXXQC-OMMXNDSESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H47NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ceramide C6-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and biological significance of Ceramide C6-d7 (d-erythro-N-hexanoyl-d7-sphingosine). This deuterated analog of the bioactive lipid C6 ceramide serves as an invaluable tool, primarily as an internal standard for mass spectrometry-based lipidomics, enabling precise quantification of endogenous short-chain ceramides.

Introduction to this compound

Ceramides are a class of bioactive sphingolipids that function as critical second messengers in a variety of cellular signaling pathways, regulating processes such as apoptosis, cell cycle arrest, inflammation, and cellular stress responses.[1][2][3] Short-chain ceramides, like C6 ceramide, are cell-permeable and are often used experimentally to mimic the effects of endogenous ceramides generated in response to cellular stimuli.

This compound is an isotopically labeled version of C6 ceramide where seven hydrogen atoms on the N-hexanoyl acyl chain have been replaced with deuterium. This substitution results in a mass shift of +7 Da, making it easily distinguishable from its endogenous counterpart by mass spectrometry, without significantly altering its chemical properties. This characteristic is essential for its use as an internal standard in quantitative studies.

Synthesis of this compound

The synthesis of this compound is achieved through the formation of an amide bond between a D-erythro-sphingosine backbone and a deuterated hexanoic acid (Hexanoic acid-d7). A common and efficient method for this coupling reaction utilizes a phosphonium-based coupling reagent such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).

Synthesis Workflow

The general workflow for the synthesis involves the activation of the carboxylic acid group of hexanoic acid-d7, followed by nucleophilic attack from the primary amine of sphingosine.

Synthesis_Workflow Reactants Reactants: D-erythro-sphingosine Hexanoic Acid-d7 Coupling Amide Coupling Reaction (PyBOP, DIPEA in DMF) Reactants->Coupling 1. Workup Aqueous Workup (e.g., wash with 10% Citric Acid, NaHCO3, Brine) Coupling->Workup 2. Purification Purification (Silica Gel Column Chromatography) Workup->Purification 3. Product Final Product: This compound Purification->Product 4. Verify Identity

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Amide Coupling with PyBOP

This protocol describes the solution-phase synthesis of this compound.

Materials:

  • D-erythro-sphingosine (1.0 eq.)

  • Hexanoic acid-d7 (1.1 eq.)

  • PyBOP (1.2 eq.)

  • Diisopropylethylamine (DIPEA) (3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 10% aqueous citric acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent (e.g., DCM/Methanol gradient)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve D-erythro-sphingosine (1.0 eq.) and hexanoic acid-d7 (1.1 eq.) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add DIPEA (3.0 eq.) to the stirred solution.

  • Add PyBOP (1.2 eq.) portion-wise to the reaction mixture.

  • Allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 10% aqueous citric acid, water, saturated aqueous NaHCO₃, and brine.[4][5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.

Characterization of this compound

Confirmation of the structure and purity of the synthesized this compound is performed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Characterization Workflow

Characterization_Workflow Product Purified This compound MS Mass Spectrometry (ESI-MS/MS) Product->MS NMR NMR Spectroscopy (1H NMR) Product->NMR MS_Data Confirm Molecular Weight & Fragmentation Pattern MS->MS_Data NMR_Data Confirm Sphingosine Backbone Structure NMR->NMR_Data Final Verified Structure MS_Data->Final NMR_Data->Final

Caption: Workflow for the structural characterization of this compound.

Mass Spectrometry

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is the primary technique for characterizing this compound. The analysis confirms the correct molecular weight and provides structural information through fragmentation patterns.

Protocol: ESI-MS Analysis

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for positive ion mode).

  • Infuse the sample directly into the ESI source or inject it via a liquid chromatography system.

  • Acquire full scan mass spectra in positive ion mode to identify the protonated molecular ion [M+H]⁺.

  • Perform tandem MS (MS/MS) on the [M+H]⁺ ion to generate a fragmentation spectrum. Key fragments arise from the cleavage of the sphingoid backbone.[6]

Quantitative Data: Mass Spectrometry

AnalyteMolecular FormulaMolecular Weight ( g/mol )Ion TypeExpected m/zKey Fragment Ions (m/z)
This compoundC₂₄H₄₀D₇NO₃404.68[M+H]⁺405.69264.3 (sphingosine backbone), 246.3 (loss of H₂O from backbone)

Note: The key fragment ions listed correspond to the non-deuterated sphingosine backbone. The fragmentation of the deuterated acyl chain is not typically used for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structural integrity of the sphingosine backbone of the molecule. The deuteration of the C6 acyl chain means that proton signals from this part of the molecule will be absent.

Protocol: ¹H NMR Analysis

  • Dissolve a sample of this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

  • Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the data (phasing, baseline correction, and referencing) and integrate the signals.

  • Assign the chemical shifts to the corresponding protons of the sphingosine backbone.

Quantitative Data: ¹H NMR Spectroscopy

The following table lists typical chemical shift ranges for the key protons of the sphingosine backbone in a ceramide molecule.[7]

Proton AssignmentTypical Chemical Shift (δ, ppm)Multiplicity
H-4, H-5 (Olefinic)5.30 - 5.80m
H-3 (CH-OH)~4.30m
H-2 (CH-NH)~3.90 - 4.20m
H-1, H-1' (CH₂-OH)~3.60 - 3.90m
Amide NH~6.20 - 6.80d
Terminal CH₃~0.88t

Biological Role and Signaling Pathways

While this compound is primarily used as a research tool for quantification, it is employed to study the pathways of its non-deuterated analog, C6 ceramide. Ceramides are central hubs in sphingolipid metabolism and signaling. They are generated through three main pathways: de novo synthesis, the breakdown of sphingomyelin by sphingomyelinases (SMases), and the salvage pathway.[8] These pathways are activated by various cellular stressors, such as TNF-α, Fas ligand, and chemotherapy, leading to the activation of downstream effectors that mediate cellular responses.

Ceramide_Signaling cluster_0 Stimuli cluster_1 Ceramide Generation cluster_2 Downstream Effectors & Outcomes Stress Cell Stressors (TNF-α, FasL, Chemo) SMase Sphingomyelinase (SMase) Stress->SMase Ceramide Ceramide SMase->Ceramide DeNovo De Novo Synthesis DeNovo->Ceramide Salvage Salvage Pathway Salvage->Ceramide PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A JNK c-Jun N-terminal Kinase (JNK) Ceramide->JNK Caspases Caspase Activation Ceramide->Caspases Apoptosis Apoptosis PP2A->Apoptosis JNK->Apoptosis Caspases->Apoptosis

Caption: A simplified ceramide signaling pathway leading to apoptosis.

Conclusion

This compound is an essential tool for lipidomics research. Its synthesis via robust amide coupling chemistry and straightforward characterization by mass spectrometry and NMR make it accessible for laboratory production. As a stable isotope-labeled internal standard, it enables accurate and precise quantification of C6 ceramide, facilitating detailed investigations into the complex roles of short-chain ceramides in health and disease. This guide provides the foundational knowledge for its synthesis, characterization, and application in a research setting.

References

A Technical Guide to the Isotopic Purity and Stability of Ceramide C6-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity and stability of Ceramide C6-d7 (d18:1-d7/6:0), a deuterated analog of the bioactive lipid, C6 ceramide. This compound is a critical tool in lipidomic research, serving as an internal standard for the accurate quantification of short-chain ceramides in complex biological matrices. Its stability and well-defined isotopic enrichment are paramount for reliable experimental outcomes.

Isotopic Purity

The isotopic purity of this compound is a crucial parameter, ensuring accurate and reproducible results in mass spectrometry-based applications. The high level of deuterium enrichment minimizes isotopic interference from naturally occurring isotopes, thereby enhancing the sensitivity and specificity of detection.

Table 1: Isotopic Purity of this compound

ParameterSpecificationSource
Deuterated Forms≥99% (d1-d7)[1][2]
Chemical Purity>98%

Stability Profile

This compound exhibits robust stability under appropriate storage and handling conditions, a prerequisite for its use as a reliable internal standard.

Table 2: Stability of this compound

ConditionRecommended StorageStabilityIncompatible MaterialsSource
Long-Term -20°C≥ 2 yearsN/A[1]
Short-Term -20°CStable for up to 12 months (under desiccating conditions for non-deuterated C6 ceramide)N/A
General Stable under recommended storage conditionsStableStrong acids/alkalis, strong oxidizing/reducing agents[3]
Shipping Ambient (can ship with ice)StableN/A

Experimental Protocols

The determination of isotopic purity and the assessment of stability for this compound are primarily conducted using Liquid Chromatography-Mass Spectrometry (LC-MS). The following is a generalized protocol based on established methods for ceramide analysis.[4][5][6][7]

Protocol 1: Isotopic Purity and Concentration Determination by LC-MS/MS

Objective: To verify the isotopic enrichment and determine the precise concentration of a this compound solution.

Materials:

  • This compound

  • Non-deuterated Ceramide C6 (for calibration curve)

  • LC-MS grade solvents (e.g., methanol, isopropanol, chloroform, formic acid, water)

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or QTRAP)

  • Analytical column (e.g., C18 or C8 reverse-phase)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of non-deuterated Ceramide C6 of known concentration in an appropriate solvent (e.g., chloroform/methanol mixture).

    • Prepare a stock solution of the this compound to be tested.

    • Create a series of calibration standards by serially diluting the non-deuterated Ceramide C6 stock solution.

    • Spike a known amount of the this compound solution into each calibration standard.

  • LC-MS/MS Analysis:

    • Inject the prepared standards into the LC-MS/MS system.

    • Chromatographic Separation: Use a reverse-phase column (e.g., C8 or C18) with a gradient elution. A typical mobile phase could consist of a water/formic acid mixture (Solvent A) and an organic solvent mixture like acetonitrile/isopropanol with formic acid (Solvent B).[6]

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both non-deuterated Ceramide C6 and this compound.

      • Example transitions would need to be determined based on the instrument and specific adducts formed.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the non-deuterated Ceramide C6 to the this compound internal standard against the concentration of the non-deuterated standard.

    • Analyze the mass spectrum of the this compound to confirm the distribution of deuterated species (d1-d7) and calculate the percentage of isotopic enrichment.

    • Determine the concentration of the this compound solution using the calibration curve.

Protocol 2: Stability Assessment of this compound under Stress Conditions

Objective: To evaluate the stability of this compound under various temperature and pH conditions.

Materials:

  • This compound solution of known concentration

  • Buffers of varying pH (e.g., pH 3, 7, 9)

  • LC-MS grade solvents

  • Incubators or water baths set to different temperatures (e.g., 4°C, 25°C, 40°C)

  • LC-MS/MS system as described in Protocol 1

Procedure:

  • Sample Preparation:

    • Aliquots of the this compound solution are mixed with the different pH buffers.

    • Control samples are stored at -20°C.

    • Test samples are incubated at the specified temperatures.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 24, 48, 72 hours), an aliquot is taken from each test condition.

    • The reaction is quenched, and the sample is prepared for LC-MS/MS analysis (e.g., by protein precipitation or liquid-liquid extraction if in a biological matrix).

  • LC-MS/MS Quantification:

    • Analyze the samples using the LC-MS/MS method detailed in Protocol 1. A stable, non-deuterated internal standard of a different ceramide species can be used for quantification if the stability of C6-d7 itself is being tested.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.

Visualizations

Ceramide De Novo Synthesis and Signaling Pathway

Ceramides, including C6 ceramide, are central molecules in sphingolipid metabolism and are involved in various cellular signaling pathways, most notably the induction of apoptosis.

ceramide_pathway De Novo Ceramide Synthesis and Apoptosis Induction Pathway cluster_synthesis De Novo Synthesis cluster_signaling Apoptosis Signaling serine Serine + Palmitoyl-CoA kdsr 3-Ketosphinganine serine->kdsr SPT sphinganine Sphinganine kdsr->sphinganine 3-KSR dihydroceramide Dihydroceramide sphinganine->dihydroceramide CerS ceramide Ceramide dihydroceramide->ceramide DEGS cellular_ceramide Increased Cellular Ceramide ceramide->cellular_ceramide c6_ceramide Exogenous C6-Ceramide c6_ceramide->cellular_ceramide pp2a PP2A Activation cellular_ceramide->pp2a akt Akt Dephosphorylation (Inhibition) pp2a->akt bad Bad Dephosphorylation (Activation) akt->bad bax Bax/Bak Activation bad->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: De novo synthesis of ceramide and a simplified signaling pathway for C6 ceramide-induced apoptosis.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of this compound.

stability_workflow Workflow for this compound Stability Assessment start Prepare this compound stock solution aliquot Aliquot into different stress conditions (pH, Temp) start->aliquot incubate Incubate for defined time points aliquot->incubate sample Sample at T=0, T=24h, T=48h, etc. incubate->sample prepare Prepare samples for analysis (e.g., extraction, dilution) sample->prepare lcms LC-MS/MS Analysis (MRM mode) prepare->lcms data Data Analysis: Calculate % remaining lcms->data end Determine Degradation Kinetics data->end

Caption: A generalized experimental workflow for conducting a stability study of this compound.

References

The Biophysical Role of C6-d7 Ceramide in Lipid Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide, a central molecule in sphingolipid metabolism, plays a critical role in regulating cellular processes ranging from signaling and proliferation to apoptosis. The biophysical alterations induced by ceramide in cellular membranes are fundamental to these functions. Short-chain ceramides, such as N-hexanoyl-D-sphingosine (C6 ceramide), are widely used as cell-permeable analogs to study these effects. The deuterated variant, C6-d7 ceramide (N-hexanoyl-d7-D-sphingosine), serves as a powerful tool, particularly in techniques like solid-state deuterium Nuclear Magnetic Resonance (²H-NMR), to probe the dynamics and structure of lipid membranes with high precision. This guide provides an in-depth analysis of the role of C6 ceramide in membrane biophysics, detailing its impact on membrane order, domain formation, and its connection to cellular signaling pathways. It includes a compilation of quantitative data, detailed experimental protocols for key biophysical techniques, and visual representations of relevant pathways and workflows.

Introduction to Ceramide and the Utility of C6-d7

Ceramides are composed of a sphingosine base linked to a fatty acid via an amide bond. The length and saturation of this fatty acid chain significantly influence the biophysical properties of the ceramide molecule and its subsequent effects on the lipid membrane.[1][2] C6 ceramide, with its short, saturated 6-carbon acyl chain, is particularly noteworthy. Unlike its long-chain counterparts that tend to stabilize ordered domains, C6 ceramide often acts as a destabilizer of ordered lipid phases, a property linked to its potent pro-apoptotic effects.[2]

The deuteration of the C6 acyl chain (C6-d7) does not significantly alter its chemical or biophysical properties but makes it "visible" in ²H-NMR spectroscopy. This technique allows for the direct measurement of the orientation and dynamics of the C-D bonds within the lipid bilayer, providing quantitative insights into lipid packing, acyl chain order, and phase behavior.[3][4]

Biophysical Effects of C6 Ceramide on Lipid Membranes

The introduction of C6 ceramide into a lipid bilayer induces significant changes in its biophysical properties. These alterations are the primary mechanism through which it influences cellular functions.

Destabilization of Ordered Domains

Contrary to long-chain ceramides (e.g., C16, C18) which promote the formation of highly ordered gel-phase domains, short-chain C6 ceramide has been shown to destabilize ordered lipid domains (also known as lipid rafts).[2] Small-angle neutron scattering (SANS) studies have demonstrated that in model membranes composed of DPPC/DOPC/cholesterol, the inclusion of C6 ceramide lowers the melting temperature of ordered domains, indicating a fluidizing or disordering effect.[2] This destabilization is attributed to the poor packing of the short C6 acyl chain within the ordered environment created by longer-chain lipids, leading to perturbations at the domain interface.

Impact on Membrane Fluidity and Order

While C6 ceramide disrupts existing ordered domains, its effect on the overall membrane is complex. In fluid-phase membranes, such as those composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), ceramides generally increase the order of phospholipid acyl chains.[4] However, the short chain of C6 ceramide limits its ability to induce the formation of a separate, stable gel phase compared to its longer-chain counterparts.[5] This suggests that C6 ceramide integrates into the fluid bilayer, where it can modulate local packing and fluidity, which in turn can affect the function of membrane proteins and signaling platforms.

Induction of Membrane Curvature and Permeability

Ceramides, with their small polar headgroup and conical molecular shape, can induce negative curvature in lipid membranes. This property is crucial for processes like vesicle budding and endocytosis.[6] The accumulation of ceramide can lead to the formation of ceramide-rich channels or pores, increasing membrane permeability. This effect is particularly relevant in the mitochondrial outer membrane, where ceramide-induced permeability can lead to the release of pro-apoptotic factors like cytochrome c.[7]

Quantitative Data on Ceramide-Induced Biophysical Changes

The following tables summarize quantitative data from studies on the effects of various ceramides on lipid membrane properties. While specific data for C6-d7 ceramide is limited in the literature, the values for other ceramides, often studied using deuterated phospholipids, illustrate the types of measurements where C6-d7 ceramide would be an invaluable probe.

Table 1: Effect of Ceramide on Lipid Bilayer Thickness (Data derived from X-ray diffraction studies on various ceramide/phospholipid mixtures)

Lipid SystemCeramide Type & ConcentrationPhaseBilayer Thickness (d-spacing, Å)Reference
DMPC20 mol% C18-Ceramide (Stearoyl)Two-phase (gel)64.3 & 38.5[8]
POPC/SM/Chol0-20 mol% C16-Ceramide (Palmitoyl)Lα (fluid)Increases from ~62.5 to ~64.0[9]
POPC/SM/Chol0-20 mol% C16-Ceramide (Palmitoyl)Lβ (gel)~66.0 (largely constant)[9]
Diphytanoyl-PC2.1 mol% Alamethicin (peptide)FluidDecrease of ~1.5 Å[10]

Note: Bilayer thickness is a key parameter affected by ceramide. C6 ceramide's effect would be measurable using techniques like SANS or X-ray diffraction.

Table 2: Effect of Ceramide on Membrane Order and Domain Properties (Data derived from Atomic Force Microscopy (AFM) and Fluorescence Spectroscopy)

Lipid SystemCeramide Type & ConcentrationParameterValueTechniqueReference
POPC/Ceramide (5:1)Brain CeramideDomain Height Difference~12 ÅAFM[5]
POPC/Ceramide/Chol (15 mol%)Brain CeramideDomain Height Difference~7 ÅAFM[5]
DOPC GUVsN/ALaurdan GP-0.45 ± 0.02Fluorescence[11]
DPPC:Chol (7:3) GUVsN/ALaurdan GP+0.29 ± 0.03Fluorescence[11]

Note: Laurdan General Polarization (GP) is a measure of membrane lipid order. C6 ceramide is known to modulate this property.

Key Experimental Methodologies

Detailed protocols are essential for reproducible biophysical studies. The following sections outline methodologies for key experiments used to investigate the effects of C6-d7 ceramide.

Vesicle Preparation for Biophysical Studies

The preparation of model membranes, such as Large Unilamellar Vesicles (LUVs) or Giant Unilamellar Vesicles (GUVs), is the first step for most in vitro biophysical assays.

Protocol: Preparation of LUVs by Extrusion

  • Lipid Film Preparation:

    • Co-dissolve the desired lipids (e.g., POPC and C6-d7 ceramide) in a chloroform/methanol mixture (e.g., 2:1 v/v) to ensure a homogenous mixture.

    • Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer (e.g., PBS or HEPES buffer) by vortexing. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipid with the highest Tm. This process forms multilamellar vesicles (MLVs).

  • Extrusion:

    • Load the MLV suspension into a lipid extruder fitted with a polycarbonate membrane of a defined pore size (e.g., 100 nm).

    • Pass the suspension through the membrane multiple times (e.g., 11-21 passes). This process results in a solution of more uniformly sized LUVs.

Deuterium (²H) NMR Spectroscopy

²H-NMR is a powerful technique to study the order and dynamics of lipid acyl chains. Using C6-d7 ceramide allows for direct observation of the ceramide molecule within the bilayer.

Protocol: Solid-State ²H-NMR of C6-d7 Ceramide in a Lipid Bilayer

  • Sample Preparation:

    • Prepare LUVs containing C6-d7 ceramide as described in section 4.1.

    • Pellet the vesicles by ultracentrifugation to form a hydrated lipid pellet.

    • Carefully transfer the pellet into a solid-state NMR rotor. Ensure the sample is well-packed.[3][12]

  • NMR Acquisition:

    • Acquire ²H-NMR spectra using a quadrupolar echo pulse sequence on a solid-state NMR spectrometer.

    • Spectra are typically acquired over a range of temperatures, especially around the phase transition temperature of the main phospholipid component.

  • Data Analysis:

    • The quadrupolar splitting (ΔνQ) is measured from the separation of the two peaks in the Pake doublet powder pattern.

    • The carbon-deuterium bond order parameter (S_CD) is calculated from the quadrupolar splitting. S_CD is a direct measure of the motional anisotropy of the deuterated acyl chain segment and reflects the local membrane order. A larger splitting indicates a more ordered, less dynamic environment.[13]

Fluorescence Microscopy with Laurdan GP

Laurdan is a fluorescent dye sensitive to the polarity of its environment. It is widely used to visualize lipid domains and quantify membrane order by calculating the Generalized Polarization (GP) value.[11][14]

Protocol: Laurdan GP Imaging of GUVs

  • GUV Preparation: Prepare GUVs using a method like electroformation. The lipid mixture should include the lipids of interest (e.g., POPC, cholesterol, C6 ceramide).

  • Labeling: Add Laurdan dye to the GUV suspension (e.g., at a final probe-to-lipid ratio of 1:300) and incubate to allow the probe to incorporate into the membranes.[15]

  • Imaging:

    • Image the GUVs using a two-photon or confocal microscope equipped with two emission channels.[14][15]

    • Acquire images simultaneously in the blue part of the spectrum (e.g., 440 nm, characteristic of ordered/gel phases) and the green part (e.g., 490 nm, characteristic of disordered/liquid-crystalline phases).

  • GP Calculation:

    • For each pixel in the image, calculate the GP value using the formula: GP = (I_440 - I_490) / (I_440 + I_490)

    • Generate a pseudo-colored GP image where different colors represent different GP values, providing a map of membrane order. GP values range from +1 (highly ordered) to -1 (highly disordered).[14]

Atomic Force Microscopy (AFM)

AFM provides topographical images of membrane surfaces with nanometer resolution, allowing for the direct visualization of lipid domains and the measurement of their height differences relative to the surrounding bilayer.[16][17]

Protocol: AFM Imaging of Ceramide-Induced Domains in a Supported Lipid Bilayer (SLB)

  • SLB Formation:

    • Prepare LUVs of the desired lipid composition (e.g., DOPC:SM:Chol with C6 ceramide).

    • Cleave a fresh mica surface and immediately add a solution containing CaCl₂ followed by the vesicle solution.[16][18]

    • Allow the vesicles to adsorb, rupture, and fuse on the mica surface for approximately 1 hour to form a continuous SLB.

    • Gently rinse with buffer to remove unfused vesicles.

  • AFM Imaging:

    • Image the SLB in buffer using AFM in tapping mode to minimize damage to the soft bilayer.[19]

    • Acquire height and phase images. Height images reveal differences in the thickness of lipid domains, while phase images can provide information on their mechanical properties.

  • Data Analysis:

    • Measure the height difference between the ceramide-rich domains and the surrounding fluid bilayer. This difference reflects the differential packing of lipids in the two phases.[5]

Signaling Pathways and Visualizations

The biophysical effects of C6 ceramide are directly linked to its role as a signaling molecule, particularly in the induction of apoptosis.

C6 Ceramide-Induced Apoptosis

Exogenously added C6 ceramide can initiate apoptosis through multiple pathways. A key mechanism involves the activation of the extrinsic apoptotic pathway, often mediated by c-Jun N-terminal kinase (JNK) and Caspase-8, independent of death receptor ligation.[1]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosolic Signaling Cascade C6_in Exogenous C6 Ceramide Membrane Membrane Perturbation (Biophysical Effects) C6_in->Membrane Induces JNK JNK Activation Membrane->JNK Leads to Casp8 Pro-Caspase 8 JNK->Casp8 Activates aCasp8 Active Caspase 8 Casp8->aCasp8 Cleavage Casp3 Pro-Caspase 3 aCasp8->Casp3 Cleaves aCasp3 Active Caspase 3 (Effector Caspase) Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis Executes G cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Interpretation start Define Lipid Composition (e.g., POPC + C6-d7 Cer) film Create Lipid Film start->film hydrate Hydrate Film (forms MLVs) film->hydrate extrude Extrude (forms LUVs) hydrate->extrude NMR ²H-NMR Spectroscopy extrude->NMR Fluor Fluorescence Microscopy extrude->Fluor AFM Atomic Force Microscopy extrude->AFM Order Membrane Order (S_CD) NMR->Order Domains Domain Properties (GP Value, Height) Fluor->Domains AFM->Domains Structure Overall Membrane Structure Order->Structure Domains->Structure G A Increased Cellular C6 Ceramide Level B Integration into Lipid Bilayer A->B C Disruption of Ordered Lipid Packing (Raft Destabilization) B->C D Alteration of Local Membrane Fluidity & Curvature B->D E Modulation of Membrane Protein Function (e.g., Kinases, Caspases) C->E D->E F Initiation of Downstream Signaling (e.g., Apoptosis) E->F

References

Exploring the Intersection: A Technical Guide to Ceramide C6-d7 Interaction with Lipid Rafts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate relationship between the deuterated short-chain ceramide, C6-d7, and lipid rafts. These specialized membrane microdomains, enriched in cholesterol and sphingolipids, serve as critical platforms for cellular signaling. The introduction of exogenous ceramides, such as C6-d7, can significantly modulate the structure and function of these rafts, influencing a myriad of cellular processes from signal transduction to apoptosis. This document provides a comprehensive overview of the quantitative effects, experimental methodologies, and signaling pathways associated with the interaction of Ceramide C6-d7 with lipid rafts, offering valuable insights for researchers in cell biology and drug development.

Quantitative Insights: The Impact of Ceramide on Lipid Raft Properties

The introduction of ceramides into cellular membranes can induce significant biophysical changes within lipid rafts. While specific quantitative data for this compound is often embedded within broader lipidomic studies, the following tables summarize the well-documented effects of short-chain ceramides (like C6) on lipid raft characteristics, which are expected to be comparable for the deuterated analog.

Parameter AffectedObserved Effect of Short-Chain Ceramide (C6)Method of MeasurementReference
Lipid Order Destabilization of ordered domains (rafts)Small-Angle Neutron Scattering (SANS)[1]
Domain Coalescence Induces clustering of small raft domains into larger platformsAtomic Force Microscopy (AFM), Fluorescence Microscopy[2][3]
Lipid Packing Increases membrane rigidity in fluid phospholipid bilayersFluorescence Spectroscopy (e.g., using t-PnA probe)[3]
Cholesterol Displacement Can displace cholesterol from sphingomyelin-rich domainsNot explicitly quantified for C6-d7, but a known effect of ceramides[4]

Table 1: Biophysical Effects of Short-Chain Ceramides on Lipid Rafts

Lipid SpeciesChange upon C6 Ceramide TreatmentAnalytical TechniqueReference
Endogenous Ceramides Increase in longer-chain ceramidesMass Spectrometry (LC-MS/MS)[5]
Sphingomyelin Potential for localized hydrolysis by sphingomyelinaseMass Spectrometry, Fluorescence Assays[6]
Hexosyl-ceramides IncreaseMass Spectrometry[7]

Table 2: Alterations in Lipid Raft Composition Induced by C6 Ceramide

Experimental Protocols: Methodologies for Studying Ceramide-Raft Interactions

A robust understanding of the interplay between this compound and lipid rafts necessitates the application of sophisticated biophysical and analytical techniques. This section outlines detailed protocols for key experiments.

Quantitative Lipidomics of Lipid Rafts using LC-MS/MS

This protocol enables the precise quantification of this compound and other lipid species within isolated lipid rafts.

Objective: To determine the lipid composition of lipid rafts following treatment with this compound.

Materials:

  • Cell culture reagents

  • This compound (N-hexanoyl-d7-D-erythro-sphingosine)

  • Detergent-free or detergent-based lipid raft isolation kit

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Internal lipid standards

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with the desired concentration of this compound for a specified time. Include vehicle-treated cells as a control.

  • Lipid Raft Isolation: Isolate lipid rafts from treated and control cells using either a detergent-free method (e.g., sucrose density gradient centrifugation) or a detergent-based method (e.g., using Triton X-100). The choice of method can influence the protein and lipid composition of the isolated rafts.[4]

  • Lipid Extraction: Extract lipids from the isolated raft fractions using a modified Bligh-Dyer method. Add a known amount of internal lipid standards to each sample for normalization.

  • LC-MS/MS Analysis: Analyze the lipid extracts using a high-resolution LC-MS/MS system.[8][9][10]

    • Chromatographic Separation: Use a suitable C18 reverse-phase column to separate the different lipid species.

    • Mass Spectrometry: Operate the mass spectrometer in a positive ion mode for the detection of this compound and other sphingolipids. Use multiple reaction monitoring (MRM) for targeted quantification.

  • Data Analysis: Quantify the abundance of this compound and other lipid species by comparing their peak areas to those of the internal standards.

Visualization of Ceramide-Induced Raft Reorganization by Fluorescence Microscopy

This protocol allows for the direct observation of changes in lipid raft organization upon the introduction of this compound.

Objective: To visualize the effect of this compound on the clustering and dynamics of lipid rafts in live or fixed cells.

Materials:

  • Fluorescently labeled lipid raft marker (e.g., cholera toxin subunit B-FITC for GM1, or a fluorescently tagged raft-associated protein)

  • This compound

  • Confocal or Total Internal Reflection Fluorescence (TIRF) microscope

  • Image analysis software

Procedure:

  • Cell Preparation and Labeling: Seed cells on glass-bottom dishes suitable for high-resolution microscopy. Label the lipid rafts with a fluorescent marker.

  • Ceramide Treatment: Treat the labeled cells with this compound.

  • Live-Cell Imaging (Optional): For dynamic studies, perform live-cell imaging using a confocal or TIRF microscope.[11] TIRF microscopy is particularly useful for visualizing events at the plasma membrane where lipid rafts are located.[3]

  • Fixation and Imaging: For endpoint analysis, fix the cells at different time points after treatment.

  • Image Acquisition: Acquire images of the fluorescently labeled lipid rafts in both control and treated cells.

  • Image Analysis: Analyze the acquired images to quantify changes in the size, number, and distribution of lipid raft clusters. Techniques like Förster Resonance Energy Transfer (FRET) can be employed to study the proximity and interaction of molecules within the rafts.[6]

Signaling Pathways and Experimental Workflows

The interaction of this compound with lipid rafts can trigger a cascade of downstream signaling events. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

experimental_workflow_lipidomics cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture & C6-d7 Treatment raft_isolation Lipid Raft Isolation cell_culture->raft_isolation lipid_extraction Lipid Extraction & Internal Standard Spiking raft_isolation->lipid_extraction lcms LC-MS/MS Analysis lipid_extraction->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Fig 1. Experimental workflow for quantitative lipidomics of lipid rafts.

signaling_pathway_egfr C6_ceramide C6 Ceramide lipid_raft Lipid Raft Reorganization C6_ceramide->lipid_raft EGFR EGFR Clustering lipid_raft->EGFR SFK Src Family Kinase (SFK) Activation EGFR->SFK Erk12 Erk1/2 Phosphorylation SFK->Erk12 cellular_response Cellular Response (e.g., Inflammation) Erk12->cellular_response

Fig 2. C6 Ceramide-induced EGFR signaling pathway in lipid rafts.

logical_relationship_apoptosis C6_ceramide C6 Ceramide raft_clustering Lipid Raft Clustering C6_ceramide->raft_clustering fas_receptor Fas Receptor Aggregation raft_clustering->fas_receptor disc_formation DISC Formation fas_receptor->disc_formation caspase_activation Caspase Activation disc_formation->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Fig 3. Ceramide-mediated apoptosis signaling via lipid raft clustering.

Conclusion

The study of this compound's interaction with lipid rafts offers a window into the dynamic regulation of cellular membranes and their associated signaling networks. The methodologies and pathways outlined in this guide provide a framework for researchers to investigate the nuanced effects of this and other bioactive lipids. A deeper understanding of how ceramides modulate lipid raft properties is paramount for the development of novel therapeutic strategies targeting a wide range of diseases, from cancer to neurodegenerative disorders. The use of deuterated analogs like C6-d7, in conjunction with advanced analytical techniques, will continue to be instrumental in dissecting these complex biological processes.

References

The Multifaceted Mechanism of C6 Ceramide in Cellular Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of sphingolipids that have emerged as critical bioactive molecules involved in a myriad of cellular processes. Among them, the short-chain, cell-permeable analog, N-hexanoyl-D-erythro-sphingosine (C6 ceramide), has been extensively utilized as a powerful tool in cellular models to elucidate the intricate signaling pathways governing cell fate. Its ability to mimic the effects of endogenous ceramides has made it an invaluable agent in cancer biology and beyond. This technical guide provides an in-depth exploration of the mechanism of action of C6 ceramide, focusing on its roles in apoptosis, autophagy, and cell cycle arrest. It is important to note that the deuterated form, C6-D7 ceramide, is primarily employed as an internal standard for the precise quantification of short-chain ceramides in mass spectrometry-based analyses, rather than as a direct modulator of cellular activity.

Core Mechanisms of Action of C6 Ceramide

C6 ceramide exerts its profound effects on cellular homeostasis through the modulation of multiple, interconnected signaling pathways. The primary outcomes of C6 ceramide treatment in many cellular models, particularly in cancer cells, are the induction of programmed cell death (apoptosis), the initiation of a cellular recycling process (autophagy), and the halting of cell proliferation (cell cycle arrest).

Induction of Apoptosis

C6 ceramide is a potent inducer of apoptosis in a wide range of cancer cell lines. Its pro-apoptotic effects are mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Key Signaling Events:

  • Activation of Stress-Activated Protein Kinases (SAPKs): C6 ceramide is known to activate c-Jun N-terminal Kinase (JNK), a key player in stress-induced apoptosis.

  • Caspase Cascade Activation: Treatment with C6 ceramide leads to the cleavage and activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate executioner caspases like caspase-3. Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

  • Mitochondrial Dysfunction: C6 ceramide can induce the translocation of pro-apoptotic Bcl-2 family members, like Bax, to the mitochondria. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the formation of the apoptosome.

  • Generation of Reactive Oxygen Species (ROS): C6 ceramide treatment has been shown to increase the production of ROS, which can further amplify apoptotic signaling.

Modulation of Autophagy

Autophagy is a catabolic process that involves the degradation of cellular components via lysosomes. C6 ceramide can induce autophagy, which, depending on the cellular context, can either promote cell survival or contribute to cell death.

Key Signaling Events:

  • Inhibition of mTORC1 Signaling: C6 ceramide can suppress the activity of the mammalian target of rapamycin complex 1 (mTORC1), a central negative regulator of autophagy.

  • Induction of LC3 Lipidation: A hallmark of autophagy is the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). C6 ceramide treatment leads to an accumulation of LC3-II and the formation of LC3-positive puncta, indicative of autophagosome formation.

  • Interaction with Beclin-1: Ceramide can promote the dissociation of the Beclin-1/Bcl-2 complex, freeing Beclin-1 to participate in the initiation of autophagy.

Induction of Cell Cycle Arrest

C6 ceramide can halt the progression of the cell cycle, primarily at the G0/G1 phase, thereby inhibiting cell proliferation.

Key Signaling Events:

  • Upregulation of Cyclin-Dependent Kinase Inhibitors (CKIs): C6 ceramide treatment has been associated with an increased expression of CKIs such as p21 and p27. These proteins bind to and inhibit the activity of cyclin-CDK complexes that are necessary for cell cycle progression.

  • Downregulation of Cyclins: The expression of key cyclins, such as cyclin D and cyclin E, which are crucial for the G1/S transition, can be reduced following C6 ceramide treatment.

  • Modulation of the p53 Pathway: C6 ceramide can increase the expression of the tumor suppressor protein p53, which in turn can transcriptionally activate p21.

Quantitative Data on C6 Ceramide's Effects

The following tables summarize quantitative data from various studies on the effects of C6 ceramide in different cellular models.

Cell LineAssayConcentration (µM)Incubation Time (hours)Observed Effect
MDA-MB-231Cell Viability5-10Not SpecifiedIC50 value
MCF-7Cell Viability5-10Not SpecifiedIC50 value
SK-BR-3Cell Viability5-10Not SpecifiedIC50 value
MyLa (CTCL)Cell Viability25626.7% reduction in cell viability
MyLa (CTCL)Cell Viability100651.1% reduction in cell viability
HuT78 (CTCL)Cell Viability25621.4% reduction in cell viability
HuT78 (CTCL)Cell Viability100652.4% reduction in cell viability
K562Apoptosis (Sub-G1)2524, 48, 72Significant increase in apoptotic cells over time
OPM2 (Multiple Myeloma)Apoptosis (Hoechst)20Not Specified20.5% apoptotic cells (compared to 3.7% in control)
MCF-7Cell Viability5024Significant cell death observed

Table 1: Effects of C6 Ceramide on Cell Viability and Apoptosis.

Cell LineAssayConcentration (µM)Incubation Time (hours)Observed Effect
HepG2Autophagy Induction126Increased red fluorescent puncta (mCherry-GFP-LC3 reporter), indicating autolysosome formation
MCF-7Autophagy Induction5024Accumulation of monodansylcadaverine, indicating autophagic vacuole formation

Table 2: Effects of C6 Ceramide on Autophagy.

Cell LineAssayConcentration (µM)Incubation Time (hours)Observed Effect
MCF-7Cell Cycle AnalysisNot SpecifiedNot SpecifiedG1-phase arrest, associated with decreased cyclin D and E, and increased p53 and p21 expression

Table 3: Effects of C6 Ceramide on the Cell Cycle.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of C6 ceramide.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of C6 ceramide on cultured cells.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 3 x 10^4 cells per well in 100 µL of culture medium.

  • Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of C6 ceramide (e.g., 1, 5, 10, 25, 50, and 100 µM) for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Mix thoroughly and measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following C6 ceramide treatment.

Methodology:

  • Cell Treatment: Treat cells with the desired concentration of C6 ceramide for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Caspase-3 Activity Assay

Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.

Methodology:

  • Cell Lysis: Treat cells with C6 ceramide, harvest, and lyse them in a cold lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • Assay Reaction: In a 96-well plate, add 10-50 µg of protein from each lysate to wells containing a reaction buffer and the fluorogenic caspase-3 substrate Ac-DEVD-pNA or Ac-DEVD-AMC.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence/Absorbance Measurement: Measure the fluorescence at an excitation of 380 nm and an emission of 460 nm (for AMC substrate) or the absorbance at 405 nm (for pNA substrate).

Autophagy Assay (LC3 Puncta Formation)

Objective: To visualize and quantify the formation of autophagosomes.

Methodology:

  • Cell Transfection (if necessary): For optimal visualization, cells can be transfected with a GFP-LC3 or mCherry-GFP-LC3 plasmid.

  • Cell Treatment: Treat the cells with C6 ceramide for the desired time.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization (optional but recommended for antibody staining): Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS.

  • Staining (if not using fluorescent protein): If using an anti-LC3 antibody, block the cells and then incubate with the primary antibody, followed by a fluorescently labeled secondary antibody.

  • Imaging: Visualize the cells using a fluorescence microscope. Autophagosomes will appear as distinct fluorescent puncta.

  • Quantification: Count the number of puncta per cell in multiple fields of view to quantify the level of autophagy.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the distribution of cells in different phases of the cell cycle.

Methodology:

  • Cell Harvesting and Fixation: Harvest the treated and control cells and fix them in ice-cold 70% ethanol while vortexing to prevent clumping. The cells can be stored at -20°C for several weeks.

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash them twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) to degrade RNA and ensure that only DNA is stained.

  • PI Staining: Add a solution of Propidium Iodide (e.g., 50 µg/mL) to the cells.

  • Incubation: Incubate the cells for at least 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be determined.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by C6 ceramide.

C6_Ceramide_Apoptosis_Pathway C6_Ceramide C6 Ceramide JNK JNK Activation C6_Ceramide->JNK Caspase8 Caspase-8 Activation C6_Ceramide->Caspase8 Bax Bax Translocation C6_Ceramide->Bax Apoptosis Apoptosis JNK->Apoptosis Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Caspase3->Apoptosis

C6 Ceramide-Induced Apoptosis Signaling Pathway.

C6_Ceramide_Autophagy_Pathway C6_Ceramide C6 Ceramide mTORC1 mTORC1 Inhibition C6_Ceramide->mTORC1 Beclin1_Bcl2 Beclin-1/Bcl-2 Dissociation C6_Ceramide->Beclin1_Bcl2 Autophagy_Initiation Autophagy Initiation mTORC1->Autophagy_Initiation Beclin1_Bcl2->Autophagy_Initiation LC3_Lipidation LC3-I to LC3-II Conversion Autophagy_Initiation->LC3_Lipidation Autophagosome Autophagosome Formation LC3_Lipidation->Autophagosome C6_Ceramide_Cell_Cycle_Arrest_Pathway C6_Ceramide C6 Ceramide p53 p53 Upregulation C6_Ceramide->p53 p21_p27 p21/p27 Upregulation C6_Ceramide->p21_p27 Cyclin_D_E Cyclin D/E Downregulation C6_Ceramide->Cyclin_D_E p53->p21_p27 CDK Cyclin/CDK Complex Inhibition p21_p27->CDK Cyclin_D_E->CDK G1_Arrest G1 Phase Arrest CDK->G1_Arrest

The Biological Significance of Deuterated Ceramide Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides are a class of bioactive sphingolipids that play a pivotal role in a multitude of cellular processes, including apoptosis, cell cycle regulation, and stress responses. The inherent complexity of the sphingolipidome and the transient nature of ceramide signaling present significant challenges to researchers. Deuterated ceramide analogs, in which one or more hydrogen atoms are replaced by deuterium, have emerged as indispensable tools in sphingolipid research. This technical guide provides a comprehensive overview of the biological significance of deuterated ceramide analogs, with a focus on their applications as metabolic tracers and internal standards for mass spectrometry. We will delve into the experimental protocols for their synthesis and use, present quantitative data on their biological activities, and visualize the intricate signaling pathways they help to elucidate.

Introduction to Ceramides and the Rationale for Deuteration

Ceramides are central intermediates in sphingolipid metabolism, consisting of a sphingoid base N-acylated with a fatty acid. The length and saturation of the fatty acid chain, as well as modifications to the sphingoid base, give rise to a vast array of ceramide species, each with potentially distinct biological functions. Ceramides are key regulators of cellular fate, often referred to as "tumor suppressor lipids" for their ability to induce apoptosis and cell cycle arrest in cancer cells.[1][2]

The study of ceramide biology is complicated by the dynamic interplay of numerous enzymes that control their synthesis and degradation.[3] Furthermore, ceramides often act within localized membrane microdomains, making their detection and quantification challenging. Deuteration, the substitution of hydrogen with its stable isotope deuterium, offers a powerful solution to these challenges. The increased mass of deuterium allows for the differentiation of deuterated analogs from their endogenous counterparts by mass spectrometry, without significantly altering their chemical properties. This key feature enables their use as tracers to follow metabolic pathways and as internal standards for accurate quantification.

Applications of Deuterated Ceramide Analogs

Metabolic Tracers for Elucidating Sphingolipid Pathways

Deuterated ceramide analogs serve as powerful metabolic tracers to investigate the complex pathways of sphingolipid metabolism. By introducing a deuterated precursor, researchers can track its conversion into various downstream sphingolipids, providing insights into the activity of specific enzymes and the flux through different metabolic routes. For instance, deuterated sphingosine can be used to monitor the activity of ceramide synthases (CerS), the enzymes responsible for N-acylation of the sphingoid base.[4]

Internal Standards for Accurate Quantification by Mass Spectrometry

One of the most critical applications of deuterated ceramide analogs is their use as internal standards in quantitative mass spectrometry-based lipidomics.[5][6] The co-extraction and analysis of a known amount of a deuterated ceramide standard with biological samples allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise quantification of endogenous ceramide levels.[7][8] This is particularly important in clinical research, where subtle changes in ceramide profiles can be indicative of disease states.[5][9]

Table 1: Commercially Available Deuterated Ceramide Standards for Mass Spectrometry

Deuterated Ceramide AnalogAcyl ChainSphingoid BaseManufacturer Part Number
C16 Ceramide-d716:0d18:1-d7Avanti 860676
C18 Ceramide-d718:0d18:1-d7Avanti 330713X
C24 Ceramide-d724:0d18:1-d7Avanti 330713X
C24:1 Ceramide-d724:1 (15Z)d18:1-d7Avanti 330713X

Source: Avanti Polar Lipids, Sigma-Aldrich.[10]

Probes for Biophysical Studies

The substitution of hydrogen with deuterium also makes these analogs valuable probes in biophysical studies. For example, specifically deuterated ceramides have been used in neutron diffraction experiments to determine the precise location and orientation of ceramides within lipid bilayers, providing crucial information about membrane structure and organization.[11][12]

Ceramide Signaling Pathways

Ceramides exert their biological effects by modulating the activity of a variety of downstream effector proteins, including protein kinases and phosphatases, and by influencing the biophysical properties of cellular membranes.

Ceramide-Induced Apoptosis

A hallmark of ceramide signaling is the induction of apoptosis. Ceramides can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Ceramide_Apoptosis_Pathway ext_stimuli External Stimuli (TNF-α, FasL) death_receptors Death Receptors (TNFR, Fas) ext_stimuli->death_receptors smase Sphingomyelinase (SMase) death_receptors->smase activates ceramide Ceramide smase->ceramide generates capp Ceramide-Activated Protein Phosphatases (PP1, PP2A) ceramide->capp activates mitochondria Mitochondria ceramide->mitochondria forms channels akt Akt (pro-survival) capp->akt dephosphorylates (inactivates) bad Bad (pro-apoptotic) capp->bad dephosphorylates (activates) akt->bad phosphorylates (inactivates) bad->mitochondria promotes cytochrome_c Cytochrome c mitochondria->cytochrome_c releases caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

Caption: Ceramide-Induced Apoptosis Signaling Pathway.

Ceramide Metabolism

The cellular levels of ceramides are tightly regulated by a complex network of enzymes that catalyze their synthesis, degradation, and conversion to other sphingolipids.

Ceramide_Metabolism ser_pal Serine + Palmitoyl-CoA spt Serine Palmitoyl Transferase (SPT) ser_pal->spt dhs Dihydrosphingosine spt->dhs cers Ceramide Synthase (CerS) dhs->cers dhc Dihydroceramide cers->dhc des Dihydroceramide Desaturase dhc->des ceramide Ceramide des->ceramide cdase Ceramidase ceramide->cdase gcs Glucosylceramide Synthase (GCS) ceramide->gcs smase Sphingomyelinase smase->ceramide sphingomyelin Sphingomyelin sphingomyelin->smase sphingosine Sphingosine cdase->sphingosine sphingosine->cers Salvage Pathway sphk Sphingosine Kinase (SphK) sphingosine->sphk s1p Sphingosine-1-Phosphate (S1P) sphk->s1p glucosylceramide Glucosylceramide gcs->glucosylceramide

Caption: Overview of Ceramide Metabolism Pathways.

Experimental Protocols

Synthesis of Deuterated N-Acyl-Sphingosine

This protocol describes a general method for the synthesis of deuterated N-acyl-sphingosine (ceramide) analogs.

Materials:

  • Sphingosine

  • Deuterated fatty acid (e.g., palmitic acid-d31)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Dissolve the deuterated fatty acid (1.1 equivalents) in anhydrous DCM.

  • Add DCC (1.2 equivalents) and DMAP (0.1 equivalents) to the solution and stir for 30 minutes at room temperature.

  • Add a solution of sphingosine (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in chloroform to yield the deuterated ceramide analog.

  • Confirm the structure and isotopic enrichment by mass spectrometry and NMR.

Adapted from Hammarström, S. (1971). A convenient procedure for the synthesis of ceramides. Journal of Lipid Research, 12(6), 760-765.[13]

Quantification of Ceramides by LC-MS/MS using Deuterated Internal Standards

This protocol outlines a typical workflow for the quantitative analysis of ceramides in biological samples.

Lipidomics_Workflow sample_prep Sample Preparation (e.g., Plasma, Tissue Homogenate) add_is Addition of Deuterated Ceramide Internal Standard Mix sample_prep->add_is extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) add_is->extraction lc_separation Liquid Chromatography (LC) Separation extraction->lc_separation ms_detection Tandem Mass Spectrometry (MS/MS) Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification against Internal Standard) ms_detection->data_analysis results Ceramide Concentration Data data_analysis->results

References

Ceramide C6-d7 as a Probe for Ceramide Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of deuterated short-chain ceramide, Ceramide C6-d7 (d18:1-d7/6:0), as a powerful probe for investigating ceramide metabolism and its intricate signaling pathways. By leveraging the stable isotope label, researchers can accurately trace the metabolic fate of C6 ceramide, distinguishing it from endogenous ceramide pools. This allows for precise quantification of metabolic flux and a deeper understanding of the enzymes involved in ceramide synthesis, degradation, and conversion to other complex sphingolipids.

Ceramides are central bioactive lipids that function as critical second messengers in a multitude of cellular processes, including apoptosis, cell cycle regulation, inflammation, and cellular stress responses.[1][2] The ability to track their metabolic pathways is crucial for elucidating their roles in both normal physiology and disease states such as cancer, neurodegenerative disorders, and metabolic diseases.[3][4][5] this compound serves as an invaluable internal standard for the quantification of short-chain ceramides by mass spectrometry, enabling robust and reproducible measurements.[6]

Core Metabolic Pathways of Ceramide

Ceramide sits at the heart of sphingolipid metabolism.[7] Its cellular concentration is tightly regulated through a balance of three primary synthesis pathways and a degradation pathway.[4]

  • De Novo Synthesis: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, leading to the formation of dihydroceramide, which is then desaturated to produce ceramide.[4]

  • Sphingomyelin Hydrolysis: Sphingomyelinases (SMases) hydrolyze sphingomyelin in cell membranes to generate ceramide, often in response to cellular stress signals.[8][9]

  • Salvage Pathway: This pathway recycles sphingosine, a product of complex sphingolipid degradation, by re-acylating it with a fatty acyl-CoA via the action of ceramide synthases (CerS) to form ceramide. Exogenously supplied short-chain ceramides like C6-ceramide can be hydrolyzed to sphingosine, which then enters this pathway to be converted into endogenous long-chain ceramides.[10]

Once formed, ceramide can be further metabolized into more complex sphingolipids such as sphingomyelin, glucosylceramide, and ceramide-1-phosphate, or it can be broken down by ceramidases into sphingosine and a fatty acid.[1][4]

Ceramide_Metabolism cluster_synthesis Synthesis Pathways cluster_fate Metabolic Fate Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA De_Novo_Pathway De Novo Synthesis Serine + Palmitoyl-CoA->De_Novo_Pathway Ceramide Ceramide De_Novo_Pathway->Ceramide Sphingomyelin Sphingomyelin SMase_Pathway Sphingomyelin Hydrolysis Sphingomyelin->SMase_Pathway SMase_Pathway->Ceramide Sphingosine Sphingosine Salvage_Pathway Salvage Pathway (Ceramide Synthases) Sphingosine->Salvage_Pathway Salvage_Pathway->Ceramide Sphingomyelin_Product Sphingomyelin Ceramide->Sphingomyelin_Product SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Ceramide-1-Phosphate Ceramide-1-Phosphate Ceramide->Ceramide-1-Phosphate CERK Sphingosine_Product Sphingosine + Fatty Acid Ceramide->Sphingosine_Product Ceramidase Ceramide_Signaling Stress_Stimuli Stress Stimuli (e.g., TNF-α, Chemo) Ceramide Ceramide Stress_Stimuli->Ceramide PP2A_PP1 Activation of PP2A / PP1 Ceramide->PP2A_PP1 SAPK_JNK Activation of SAPK / JNK Ceramide->SAPK_JNK Caspase_Activation Caspase Activation Ceramide->Caspase_Activation Cell_Cycle_Arrest Cell_Cycle_Arrest Ceramide->Cell_Cycle_Arrest Inflammation Inflammation Ceramide->Inflammation Akt_Inhibition Inhibition of Pro-Survival Akt PP2A_PP1->Akt_Inhibition Apoptosis Apoptosis SAPK_JNK->Apoptosis Caspase_Activation->Apoptosis Akt_Inhibition->Apoptosis Experimental_Workflow A 1. Cell Culture & Treatment - Seed cells - Treat with C6-d7 Ceramide B 2. Cell Harvesting & Lipid Extraction - Wash and collect cells - Bligh & Dyer or Folch extraction A->B C 3. Sample Preparation - Dry lipid extract - Reconstitute in appropriate solvent B->C D 4. LC-MS/MS Analysis - Inject sample - Chromatographic separation - Mass spectrometric detection (MRM) C->D E 5. Data Analysis - Integrate peak areas - Quantify against standard curve - Determine metabolic flux D->E

References

In-Depth Structural Analysis of N-hexanoyl-d7-sphingosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hexanoyl-d7-sphingosine, a deuterated analog of the cell-permeable C6-ceramide, serves as a crucial tool in sphingolipid research, particularly in studies involving mass spectrometry-based lipidomics. Its isotopic labeling allows for its use as an internal standard, enabling precise quantification of endogenous ceramides. Understanding the structural characteristics of this molecule is paramount for its effective application. This technical guide provides a comprehensive overview of the structural analysis of N-hexanoyl-d7-sphingosine, detailing its physicochemical properties, mass spectrometric fragmentation, and the experimental protocols for its characterization. Furthermore, this guide illustrates its role in the broader context of ceramide-mediated signaling pathways.

Physicochemical Properties

N-hexanoyl-d7-sphingosine is a synthetic sphingolipid composed of a d7-labeled D-erythro-sphingosine backbone N-acylated with a hexanoyl (C6) fatty acid. The deuteration is typically on the terminal methyl and adjacent methylene groups of the sphingosine chain.

PropertyValueReference
Molecular Formula C24H40D7NO3Calculated
Molecular Weight 404.69 g/mol Calculated
Non-deuterated Molecular Formula C24H47NO3[1][2][3]
Non-deuterated Molecular Weight 397.6 g/mol [1][2][3]
IUPAC Name N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexanamide-d7[1]
Synonyms C6-d7-Ceramide, N-hexanoyl-D-erythro-sphingosine-d7
Physical Form White waxy solid[4]
Solubility Soluble in ethanol and DMSO[4]

Mass Spectrometric Analysis

Mass spectrometry is a primary technique for the structural elucidation and quantification of N-hexanoyl-d7-sphingosine. Electrospray ionization (ESI) is commonly employed for the analysis of sphingolipids.

Expected Mass Spectrometry Data

The expected mass-to-charge ratios (m/z) for the protonated molecule [M+H]+ and its characteristic fragments are crucial for its identification. The fragmentation pattern of the non-deuterated N-hexanoyl-sphingosine provides a reliable reference.

IonExpected m/z (d7)Non-deuterated m/zDescriptionReference
[M+H]+ 405.7398.3629Protonated parent molecule[1]
[M+H-H2O]+ 387.7380.2Loss of a water molecule[1]
[M+H-2H2O]+ 369.7Not reportedLoss of two water molecules
Sphingoid base fragment 271.3264.3Cleavage of the amide bond, retaining the sphingosine backbone[1]

Note: The expected m/z values for the deuterated species are calculated based on the non-deuterated fragments and the addition of 7 deuterium atoms.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general procedure for the analysis of N-hexanoyl-d7-sphingosine in a biological matrix, adaptable for various research applications.

1. Lipid Extraction:

  • A common method for lipid extraction is the Bligh and Dyer method.[5]

  • To a 50 µL sample (e.g., plasma, cell lysate), add an internal standard solution.[5]

  • Add a 2:1 (v/v) mixture of chloroform/methanol and vortex thoroughly.[5]

  • Sequentially add chloroform and water, with vortexing after each addition, to induce phase separation.[5]

  • Centrifuge to separate the layers and collect the lower organic phase containing the lipids.[5]

  • Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator.

2. Liquid Chromatography (LC) Separation:

  • Reconstitute the dried lipid extract in the initial mobile phase.

  • Chromatographic separation is typically achieved using a C18 reversed-phase column.[5]

  • A common mobile phase system consists of:

    • Mobile Phase A: Water with 0.2% formic acid and 200 mM ammonium formate.[6]

    • Mobile Phase B: Acetonitrile with 0.2% formic acid.[6]

  • A gradient elution is employed to separate the lipids. A typical gradient might start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the more hydrophobic species.[6]

3. Mass Spectrometry (MS) Detection:

  • The LC eluent is introduced into an electrospray ionization (ESI) source operating in positive ion mode.[6]

  • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.[6]

  • The precursor ion (e.g., m/z 405.7 for [M+H]+ of N-hexanoyl-d7-sphingosine) is selected in the first quadrupole (Q1).

  • The precursor ion is fragmented in the second quadrupole (q2, collision cell).

  • A specific product ion (e.g., m/z 271.3, the deuterated sphingoid base fragment) is monitored in the third quadrupole (Q3).

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each atom in the molecule, confirming its structure and stereochemistry.

Expected Structural Insights from NMR
  • ¹H NMR: Provides information on the number of different types of protons and their connectivity. Key signals would include those from the vinyl protons of the sphingosine double bond, the methine protons of the hydroxyl- and amide-bearing carbons, and the protons of the hexanoyl chain.

  • ¹³C NMR: Shows the number of different types of carbon atoms. The signals for the carbonyl carbon of the amide, the carbons of the double bond, and the carbons bearing hydroxyl groups are characteristic.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the overall structure of the molecule.

Experimental Protocol: NMR Analysis

1. Sample Preparation:

  • Dissolve a sufficient amount of N-hexanoyl-d7-sphingosine in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

  • Transfer the solution to an NMR tube.

2. NMR Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Perform 2D NMR experiments (COSY, HSQC, HMBC) to aid in the complete assignment of proton and carbon signals.

Role in Signaling Pathways

N-hexanoyl-sphingosine (C6-ceramide) is a cell-permeable analog of endogenous ceramides and is widely used to study ceramide-mediated signaling pathways. Ceramides are central lipid second messengers involved in a variety of cellular processes, most notably apoptosis (programmed cell death).[7][8][9]

Ceramide-Mediated Apoptosis Pathway

External stimuli, such as stress signals or cytokine receptor activation (e.g., TNF-α receptor), can lead to the activation of sphingomyelinases, which hydrolyze sphingomyelin in the cell membrane to generate ceramide.[10] Ceramide can then activate a cascade of downstream effectors, ultimately leading to apoptosis.

Ceramide_Signaling Stress Stress Signals (e.g., UV, Chemotherapy) SMase Sphingomyelinase (SMase) Stress->SMase TNFa TNF-α TNFR TNF Receptor TNFa->TNFR TNFR->SMase Sphingomyelin Sphingomyelin Ceramide N-hexanoyl-sphingosine (Ceramide) Sphingomyelin->Ceramide SMase PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A Caspase_Cascade Caspase Cascade Ceramide->Caspase_Cascade Akt Akt (Survival Pathway) PP2A->Akt inhibits Apoptosis Apoptosis Akt->Apoptosis inhibits Caspase_Cascade->Apoptosis

Caption: Ceramide-mediated apoptosis signaling pathway.

Experimental Workflow for Structural Analysis

The structural characterization of N-hexanoyl-d7-sphingosine involves a logical flow of experiments to confirm its identity and purity.

Experimental_Workflow Sample N-hexanoyl-d7-sphingosine Sample LC_MS LC-MS/MS Analysis Sample->LC_MS NMR NMR Spectroscopy Sample->NMR Data_Analysis_MS Mass Spectrum Analysis LC_MS->Data_Analysis_MS Data_Analysis_NMR NMR Spectrum Analysis NMR->Data_Analysis_NMR Structure_Confirmation Structural Confirmation and Purity Assessment Data_Analysis_MS->Structure_Confirmation Data_Analysis_NMR->Structure_Confirmation

Caption: Experimental workflow for structural analysis.

Conclusion

The structural analysis of N-hexanoyl-d7-sphingosine relies on a combination of mass spectrometry and NMR spectroscopy. These techniques provide detailed information on its molecular weight, fragmentation pattern, and atomic connectivity, confirming its identity and purity. As a deuterated internal standard, it is an invaluable tool for the accurate quantification of ceramides in complex biological samples, thereby facilitating a deeper understanding of the role of sphingolipids in health and disease. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and professionals working in the field of sphingolipidomics and drug development.

References

Methodological & Application

Application Note: Quantitative Analysis of Ceramide C6-d7 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides are a class of bioactive sphingolipids that function as critical signaling molecules in a variety of cellular processes, including apoptosis, cell differentiation, and inflammation.[1][2] As central hubs in sphingolipid metabolism, fluctuations in ceramide levels have been implicated in numerous diseases, such as insulin resistance, cardiovascular disease, and cancer.[1][2] Consequently, the accurate quantification of specific ceramide species is crucial for understanding disease pathogenesis and for the development of novel therapeutic agents. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the deuterated Ceramide C6-d7 in human plasma. The use of a stable isotope-labeled standard provides a high degree of precision and accuracy.

Experimental Protocols

1. Materials and Reagents

  • Analytes and Standards: this compound (N-hexanoyl-d7-D-erythro-sphingosine), Ceramide C17 (N-heptadecanoyl-D-erythro-sphingosine) as internal standard (IS).

  • Solvents (LC-MS Grade): Methanol, Isopropanol (IPA), Acetonitrile (ACN), Chloroform, Water.

  • Reagents: Formic acid, Ammonium formate, Bovine Serum Albumin (BSA).

  • Biological Matrix: Human plasma (K2-EDTA).

2. Preparation of Stock Solutions, Calibration Standards, and Quality Controls

  • Stock Solutions: Prepare individual stock solutions of this compound and the C17-Ceramide internal standard (IS) in methanol at a concentration of 1 mg/mL.

  • Working Solutions:

    • Prepare a this compound working solution by diluting the stock solution in a 9:1 (v/v) IPA:Chloroform mixture.

    • Prepare an IS working solution (50 ng/mL) by diluting the C17-Ceramide stock solution in methanol.

  • Calibration Curve (CC): Prepare a series of calibration standards by spiking the this compound working solution into a surrogate matrix (e.g., 5% BSA or stripped plasma) to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL.[3]

  • Quality Control (QC) Samples: Prepare QC samples in plasma at three concentration levels: Low (LQC, 3 ng/mL), Medium (MQC, 300 ng/mL), and High (HQC, 800 ng/mL).

3. Sample Preparation

The protocol utilizes a protein precipitation method for sample preparation.[4]

  • Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (50 ng/mL C17-Ceramide) to all tubes except for the blank matrix samples. Vortex briefly.

  • Add 200 µL of cold ACN containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 180 µL of the supernatant to a clean autosampler vial with a micro-insert for LC-MS/MS analysis.[4]

4. LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

Parameter Condition
LC System UFLC/UHPLC System
Column Reversed-phase C8 or C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.2% Formic Acid and 10 mM Ammonium Formate[5][6]
Mobile Phase B Acetonitrile:Isopropanol (4:3, v/v) with 0.2% Formic Acid and 10 mM Ammonium Formate[6][7]
Flow Rate 0.4 mL/min
Injection Volume 5 µL[5]
Column Temperature 50°C[8]
LC Gradient 0-0.5 min, 60% B; 0.5-3.0 min, 60-95% B; 3.0-4.0 min, 95% B; 4.1-5.0 min, 60% B
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: m/z 407.4 → 264.3 C17-Ceramide (IS): m/z 552.5 → 264.3[7][9]
Collision Energy (CE) Optimized for specific instrument, typically 35-45 eV[8]
Source Temperature 140°C[5]
Desolvation Temperature 600°C[5]

Note: The m/z 264 product ion is a characteristic fragment corresponding to the sphingosine backbone and is commonly used for the quantification of various ceramide species.[7][8]

Data Presentation

Method Performance Characteristics

The method was validated according to regulatory guidelines for linearity, sensitivity, accuracy, and precision.

Validation Parameter Result
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995[5]
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) LQC: 6.8%, MQC: 4.5%, HQC: 5.1%
Inter-day Precision (%CV) LQC: 8.2%, MQC: 6.1%, HQC: 6.9%
Accuracy (% Bias) Within ±15% for all QC levels[4]
Extraction Recovery > 85%

Mandatory Visualizations

G Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing plasma Plasma Sample (50 µL) spike_is Spike Internal Standard (C17-Ceramide) plasma->spike_is precip Add Cold Acetonitrile (Protein Precipitation) spike_is->precip vortex1 Vortex precip->vortex1 centrifuge Centrifuge (14,000 x g, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_acq Data Acquisition (MRM) lcms->data_acq quant Quantification (Peak Area Ratio vs. Conc.) data_acq->quant report Generate Report quant->report

Caption: Workflow for this compound quantification.

G Simplified Ceramide Signaling Pathway stimuli Stress Stimuli (e.g., TNF-α, Chemo) smase Sphingomyelinase (SMase) Activation stimuli->smase activates sphingo Sphingomyelin smase->sphingo ceramide Ceramide Production sphingo->ceramide hydrolyzes to pp Protein Phosphatases (PP1, PP2A) ceramide->pp activates jnk Kinase Activation (JNK/SAPK) ceramide->jnk activates apoptosis Apoptosis pp->apoptosis promotes jnk->apoptosis promotes

Caption: Ceramide's role in stress-induced apoptosis.

References

Utilizing Ceramide C6-d7 as an Internal Standard for Accurate Lipidomic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the burgeoning field of lipidomics, the precise and accurate quantification of lipid species is paramount to understanding their complex roles in cellular processes, disease pathogenesis, and as potential therapeutic targets. Ceramides, a class of sphingolipids, are critical signaling molecules involved in a myriad of cellular functions, including apoptosis, cell cycle regulation, and inflammation. Their dysregulation has been implicated in numerous diseases, such as diabetes, cardiovascular disease, and cancer.

Given their low abundance and structural diversity, the accurate quantification of endogenous ceramides presents a significant analytical challenge. The use of stable isotope-labeled internal standards is a widely accepted and robust method to correct for variations in sample preparation, extraction efficiency, and instrument response. Ceramide C6-d7, a deuterated analog of the short-chain C6 ceramide, serves as an excellent internal standard for the quantification of various ceramide species by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical properties ensure it co-elutes with endogenous ceramides, providing reliable normalization and leading to highly accurate and reproducible results.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in lipidomic studies.

Principle of Using Deuterated Internal Standards

Stable isotope-labeled internal standards, such as this compound, are compounds that are chemically identical to the analyte of interest but have a heavier isotopic composition. The key advantages of using deuterated standards in mass spectrometry-based lipidomics include:

  • Similar Chemical and Physical Properties: Deuterated standards exhibit nearly identical extraction recovery, ionization efficiency, and chromatographic retention times to their endogenous counterparts.

  • Correction for Sample Loss: They accurately account for the loss of analyte during sample preparation and analysis.

  • Correction for Matrix Effects: The internal standard helps to mitigate the ion suppression or enhancement effects caused by the sample matrix.

  • Improved Accuracy and Precision: By normalizing the signal of the endogenous analyte to that of the internal standard, the accuracy and precision of quantification are significantly improved.

This compound is particularly useful as it contains seven deuterium atoms, providing a distinct mass shift from the endogenous C6 ceramide and preventing spectral overlap.

Applications in Research and Drug Development

The accurate quantification of ceramides using this compound as an internal standard has broad applications in:

  • Biomarker Discovery: Identifying and validating ceramide species as biomarkers for disease diagnosis, prognosis, and therapeutic monitoring.[1]

  • Disease Pathogenesis Research: Investigating the role of ceramide dysregulation in metabolic diseases, neurodegenerative disorders, and cancer.[2][3]

  • Drug Development: Evaluating the efficacy of therapeutic interventions that target ceramide metabolism and signaling pathways.

  • Preclinical and Clinical Studies: Quantifying changes in ceramide levels in response to drug treatment or disease progression.

Quantitative Data Summary

The following tables summarize representative quantitative data from lipidomic analyses utilizing deuterated ceramide internal standards. These values can serve as a reference for expected concentration ranges in biological matrices.

Table 1: Ceramide Concentrations in Human Plasma

Ceramide SpeciesConcentration Range (ng/mL)Biological ContextReference
Cer(d18:1/16:0)2.2 - 1090Pooled healthy human plasma[4]
Cer(d18:1/18:0)1.2 - 575Pooled healthy human plasma[4]
Cer(d18:1/24:0)2.6 - 1315Pooled healthy human plasma[4]
Cer(d18:1/24:1)1.3 - 665Pooled healthy human plasma[4]

Table 2: LC-MS/MS Method Validation Parameters

ParameterValueReference
Linearity (R²)> 0.99[5]
Intra- and Inter-assay Precision (%CV)< 15%[5]
Accuracy (% Bias)Within ±25%[6]
Extraction Recovery98 - 109%[5]
Lower Limit of Quantification (LLOQ)0.05 - 50 ng/mL[7][8]

Experimental Protocols

Lipid Extraction from Plasma/Serum

This protocol is a widely used method for the extraction of lipids from plasma or serum samples.

Materials:

  • Plasma or serum samples

  • This compound internal standard solution (in a suitable solvent like methanol or ethanol)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Deionized water

  • Centrifuge capable of 4°C

  • Glass vials

Procedure:

  • Thaw plasma/serum samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma/serum.

  • Add a known amount of this compound internal standard solution. The amount should be optimized based on the expected endogenous ceramide levels.

  • Add 500 µL of methanol and vortex for 30 seconds.

  • Add 1 mL of chloroform and vortex for 30 seconds.

  • Add 300 µL of deionized water and vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase (chloroform layer) into a clean glass vial.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis of Ceramides

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of ceramides. Instrument parameters should be optimized for the specific LC-MS/MS system being used.

Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is commonly used.[5]

  • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.[5]

  • Mobile Phase B: 10 mM ammonium acetate in acetonitrile:isopropanol (4:3, v/v) with 0.1% formic acid.[5]

  • Flow Rate: 0.5 mL/min.[5]

  • Injection Volume: 5 µL.[5]

  • Gradient:

    • 0-0.5 min: 85% B

    • 0.5-1.5 min: Gradient to 100% B

    • 1.5-4.0 min: Hold at 100% B

    • 4.0-5.0 min: Return to 85% B and equilibrate

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]

  • Scan Type: Multiple Reaction Monitoring (MRM) is ideal for quantification.[8]

  • MRM Transitions: The precursor-to-product ion transitions for each ceramide species and this compound need to be optimized. The characteristic product ion for ceramides is often m/z 264, corresponding to the sphingosine backbone.

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum sensitivity.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis Analysis cluster_Data_Processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Spike with this compound Internal Standard Sample->Add_IS Extraction Lipid Extraction (e.g., Bligh-Dyer) Add_IS->Extraction Drydown Dry Extract under Nitrogen Extraction->Drydown Reconstitution Reconstitute in Mobile Phase Drydown->Reconstitution LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Normalization Normalization to Internal Standard Peak_Integration->Normalization Quantification Quantification using Calibration Curve Normalization->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Ceramide_Apoptosis_Pathway cluster_Extracellular Extracellular Stress cluster_Membrane Plasma Membrane cluster_Intracellular Intracellular Signaling Stress Stress Stimuli (e.g., TNF-α, FasL, Chemotherapy) Receptor Death Receptors (e.g., TNFR, Fas) Stress->Receptor SMase Sphingomyelinase (SMase) Receptor->SMase activates SM Sphingomyelin Ceramide Ceramide Generation SM->Ceramide SMase->Ceramide hydrolyzes SM to PP Protein Phosphatases (PP1, PP2A) Ceramide->PP activates JNK JNK/SAPK Pathway Ceramide->JNK activates Mitochondria Mitochondrial Dysfunction (Cytochrome c release) Ceramide->Mitochondria induces Akt Akt (Pro-survival) PP->Akt inactivates Caspase_Cascade Caspase Activation (Caspase-3, -8, -9) JNK->Caspase_Cascade activates Mitochondria->Caspase_Cascade activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis

References

Application Notes and Protocols for Ceramide Analysis Using C6-d7-Ceramide Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of sphingolipids that play a crucial role in various cellular processes, including apoptosis, cell signaling, and membrane structure.[1] The accurate quantification of different ceramide species in biological samples is essential for understanding their physiological and pathological roles. This document provides a detailed protocol for the extraction and quantification of ceramides from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with C6-d7-ceramide as an internal standard. The use of a deuterated internal standard is critical for correcting for sample loss during preparation and for variations in ionization efficiency during mass spectrometric analysis, thereby ensuring accurate and precise quantification.

Experimental Protocols

Materials and Reagents
  • Ceramide standards (e.g., C16, C18, C24 ceramides)

  • C6-d7-Ceramide (Internal Standard, IS)

  • Chloroform

  • Methanol

  • Isopropanol

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium formate

  • Biological samples (e.g., plasma, serum, tissue homogenate)

Preparation of Standard Solutions
  • Ceramide Stock Solutions (1 mg/mL): Prepare individual stock solutions of each ceramide standard in chloroform.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of C6-d7-ceramide in chloroform.

  • Working Standard Solutions: Prepare a mixed working solution of all ceramide standards by diluting the stock solutions in isopropanol.

  • Internal Standard Working Solution (e.g., 10 ng/mL): Dilute the C6-d7-ceramide stock solution in isopropanol.[2]

Sample Preparation: Lipid Extraction

The choice of extraction method can influence the recovery of different lipid classes.[3] Protein precipitation is a rapid method suitable for high-throughput analysis, while liquid-liquid extraction methods like Folch or Bligh and Dyer are more traditional and ensure high recovery.

Method 1: Protein Precipitation (for Plasma/Serum) [2][4]

  • To 50 µL of plasma or serum sample, add 450 µL of the internal standard working solution in isopropanol.[2]

  • Vortex the mixture vigorously for 1 minute.

  • Incubate at -20°C for 10 minutes to facilitate protein precipitation.[4]

  • Centrifuge at high speed (e.g., 9000 rpm) for 10 minutes.[2]

  • Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.

Method 2: Liquid-Liquid Extraction (Folch Method, for Tissues) [3][5]

  • Homogenize the tissue sample in a suitable buffer.

  • To a known amount of tissue homogenate, add the C6-d7-ceramide internal standard.

  • Add a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex thoroughly to ensure complete mixing and extraction of lipids.

  • Add 0.2 volumes of water to induce phase separation.

  • Centrifuge to separate the aqueous and organic layers.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., isopropanol or mobile phase) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of ceramides.

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.[6]

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 88:10 v/v) with 0.1% formic acid and 2 mM ammonium formate.[6]

    • Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the ceramides.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used.[7]

    • Scan Mode: Multiple Reaction Monitoring (MRM) is employed for its high sensitivity and selectivity. The transitions from the precursor ion (protonated molecule) to a characteristic product ion are monitored for each ceramide and the internal standard.

Data Presentation

The following tables summarize typical quantitative data obtained from ceramide analysis using a deuterated internal standard.

Table 1: Extraction Recovery of Ceramides from Plasma

Ceramide SpeciesExtraction Recovery (%)
Cer(d18:1/16:0)98 - 109
Cer(d18:1/18:0)98 - 109
Cer(d18:1/24:0)98 - 109
Cer(d18:1/24:1)98 - 109

Data adapted from a study using D7-labeled ceramide standards, demonstrating excellent extraction efficiencies with a rapid plasma precipitation method.[7][8]

Table 2: Linearity and Limit of Quantification (LOQ) for Ceramide Analysis

Ceramide SpeciesLinear Range (ng/mL)LOQ (ng/mL)
Cer(d18:1/16:0)0.1 - 10,000> 0.991.0
Cer(d18:1/18:0)0.1 - 10,000> 0.991.0
Cer(d18:1/24:0)0.25 - 10,000> 0.992.5
Cer(d18:1/24:1)0.25 - 10,000> 0.992.5

This table illustrates the typical linear dynamic range and sensitivity achieved in LC-MS/MS analysis of ceramides.[2]

Visualizations

G cluster_sample_prep Sample Preparation Workflow Sample Biological Sample (Plasma, Serum, Tissue) Add_IS Add C6-d7-Ceramide Internal Standard Sample->Add_IS Extraction Lipid Extraction (Protein Precipitation or LLE) Add_IS->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_MS_Analysis LC-MS/MS Analysis Dry_Reconstitute->LC_MS_Analysis

Figure 1. Experimental workflow for ceramide analysis.

G cluster_pathway Simplified Ceramide Signaling Stress Cellular Stress SMase Sphingomyelinase Activation Stress->SMase Ceramide Ceramide Generation SMase->Ceramide hydrolyzes Sphingomyelin Sphingomyelin Apoptosis Apoptosis Ceramide->Apoptosis induces

Figure 2. Role of ceramide in apoptosis signaling.

References

Application Notes and Protocols for Tracking Ceramide Metabolism in Cancer Cells using Ceramide C6-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are bioactive sphingolipids that play a crucial role in regulating cellular processes such as apoptosis, cell cycle arrest, and senescence.[1][2][3] In the context of oncology, ceramide metabolism is often dysregulated in cancer cells, contributing to therapeutic resistance and cell survival.[1][4][5] Short-chain ceramide analogs, such as C6-ceramide, are valuable tools for studying ceramide metabolism and its role in cancer biology due to their cell permeability.[4][6] The use of stable isotope-labeled C6-ceramide, specifically Ceramide C6-d7, allows for the precise tracking of its metabolic fate within cancer cells using mass spectrometry-based lipidomics.[7][8] This enables researchers to elucidate the activity of key enzymes in ceramide metabolic pathways, providing insights into potential therapeutic targets for cancer treatment.[3][4][5]

This document provides detailed application notes and protocols for the use of this compound to track ceramide metabolism in cancer cells.

Principle of the Method

This compound is a synthetic analog of the natural C6-ceramide where seven hydrogen atoms on the N-acyl chain have been replaced with deuterium. This isotopic labeling results in a mass shift of +7 atomic mass units, allowing it to be distinguished from its endogenous, unlabeled counterparts by mass spectrometry. When introduced to cancer cells, this compound is taken up and metabolized by the same enzymatic pathways as endogenous ceramides. The primary metabolic routes for C6-ceramide in cancer cells are its conversion to C6-d7-glucosylceramide (C6-d7-GlcCer) by glucosylceramide synthase (GCS) and to C6-d7-sphingomyelin (C6-d7-SM) by sphingomyelin synthase (SMS).[4][9] By quantifying the levels of this compound and its deuterated metabolites over time, researchers can determine the flux through these key metabolic pathways. This approach, known as metabolic flux analysis, provides a dynamic view of ceramide metabolism that can be used to assess the impact of genetic manipulations or therapeutic interventions on these pathways.

Materials and Reagents

Material/ReagentSupplierCatalog Number (Example)
This compoundMedChemExpressHY-113453S
Human Cancer Cell Lines (e.g., MDA-MB-231, DU-145, PANC-1)ATCCVarious
Cell Culture Medium (e.g., DMEM, RPMI-1640)GibcoVarious
Fetal Bovine Serum (FBS)GibcoVarious
Penicillin-StreptomycinGibco15140122
Phosphate-Buffered Saline (PBS)Gibco10010023
Trypsin-EDTAGibco25200056
Deuterated Ceramide Internal Standard MixAvanti Polar Lipids330713
LC-MS Grade Solvents (Methanol, Acetonitrile, Isopropanol, Water)Fisher ScientificVarious
Formic AcidSigma-AldrichF0507
Ammonium FormateSigma-Aldrich70221
96-well plates for cell culture and lipid extractionCorningVarious

Experimental Protocols

Cell Culture and Seeding
  • Culture human cancer cell lines (e.g., MDA-MB-231, DU-145, PANC-1) in their recommended standard culture medium supplemented with 10% FBS and 1% penicillin-streptomycin.[4]

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seed cells in 96-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment. The optimal seeding density should be determined for each cell line.

Labeling of Cells with this compound
  • Prepare a stock solution of this compound in ethanol or DMSO.

  • On the day of the experiment, dilute the this compound stock solution in the appropriate cell culture medium to the desired final concentration. Typical concentrations for C6-ceramide range from 0.6 µM to 12 µM.[4]

  • Remove the old medium from the cells and replace it with the medium containing this compound.

  • Incubate the cells for a specific period (e.g., 1, 4, 8, or 24 hours) to allow for uptake and metabolism of the labeled ceramide.[4]

Lipid Extraction
  • After the incubation period, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Add an ice-cold extraction solvent mixture of isopropanol:water:ethyl acetate (3:1:6, v/v/v) to each well.[10][11]

  • At this stage, add an internal standard mix containing deuterated long-chain ceramides to each sample for normalization and absolute quantification.[10][11]

  • Scrape the cells and transfer the lysate/solvent mixture to a microcentrifuge tube.

  • Vortex the samples vigorously and centrifuge at high speed to separate the phases.

  • Collect the upper organic phase containing the lipids and transfer it to a new tube.

  • Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator.

  • Resuspend the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol).

LC-MS/MS Analysis
  • Perform lipid separation using a reverse-phase C18 column on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[10][11][12][13]

  • Use a gradient elution with mobile phases typically consisting of water and acetonitrile/isopropanol mixtures containing additives like formic acid and ammonium formate to enhance ionization.[10][11][12]

  • Detect the lipids using a tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI) mode.[12][13]

  • Set up a multiple reaction monitoring (MRM) method to specifically detect and quantify this compound and its expected metabolites (C6-d7-GlcCer and C6-d7-SM) based on their specific precursor and product ion pairs.

Table 1: Example MRM Transitions for this compound and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound[M+H]+[Fragment ion]+
C6-d7-GlcCer[M+H]+[Fragment ion]+
C6-d7-SM[M+H]+[Fragment ion]+
Deuterated Internal Standards[M+H]+[Fragment ion]+

Note: The exact m/z values will need to be determined based on the specific instrument and experimental conditions.

Data Analysis
  • Integrate the peak areas for each MRM transition corresponding to this compound, its metabolites, and the internal standards.

  • Normalize the peak areas of the analytes to the peak area of the corresponding internal standard.

  • Calculate the amount of each lipid species in the sample. The data can be expressed as a percentage of total deuterated lipids or as an absolute amount if a calibration curve is used.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured table for easy comparison of the metabolic fate of this compound under different experimental conditions (e.g., different cell lines, time points, or drug treatments).

Table 2: Example of Quantitative Data Summary for this compound Metabolism in Cancer Cells

Cell LineTime (hours)% this compound% C6-d7-GlcCer% C6-d7-SM
MDA-MB-231 185105
4602515
8404020
24205525
DU-145 19055
4751510
8553015
24305020

Note: The values in this table are hypothetical and for illustrative purposes only.

Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_labeling Labeling cluster_extraction Lipid Extraction cluster_analysis Analysis start Start culture Culture Cancer Cells start->culture seed Seed Cells in 96-well Plates culture->seed add_c6d7 Add this compound seed->add_c6d7 incubate Incubate add_c6d7->incubate wash Wash Cells incubate->wash extract Add Extraction Solvent & Internal Standards wash->extract collect Collect Organic Phase extract->collect dry Dry Lipid Extract collect->dry lcms LC-MS/MS Analysis dry->lcms data Data Analysis lcms->data

Caption: Experimental workflow for tracking this compound metabolism in cancer cells.

Ceramide_Metabolism C6_d7 This compound GCS Glucosylceramide Synthase (GCS) C6_d7->GCS SMS Sphingomyelin Synthase (SMS) C6_d7->SMS CDase Ceramidase C6_d7->CDase GlcCer C6-d7-Glucosylceramide SM C6-d7-Sphingomyelin Sphingosine C6-d7-Sphingosine SphK Sphingosine Kinase (SphK) Sphingosine->SphK S1P C6-d7-Sphingosine-1-Phosphate GCS->GlcCer SMS->SM CDase->Sphingosine SphK->S1P

Caption: Simplified metabolic pathways of this compound in cancer cells.

Logical_Relationship C6d7_input Input: This compound Cancer_Cell Cancer Cell Metabolism C6d7_input->Cancer_Cell Output_Metabolites Output: C6-d7 Metabolites (GlcCer, SM) Cancer_Cell->Output_Metabolites LCMS LC-MS/MS Quantification Output_Metabolites->LCMS Analysis Metabolic Flux Analysis LCMS->Analysis Understanding Understanding Cancer Cell Metabolism & Drug Resistance Analysis->Understanding

Caption: Logical flow of using C6-d7 to understand cancer cell metabolism.

References

Application of Ceramide C6-d7 in Apoptosis Induction Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Ceramides are a class of bioactive sphingolipids that play a pivotal role as second messengers in a variety of cellular processes, including the regulation of programmed cell death, or apoptosis. The N-hexanoyl-D-erythro-sphingosine (C6-ceramide) is a synthetic, cell-permeable short-chain ceramide analog that is widely used to mimic the effects of endogenous ceramides and to study their role in apoptosis. The deuterated form, Ceramide C6-d7, in which seven hydrogen atoms on the C6 acyl chain are replaced with deuterium, serves as an invaluable tool in these studies. While its biological activity in inducing apoptosis is considered identical to its non-deuterated counterpart, its key application lies in its use as an internal standard for accurate quantification of endogenous C6-ceramide levels by mass spectrometry. This allows for precise investigation of ceramide metabolism and its dynamics during the apoptotic process.

These application notes provide a comprehensive overview of the use of Ceramide C6 and its deuterated analog, C6-d7, in apoptosis induction studies. We will cover the underlying signaling pathways, provide detailed experimental protocols, and present quantitative data from relevant studies.

Data Presentation: Quantitative Effects of C6-Ceramide on Apoptosis

The following tables summarize the dose- and time-dependent effects of C6-ceramide on the induction of apoptosis in various cancer cell lines.

Table 1: Induction of Apoptosis in K562 Chronic Myelogenous Leukemia Cells

TreatmentDuration (hours)Apoptotic Cells (Sub-G1 Phase, %)Data Source
Untreated Control24< 5[1]
25 µM C6-ceramide24~20[1]
Untreated Control48< 5[1]
25 µM C6-ceramide48~35[1]
Untreated Control72< 5[1]
25 µM C6-ceramide72~50*[1]

*p < 0.05 compared to untreated control.

Table 2: Cytotoxicity in C6 Rat Glioma Cells

TreatmentDuration (hours)Cell Viability (%)MethodData Source
Untreated Control48100MTT Assay[2]
IC50 C6-ceramide48< 10MTT Assay[2]

Table 3: Sensitization of Breast Cancer Cells to Doxorubicin by C6-Ceramide

Cell LineTreatmentApoptosis (%)Data Source
MCF-7Doxorubicin alone~15[3]
MCF-7Doxorubicin + C6-ceramide~45[3]
MDA-MB-231Doxorubicin alone~10[3]
MDA-MB-231Doxorubicin + C6-ceramide~35[3]

Signaling Pathways in C6-Ceramide-Induced Apoptosis

C6-ceramide induces apoptosis through multiple signaling pathways, primarily involving the activation of caspases and stress-activated protein kinases, and by directly affecting mitochondrial membrane permeability.

Extrinsic and Intrinsic Apoptotic Pathways

Exogenous C6-ceramide has been shown to activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. In chronic myelogenous leukemia (CML) K562 cells, C6-ceramide treatment leads to the cleavage and activation of both caspase-8 (a key initiator caspase of the extrinsic pathway) and caspase-9 (the primary initiator caspase of the intrinsic pathway).[4] However, studies have indicated that caspase-8 activation is essential for C6-ceramide-induced apoptosis in these cells.[4]

G C6_Ceramide C6-Ceramide Extrinsic Extrinsic Pathway C6_Ceramide->Extrinsic Intrinsic Intrinsic Pathway C6_Ceramide->Intrinsic Caspase8 Caspase-8 Activation Extrinsic->Caspase8 Caspase9 Caspase-9 Activation Intrinsic->Caspase9 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Role of JNK and Mitochondrial Events

C6-ceramide is a known activator of stress-activated protein kinases such as c-Jun N-terminal kinase (JNK).[4] Inhibition of JNK has been shown to protect cells from C6-ceramide-induced apoptosis, highlighting its crucial role.[4] JNK can phosphorylate and inactivate anti-apoptotic proteins like Mcl-1.[5]

Furthermore, ceramides can form channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytosol.[6][7] This event is a critical step in the intrinsic apoptotic pathway. C6-ceramide has also been shown to induce the release of cytochrome c.[8]

G C6_Ceramide C6-Ceramide JNK_Activation JNK Activation C6_Ceramide->JNK_Activation Mitochondria Mitochondria C6_Ceramide->Mitochondria Mcl1_Inactivation Mcl-1 Inactivation JNK_Activation->Mcl1_Inactivation Apoptosis Apoptosis Mcl1_Inactivation->Apoptosis Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Cytochrome_c->Apoptosis

Experimental Protocols

Protocol 1: Induction of Apoptosis with C6-Ceramide

This protocol describes the general procedure for treating cultured cells with C6-ceramide to induce apoptosis.

Materials:

  • Cell culture medium appropriate for the cell line

  • C6-Ceramide (N-hexanoyl-D-erythro-sphingosine)

  • Vehicle control (e.g., DMSO or ethanol)

  • Cultured cells in logarithmic growth phase

  • Sterile culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Preparation of C6-Ceramide Stock Solution: Prepare a stock solution of C6-ceramide (e.g., 10-50 mM) in a suitable solvent such as DMSO or ethanol.

  • Treatment:

    • For adherent cells, allow them to attach overnight. The next day, replace the medium with fresh medium containing the desired final concentration of C6-ceramide (typically in the range of 10-50 µM).

    • For suspension cells, add the C6-ceramide stock solution directly to the culture medium to achieve the desired final concentration.

    • Always include a vehicle control group treated with the same volume of solvent used for the C6-ceramide stock.

  • Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Harvesting: After incubation, harvest the cells for downstream analysis of apoptosis (e.g., Annexin V/PI staining, TUNEL assay, or Western blotting for caspase cleavage).

G cluster_0 Experimental Workflow Cell_Seeding 1. Seed Cells Treatment 2. Treat with C6-Ceramide Cell_Seeding->Treatment Incubation 3. Incubate Treatment->Incubation Harvesting 4. Harvest for Analysis Incubation->Harvesting

Protocol 2: Quantification of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol details the use of flow cytometry to quantify apoptotic cells following C6-ceramide treatment.

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis using C6-ceramide as described in Protocol 1.

    • Harvest both adherent and suspension cells. For adherent cells, collect the culture medium (containing detached apoptotic cells) and then gently detach the remaining cells using a non-enzymatic method.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Identify cell populations:

      • Annexin V-negative / PI-negative: Live cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative / PI-positive: Necrotic cells

Protocol 3: Quantification of Endogenous Ceramides using C6-d7-Ceramide as an Internal Standard by LC-MS/MS

This protocol outlines the use of this compound for the accurate quantification of endogenous ceramides in cell lysates by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • This compound (internal standard)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • LC-MS/MS system

  • Cell lysates from control and C6-ceramide treated cells

Procedure:

  • Sample Preparation and Lipid Extraction:

    • Harvest cells and prepare cell lysates. Determine the protein concentration of the lysates.

    • To a known amount of cell lysate, add a known amount of this compound as an internal standard.

    • Perform lipid extraction using a method such as the Bligh-Dyer or Folch extraction.

    • Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Separate the lipid species using a suitable liquid chromatography method (e.g., reverse-phase chromatography).

    • Perform mass spectrometry analysis in a mode that allows for the specific detection and quantification of the different ceramide species and the C6-d7 internal standard (e.g., Multiple Reaction Monitoring - MRM).

  • Data Analysis:

    • Generate a calibration curve using known concentrations of non-deuterated ceramide standards spiked with a fixed concentration of this compound.

    • Quantify the amount of endogenous ceramides in the samples by comparing the peak area ratios of the endogenous ceramides to the this compound internal standard against the calibration curve.

G cluster_0 Quantitative Lipidomics Workflow Cell_Lysis 1. Cell Lysis Spike_IS 2. Spike with C6-d7-Ceramide Cell_Lysis->Spike_IS Lipid_Extraction 3. Lipid Extraction Spike_IS->Lipid_Extraction LCMS 4. LC-MS/MS Analysis Lipid_Extraction->LCMS Quantification 5. Quantification LCMS->Quantification

Ceramide C6 is a potent inducer of apoptosis in a wide range of cell types, making it an essential tool for studying the mechanisms of programmed cell death. The deuterated analog, this compound, further enhances the utility of this molecule by enabling precise and accurate quantification of ceramide levels during apoptosis through mass spectrometry-based approaches. The protocols and data presented here provide a foundation for researchers to effectively utilize these compounds in their investigations into the complex role of ceramides in cell fate decisions.

References

Application Notes and Protocols for In Vitro Delivery of Ceramide C6-d7 to Cultured Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramide C6-d7 is a deuterated, cell-permeable analog of naturally occurring ceramides. As a key bioactive sphingolipid, ceramide is implicated in a multitude of cellular processes, including apoptosis, cell cycle arrest, proliferation, and stress responses.[1][2] The N-hexanoyl chain (C6) enhances its cell permeability compared to long-chain ceramides, making it a valuable tool for in vitro studies.[3] The deuterium (d7) labeling provides a stable isotope signature for tracking the molecule and its metabolites using mass spectrometry.

However, the hydrophobic nature of ceramides presents a significant challenge for their efficient delivery to cultured cells in aqueous media.[4][5] This document provides detailed protocols for three common and effective delivery methods, summarizes key quantitative data, and illustrates the relevant cellular pathways.

Delivery Methods Overview

  • Organic Solvent (DMSO/Ethanol): The most direct method involves dissolving this compound in an organic solvent and then diluting it into the cell culture medium. While straightforward, care must be taken as organic solvents can be toxic to cells.[5]

  • Bovine Serum Albumin (BSA) Complexation: Complexing the ceramide with fatty acid-free BSA creates a more soluble and stable formulation that can be directly added to aqueous culture media.[6][7] This method mitigates the need for potentially harmful organic solvents.[8]

  • Cholesteryl Phosphocholine (CholPC) Complexation: This solvent-free method involves creating fluid bilayers of ceramide and CholPC. Studies have shown this formulation to be more potent in eliciting biological effects compared to solvent-based delivery, likely due to increased bioavailability.[4][5][9]

Data Presentation

Quantitative data from studies using C6 ceramide, which is directly applicable to C6-d7, is summarized below.

Table 1: Solubility of C6 Ceramide

Solvent Solubility Reference
DMF >22 mg/ml [10]
DMSO >20 mg/ml [10]
Ethanol >33 mg/ml [10]
Ethanol:PBS (pH 7.2) (1:1) 0.5 mg/ml [10]

| PBS (pH 7.2) | <50 µg/ml |[10] |

Table 2: Example Experimental Parameters for Cellular Delivery of C6 Ceramide

Parameter Value/Range Example Cell Lines Reference
Final Concentration 0.1 µM - 50 µM HN9.10e, HeLa, FRTL-5, KCs [3][9][11]
Incubation Time 15 min - 48 hours MCF7, HeLa, FRTL-5 [7][8][9]

| Temperature | 4°C or 37°C | General |[8][12] |

Table 3: Comparison of Biological Effects (DMSO vs. CholPC Delivery of 50 µM C6-Cer for 48h)

Assay Delivery Method Effect (vs. Control) Cell Line Reference
Cell Proliferation C6-Cer/DMSO ~40% Reduction FRTL-5 [9]
C6-Cer/CholPC ~80% Reduction FRTL-5 [9]
Apoptosis C6-Cer/DMSO ~20% Apoptotic Cells FRTL-5 [9]

| | C6-Cer/CholPC | ~35% Apoptotic Cells | FRTL-5 |[9] |

Visualization of Workflows and Pathways

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_delivery Prepare Delivery Vehicle (e.g., BSA or CholPC complex) prep_stock->prep_delivery treat_cells Treat Cells with This compound Formulation prep_delivery->treat_cells seed_cells Seed Cells in Culture Plates seed_cells->treat_cells incubate Incubate for Defined Time treat_cells->incubate harvest Harvest Cells or Media incubate->harvest analysis Downstream Analysis (Mass Spec, Viability Assay, etc.) harvest->analysis

Caption: General experimental workflow for this compound delivery.

G cluster_1 Method 1: Direct Solvent cluster_2 Method 2: BSA Complex cluster_3 Method 3: CholPC Complex start This compound (in organic solvent) m1_dilute Dilute directly into culture medium start->m1_dilute m2_complex Add Ceramide stock to BSA solution while vortexing start->m2_complex m3_mix Mix Ceramide and CholPC in organic solvent start->m3_mix m1_add Add to Cells (Note: Solvent Toxicity) m1_dilute->m1_add m2_bsa Prepare fatty acid-free BSA solution in PBS m2_bsa->m2_complex m2_add Add BSA-Ceramide Complex to Cells (Aqueous, Low Toxicity) m2_complex->m2_add m3_dry Evaporate solvent to form a lipid film m3_mix->m3_dry m3_hydrate Hydrate film with buffer to form bilayers m3_dry->m3_hydrate m3_add Add CholPC-Ceramide Complex to Cells (Solvent-Free, High Potency) m3_hydrate->m3_add

Caption: Comparison of three primary this compound delivery methods.

G cer Exogenous this compound (Delivered to Cell) pp2a Protein Phosphatase 2A (PP2A) cer->pp2a activates jnk Stress-Activated Kinases (SAPK/JNK) cer->jnk activates pg_path Pro-Growth / Survival Pathways (e.g., Akt/PKB) outcome Cellular Outcomes pg_path->outcome promotes survival pp2a->pg_path inhibits arrest Cell Cycle Arrest pp2a->arrest apoptosis Apoptosis jnk->apoptosis apoptosis->outcome arrest->outcome

Caption: Simplified signaling pathways influenced by ceramide.

Experimental Protocols

Note: this compound can be substituted for the non-deuterated C6 Ceramide in these protocols. Always handle lipids in glass vials, as they can adhere to plastic.

Protocol 1: Delivery using an Organic Solvent (DMSO)

This method is quick but requires a solvent control to account for cytotoxicity.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Complete cell culture medium, pre-warmed to 37°C

  • Cultured cells (50-70% confluent)

Procedure:

  • Prepare Stock Solution: Dissolve this compound in DMSO to create a 10-20 mM stock solution. For example, dissolve 1 mg of this compound (MW ≈ 404.6 g/mol ) in ~247 µL of DMSO for a 10 mM stock. Vortex thoroughly. Store at -20°C.

  • Prepare Working Solution: On the day of the experiment, dilute the stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 1-50 µM). It is critical to add the DMSO stock to the medium dropwise while vortexing or swirling to prevent precipitation.

    • Critical Step: The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to minimize solvent toxicity.

  • Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the this compound.

  • Solvent Control: In a parallel well/dish, treat cells with medium containing the same final concentration of DMSO used in the experiment.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 30 minutes to 48 hours).

  • Downstream Analysis: Proceed with cell harvesting and analysis.

Protocol 2: Delivery using a Bovine Serum Albumin (BSA) Complex

This method is preferred for reducing solvent-induced artifacts.[7][8]

Materials:

  • This compound stock solution in DMSO or Chloroform/Methanol (see Protocol 1)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), sterile

  • Complete cell culture medium, pre-warmed to 37°C

  • Cultured cells (50-70% confluent)

Procedure:

  • Prepare BSA Solution: Prepare a 0.34 mg/mL solution of fatty acid-free BSA in sterile PBS.[7]

  • Prepare Ceramide-BSA Complex (100x Stock): a. In a sterile glass tube, add the required volume of the BSA solution. b. While vortexing the BSA solution vigorously, slowly add the this compound stock solution to achieve the desired final lipid concentration (e.g., 100-500 µM).[7] The molar ratio of ceramide to BSA should be considered to ensure complexation. c. Continue vortexing for another minute after the addition is complete. d. This complex can be stored at -20°C.

  • Cell Labeling: a. On the day of the experiment, warm the complete cell culture medium and the Ceramide-BSA complex to 37°C. b. Dilute the 100x Ceramide-BSA complex in pre-warmed complete culture medium to the final working concentration (typically 1-5 µM).[7] c. Remove the existing medium from the cells and replace it with the labeling medium.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired time (e.g., 15-60 minutes).[8]

  • Washing and Analysis: Wash the cells with fresh medium or PBS and proceed with downstream analysis.

Protocol 3: Solvent-Free Delivery using Cholesteryl Phosphocholine (CholPC)

This method enhances the bioavailability and potency of ceramide compared to solvent delivery.[4][9]

Materials:

  • This compound

  • Cholesteryl Phosphocholine (CholPC)

  • Chloroform or other suitable organic solvent

  • Sterile buffer (e.g., PBS or HEPES-buffered saline)

  • Nitrogen gas stream or vacuum desiccator

  • Cultured cells (50-70% confluent)

Procedure:

  • Prepare Lipid Mixture: In a glass vial, dissolve this compound and CholPC in chloroform at a defined molar ratio (e.g., 1:1).

  • Create Lipid Film: Evaporate the organic solvent under a gentle stream of nitrogen gas, rotating the vial to create a thin lipid film on the inner surface. Further dry the film under a high vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the Film: a. Add sterile, pre-warmed buffer to the vial containing the dried lipid film to achieve the desired final concentration (e.g., 0.05 mM).[9] b. Vortex the vial vigorously for several minutes until the lipid film is completely resuspended, forming a bilayer dispersion. The solution may appear slightly opalescent.

  • Cell Treatment: Add the hydrated C6-d7-Cer/CholPC dispersion directly to the cell culture medium to achieve the final desired concentration.

  • Incubation: Incubate the cells at 37°C for the desired duration (e.g., 4 to 48 hours).[9]

  • Downstream Analysis: Proceed with cell harvesting and analysis.

References

Quantitative Analysis of Ceramides in Plasma Using C6-d7 Ceramide as an Internal Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role in various cellular processes, including apoptosis, cell signaling, and inflammation.[1][2] Dysregulation of ceramide metabolism has been implicated in a range of pathologies such as cardiovascular disease, diabetes, and neurodegenerative disorders.[1] Consequently, the accurate quantification of plasma ceramides is of significant interest in clinical research and drug development for biomarker discovery and monitoring therapeutic efficacy. This document provides a detailed protocol for the quantitative analysis of ceramides in human plasma using a stable isotope-labeled internal standard, C6-d7 ceramide, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

This method employs a protein precipitation-based extraction of lipids from plasma samples. A known amount of C6-d7 ceramide is added as an internal standard to account for variability in sample preparation and instrument response. The extracted ceramides are then separated by reverse-phase liquid chromatography and detected by tandem mass spectrometry using multiple reaction monitoring (MRM). The quantification of endogenous ceramides is achieved by comparing the peak area ratios of the analytes to the internal standard with a calibration curve constructed using certified reference standards.[1][3]

Data Presentation

The following table summarizes representative quantitative data for major ceramide species in human plasma, as determined by LC-MS/MS methodologies. It is important to note that while the provided protocol specifies the use of C6-d7 ceramide as an internal standard, the data in this table is compiled from studies that may have utilized other deuterated or odd-chain ceramide internal standards. These values should be considered as typical physiological ranges.

Ceramide SpeciesMean Concentration (µg/mL)Concentration Range (µg/mL)Reference Internal Standard(s)
Cer(d18:1/16:0)2.391.5 - 3.8d7-Cer(d18:1/16:0)
Cer(d18:1/18:0)1.150.7 - 1.8d7-Cer(d18:1/18:0)
Cer(d18:1/22:0)1.911.2 - 3.0Deuterated Cer(22:0)
Cer(d18:1/24:0)1.971.2 - 3.1d7-Cer(d18:1/24:0)
Cer(d18:1/24:1)1.731.1 - 2.7d7-Cer(d18:1/24:1)

Table 1: Representative concentrations of major ceramide species in human plasma.[4][5]

Experimental Protocols

Materials and Reagents
  • Human plasma (collected in EDTA- or citrate-anticoagulated tubes)

  • C6-d7 Ceramide (N-(hexanoyl-d7)-sphingosine) internal standard solution (1 mg/mL in ethanol)

  • Ceramide standards (Cer(d18:1/16:0), Cer(d18:1/18:0), Cer(d18:1/22:0), Cer(d18:1/24:0), Cer(d18:1/24:1))

  • LC-MS grade methanol, isopropanol, acetonitrile, and water

  • Formic acid

  • 96-well plates

Equipment
  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Vortex mixer

  • Centrifuge

  • Automated liquid handler (optional)

Sample Preparation
  • Preparation of Internal Standard Spiking Solution: Prepare a working solution of C6-d7 ceramide at a concentration of 1 µg/mL in isopropanol.

  • Plasma Sample Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Aliquot 50 µL of each plasma sample, calibration standard, and quality control sample into a 96-well plate.[5]

  • Internal Standard Addition: Add 400 µL of the internal standard/protein precipitation solution (isopropanol containing C6-d7 ceramide) to each well. For a blank sample, add 400 µL of isopropanol without the internal standard.[5]

  • Protein Precipitation: Vortex the plate for 3 minutes to ensure thorough mixing and protein precipitation.[5]

  • Centrifugation: Centrifuge the plate for 10 minutes at 3000 x g to pellet the precipitated proteins.[5]

  • Supernatant Transfer: Carefully transfer 250 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.[5]

LC-MS/MS Analysis
  • LC Column: Use a C18 or C8 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[6]

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.[6]

  • Mobile Phase B: Isopropanol:Acetonitrile (9:1, v/v) with 0.1% formic acid and 10 mM ammonium formate.[6]

  • Flow Rate: 0.3 mL/min.[6]

  • Injection Volume: 5 µL.[6]

  • Gradient Elution:

    • 0-2 min: 40% B

    • 2-17 min: Linear gradient to 95% B[6]

    • 17-19 min: Hold at 95% B[6]

    • 19.1-20 min: Return to 40% B and re-equilibrate.[6]

  • Mass Spectrometer: Operate in positive ion electrospray ionization mode.

  • Detection: Use multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions for each ceramide species and the C6-d7 internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
C6-d7 Ceramide (IS)405.4264.3
Cer(d18:1/16:0)538.5264.3
Cer(d18:1/18:0)566.5264.3
Cer(d18:1/22:0)622.6264.3
Cer(d18:1/24:0)650.6264.3
Cer(d18:1/24:1)648.6264.3

Table 2: Example MRM transitions for ceramides and C6-d7 internal standard.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample (50 µL) add_is Add C6-d7 Internal Standard in Isopropanol (400 µL) plasma->add_is vortex Vortex (3 min) add_is->vortex centrifuge Centrifuge (10 min, 3000 x g) vortex->centrifuge supernatant Transfer Supernatant (250 µL) centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification results Concentration Results quantification->results

Caption: Experimental workflow for plasma ceramide quantification.

Ceramide Metabolism and Signaling Pathways

G cluster_synthesis Ceramide Synthesis cluster_signaling Downstream Signaling de_novo De Novo Pathway (Serine + Palmitoyl-CoA) ceramide Ceramide de_novo->ceramide sm_hydrolysis Sphingomyelin Hydrolysis sm_hydrolysis->ceramide salvage Salvage Pathway (Complex Sphingolipids) salvage->ceramide apoptosis Apoptosis inflammation Inflammation (NF-κB, MAPK) insulin_resistance Insulin Resistance ceramide->apoptosis ceramide->inflammation ceramide->insulin_resistance sphingosine Sphingosine ceramide->sphingosine Ceramidase s1p Sphingosine-1-Phosphate (S1P) sphingosine->s1p Sphingosine Kinase

Caption: Major pathways of ceramide metabolism and signaling.

References

Application Notes and Protocols for Optimal Detection of Ceramide C6-d7 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role in various cellular processes, including apoptosis, cell signaling, and membrane structure.[1][2] The quantification of specific ceramide species is essential for understanding their physiological and pathological roles. Ceramide C6 (N-hexanoylsphingosine) is a synthetic, cell-permeable ceramide analog widely used in research to mimic the effects of endogenous ceramides. For accurate quantification using mass spectrometry, a stable isotope-labeled internal standard is necessary. Ceramide C6-d7, where seven hydrogen atoms on the hexanoyl chain are replaced by deuterium, is an ideal internal standard for this purpose. This document provides detailed application notes and protocols for the optimal detection of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

I. Experimental Protocols

A. Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of ceramides from biological matrices such as plasma or serum.[3]

Materials:

  • Biological sample (e.g., 50 µL of human plasma)

  • Internal Standard (IS) working solution: this compound in isopropanol (concentration to be optimized based on expected endogenous levels)

  • Precipitation solvent: Isopropanol-chloroform (9:1, v/v)[4]

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Aliquot 50 µL of the biological sample into a microcentrifuge tube.

  • Add 400 µL of the internal standard/protein precipitation solution to the sample.

  • Vortex the mixture vigorously for 3 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 3000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer 250 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.

B. Liquid Chromatography (LC)

Instrumentation and Columns:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is required.

  • A C18 reversed-phase column is commonly used for ceramide separation. A typical column could be an Acquity BEH C18, 2.1 x 50 mm, 1.7 µm particle size.[5]

Mobile Phases:

  • Mobile Phase A: 0.1% formic acid in water.[4]

  • Mobile Phase B: 0.1% formic acid in isopropanol.[4]

    • Alternative Mobile Phase B: Acetonitrile/2-propanol (60:40, v/v) containing 0.2% formic acid.

Gradient Elution Program: A step gradient is recommended for optimal separation of ceramides.[4]

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.0 - 0.50.63565
0.5 - 2.00.635 -> 1065 -> 90
2.0 - 2.10.610 -> 090 -> 100
2.1 - 3.00.60100
3.0 - 3.10.60 -> 35100 -> 65
3.1 - 5.00.63565

Injection Volume: 5 µL[6]

C. Mass Spectrometry (MS)

Instrumentation:

  • A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).

Ionization Source and Mode:

  • Ionization: Electrospray Ionization (ESI)[7]

  • Polarity: Positive Ion Mode[7]

Key Mass Spectrometry Parameters:

ParameterRecommended Setting
Capillary Voltage2.5 - 3.0 kV
Cone Voltage40 V[6]
Source Temperature140 °C[6]
Desolvation Temperature600 °C[6]
Collision GasArgon
Dwell Time50 ms per transition[4]

Multiple Reaction Monitoring (MRM) Transitions: The most abundant product ion for ceramides in positive ESI mode is typically m/z 264, which results from the loss of the fatty acyl chain from the sphingosine backbone.[1][2][8]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ceramide C6398.4264.3~35-45
This compound (IS) 405.4 264.3 ~35-45

Note: The optimal collision energy should be determined empirically by infusing a standard solution of this compound and varying the collision energy to maximize the signal of the product ion. A common collision energy for various ceramides has been explored to simplify analysis.[8]

II. Data Presentation

The following tables summarize typical quantitative data that can be obtained using the described protocol.

Table 1: Linearity and Sensitivity of Ceramide C6 Detection

ParameterValue
Linear Dynamic Range0.02 - 4 µg/mL[4][7]
Lower Limit of Quantification (LLOQ)0.02 µg/mL[4][7]
Correlation Coefficient (r²)> 0.99

Table 2: Precision and Accuracy of the Method

Quality Control SampleIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low QC< 15%< 15%85-115%
Medium QC< 15%< 15%85-115%
High QC< 15%< 15%85-115%

Table 3: Recovery and Matrix Effect

ParameterValue
Absolute Recovery> 85%
Matrix EffectMinimal (<15%)

III. Visualizations

A. Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (50 µL) add_is Add this compound IS in Isopropanol/Chloroform (400 µL) sample->add_is vortex Vortex (3 min) add_is->vortex centrifuge Centrifuge (3000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant (250 µL) centrifuge->supernatant lc_separation HPLC/UHPLC Separation (C18 Column) supernatant->lc_separation ms_detection Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Workflow for this compound analysis.

B. Ceramide Signaling Pathway

Ceramides are central molecules in sphingolipid metabolism and are involved in various signaling pathways that regulate cellular processes like apoptosis.

ceramide_signaling cluster_synthesis Ceramide Synthesis cluster_breakdown Complex Sphingolipid Breakdown cluster_salvage Salvage Pathway cluster_downstream Downstream Signaling serine_palmitoyl_coa Serine + Palmitoyl-CoA sphinganine 3-Ketosphinganine -> Sphinganine serine_palmitoyl_coa->sphinganine dihydroceramide Dihydroceramide sphinganine->dihydroceramide ceramide Ceramide dihydroceramide->ceramide apoptosis Apoptosis ceramide->apoptosis cell_cycle_arrest Cell Cycle Arrest ceramide->cell_cycle_arrest senescence Senescence ceramide->senescence sphingomyelin Sphingomyelin sphingomyelin->ceramide Sphingomyelinase complex_sphingolipids Complex Sphingolipids sphingosine Sphingosine complex_sphingolipids->sphingosine sphingosine->ceramide

Caption: Simplified ceramide signaling pathways.

References

Application Notes and Protocols for High-Throughput Ceramide Assay Development

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Developing a High-Throughput Assay with Ceramide C6-d7

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role in various cellular processes, including apoptosis, cell cycle regulation, and stress responses.[1][2] The quantification of specific ceramide species is therefore of significant interest in drug discovery and biomedical research. This document provides detailed application notes and protocols for the development of a high-throughput assay for the quantification of endogenous ceramides using this compound as an internal standard. The primary analytical technique described is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity for lipid analysis.[3][4]

Core Concepts

A high-throughput assay for ceramide quantification enables the rapid screening of compound libraries for their effects on ceramide metabolism or the analysis of large numbers of biological samples for biomarker discovery. The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate and precise quantification by correcting for variations in sample preparation and instrument response.[4]

Experimental Protocols

High-Throughput Ceramide Extraction from Cultured Cells

This protocol is designed for the extraction of ceramides from cells cultured in 96-well plates.

Materials:

  • Cultured cells in a 96-well plate

  • Phosphate-buffered saline (PBS), ice-cold

  • Isopropanol, LC-MS grade, ice-cold[5]

  • This compound internal standard (IS) working solution (e.g., 50 ng/mL in isopropanol)

  • 96-well collection plates (2 mL)

  • Plate sealer

  • Centrifuge with plate rotor

Protocol:

  • Aspirate the cell culture medium from the 96-well plate.

  • Gently wash the cells twice with 200 µL of ice-cold PBS per well, aspirating the PBS completely after each wash.

  • Add 200 µL of ice-cold isopropanol containing the this compound internal standard to each well.

  • Seal the plate and incubate at -20°C for 10 minutes to precipitate proteins.[5]

  • Scrape the cells from the bottom of the wells using a multichannel pipette.

  • Transfer the cell lysate to a 2 mL 96-well collection plate.

  • Seal the collection plate and centrifuge at 4000 x g for 10 minutes at 4°C to pellet the protein precipitate.[5]

  • Carefully transfer 150 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

High-Throughput LC-MS/MS Analysis of Ceramides

This protocol outlines the parameters for a rapid and sensitive LC-MS/MS method for ceramide quantification.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

ParameterValue
Column C18 or C8 column (e.g., 2.1 x 50 mm, 1.7 µm)[4]
Mobile Phase A Water with 10 mM ammonium acetate and 0.1% formic acid[4]
Mobile Phase B Acetonitrile/Isopropanol (4:3, v/v) with 10 mM ammonium acetate and 0.1% formic acid[4]
Flow Rate 0.5 mL/min[4]
Injection Volume 5 µL[4]
Column Temperature 60°C[4]
Gradient 85% B (0-0.5 min), 85-100% B (0.5-1.5 min), 100% B (1.5-4.0 min), 100-85% B (4.0-5.0 min)[4]

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Ceramide C16:0538.5264.4
Ceramide C18:0566.5264.4
Ceramide C24:0650.6264.4
Ceramide C24:1648.6264.4
This compound (IS) 407.4 271.4

Note: The specific m/z values may vary slightly depending on the instrument and adducts formed. The product ion at m/z 264.4 is a characteristic fragment of the sphingosine backbone.[6]

Data Presentation

The following tables summarize representative quantitative data that can be expected from a validated high-throughput ceramide assay.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

Ceramide SpeciesLinear Range (ng/mL)LLOQ (ng/mL)
Ceramide C16:02.2 - 1090[5]>0.99[4]2.2[5]
Ceramide C18:01.2 - 575[5]>0.99[4]1.2[5]
Ceramide C24:02.6 - 1315[5]>0.99[4]2.6[5]
Ceramide C24:11.3 - 665[5]>0.99[4]1.3[5]

Table 2: Assay Precision and Accuracy

Ceramide SpeciesConcentration (ng/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (% Bias)
Ceramide C16:010<10%<15%<15%
500<10%<15%<15%
Ceramide C18:05<10%<15%<15%
250<10%<15%<15%
Ceramide C24:010<10%<15%<15%
600<10%<15%<15%
Ceramide C24:15<10%<15%<15%
300<10%<15%<15%

Note: Representative data synthesized from multiple sources.[4][7] Acceptance criteria are typically <15% for CV and bias, except at the LLOQ where it may be <20%.

Visualizations

Experimental Workflow

The following diagram illustrates the high-throughput workflow for ceramide quantification.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A Cells in 96-well Plate B Wash with PBS A->B C Add IS in Isopropanol B->C D Protein Precipitation C->D E Centrifugation D->E F Transfer Supernatant E->F G Injection into LC-MS/MS F->G H Chromatographic Separation G->H I Mass Spectrometric Detection (MRM) H->I J Peak Integration I->J K Quantification using IS J->K L Reporting K->L

High-throughput ceramide quantification workflow.
C6-Ceramide Signaling Pathway

Exogenous short-chain ceramides like C6-ceramide can be used to probe ceramide signaling pathways. One such pathway involves the activation of AMP-activated protein kinase (AMPK) and subsequent p53 signaling, which can lead to apoptosis.[2]

G C6 Exogenous C6-Ceramide AMPK AMPK Activation C6->AMPK p53 p53 Activation AMPK->p53 mTORC1 mTORC1 Inactivation AMPK->mTORC1 Bcl2 Bcl-2 Downregulation p53->Bcl2 Apoptosis Apoptosis p53->Apoptosis Bcl2->Apoptosis

C6-Ceramide induced AMPK-p53 signaling pathway.

Conclusion

The protocols and data presented here provide a comprehensive guide for establishing a robust and high-throughput assay for ceramide quantification using this compound as an internal standard. This methodology is applicable to a wide range of research areas, from basic science to clinical drug development, enabling the rapid and accurate assessment of ceramide's role in health and disease.

References

Application Notes & Protocols: Utilizing Ceramide C6-d7 in the Study of Drug-Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Note: Overcoming Chemoresistance with Ceramide C6

Ceramide, a central hub in sphingolipid metabolism, has been established as a critical second messenger that mediates cellular stress responses, including apoptosis, cell cycle arrest, and autophagy.[1][2] In many cancer types, a dysregulation of sphingolipid metabolism serves as a survival mechanism, often leading to chemoresistance.[3][4] Drug-resistant cancer cells frequently exhibit lower endogenous levels of pro-apoptotic ceramide and higher levels of pro-survival sphingosine-1-phosphate (S1P), a phenomenon known as the "sphingolipid rheostat".[2][3]

One common mechanism of resistance involves the overexpression of glucosylceramide synthase (GCS), an enzyme that converts ceramide into glucosylceramide (GlcCer), thereby reducing its cytotoxic potential and contributing to a multidrug resistance (MDR) phenotype.[5][6] Consequently, strategies aimed at elevating intracellular ceramide levels are being actively investigated to resensitize resistant cancer cells to conventional therapies.

Short-chain, cell-permeable ceramide analogs, such as C6-ceramide, are invaluable tools for these studies.[2][7] They can be delivered exogenously to mimic the effects of endogenous ceramide accumulation, inducing apoptosis and sensitizing cancer cells to agents like doxorubicin and tamoxifen.[2][8]

The deuterated analog, Ceramide C6-d7 , serves a highly specific and critical role in this research. While its biological activity is identical to that of C6-ceramide, its deuterium-labeled acyl chain makes it an ideal internal standard for quantitative mass spectrometry (LC-MS/MS). This allows for the precise measurement of its uptake and metabolic conversion, enabling researchers to accurately trace the metabolic fate of exogenously supplied ceramide and quantify its impact on the endogenous sphingolipid profile of drug-resistant cells.

Signaling Pathways and Mechanisms of Action

The Sphingolipid Rheostat in Cancer

The balance between ceramide and S1P levels is a critical determinant of cell fate. Ceramide promotes apoptosis, while S1P promotes proliferation and survival. In many drug-resistant cancers, this balance is shifted towards S1P, favoring cell survival.

cluster_0 Sphingolipid Metabolism cluster_1 Cellular Outcomes Cer Ceramide Sph Sphingosine Cer->Sph Ceramidase (AC) GlcCer Glucosylceramide (GlcCer) Cer->GlcCer Apoptosis Apoptosis Cell Cycle Arrest Cer->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Survival Proliferation Survival Migration S1P->Survival Sph->S1P Sphingosine Kinase (SPHK) Resistance Drug Resistance GlcCer->Resistance

Caption: The Sphingolipid Rheostat: Balancing cell fate.

Ceramide-Induced Apoptotic Signaling

Exogenous C6-ceramide induces apoptosis primarily through the mitochondrial (intrinsic) pathway. It promotes the permeabilization of the outer mitochondrial membrane (MOMP), leading to the release of cytochrome c and the subsequent activation of the caspase cascade.[1][7]

C6 Exogenous C6-Ceramide Bax ↑ Bax:Bcl-2 Ratio C6->Bax Mito Mitochondria CytC Cytochrome c Release Mito->CytC Bax->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Ceramide-induced intrinsic apoptosis pathway.

Experimental Workflow: Overcoming Chemoresistance

This workflow illustrates the use of C6-ceramide to study and overcome drug resistance, incorporating C6-d7 for quantitative analysis.

start Drug-Resistant Cancer Cell Line treat Treat with C6-Ceramide +/- Chemotherapeutic Agent start->treat split treat->split apoptosis Assess Apoptosis (Annexin V, Caspase Assay) split->apoptosis lipidomics Lipid Extraction & LC-MS/MS Analysis split->lipidomics result_apoptosis Increased Cell Death (Chemosensitization) apoptosis->result_apoptosis standard Spike with C6-d7 Ceramide Internal Standard lipidomics->standard result_lipidomics Quantify Changes in Sphingolipid Profile standard->result_lipidomics

Caption: Workflow for studying C6-ceramide chemosensitization.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies investigating the effects of ceramide treatment on drug-resistant cancer cells.

Table 1: Synergistic Cytotoxicity of C6-Ceramide with an Acid Ceramidase (AC) Inhibitor in Breast Cancer Cells.

Cell LineTreatmentViability (% of Control)Combination Index (CI)*Reference
MDA-MB-231 C6-Ceramide (10 µM)~50%N/A[9]
AC Inhibitor DM102 (20 µM)~60%N/A[9]
C6-Ceramide + DM102~20%< 0.5[9]
MCF-7 C6-Ceramide (5 µM)~65%N/A[9]
AC Inhibitor DM102 (20 µM)~75%N/A[9]
C6-Ceramide + DM102~30%< 0.5[9]

*A Combination Index (CI) < 1 indicates a synergistic effect.

Table 2: C6-Ceramide Treatment Alters Endogenous Ceramide Profile.

Endogenous Ceramide SpeciesFold Change vs. Control (after 2h C6-Ceramide treatment)Reference
C16:0-ceramide ~3.0-fold increase[10]
C24:0-ceramide ~1.1-fold increase[10]
C24:1-ceramide ~1.3-fold increase[10]

Data from Kupffer cells demonstrates the principle of how exogenous short-chain ceramide can elevate endogenous long-chain ceramide levels, a mechanism relevant in cancer cells as well.[10][11]

Experimental Protocols

Protocol 1: Treatment of Drug-Resistant Cancer Cells with C6-Ceramide

Objective: To deliver C6-ceramide to cultured cells to induce apoptosis or assess chemosensitization.

Materials:

  • Ceramide C6 (N-hexanoyl-D-erythro-sphingosine)

  • Drug-resistant cancer cell line (e.g., MCF-7/ADR, NCI/ADR-RES)

  • Complete cell culture medium

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Ethanol, absolute

  • Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Water bath or sonicator

Procedure:

  • Preparation of C6-Ceramide/BSA Complex (5 mM Stock): a. In a sterile glass vial, dissolve C6-ceramide in absolute ethanol to a concentration of 25 mM. b. In a separate sterile tube, prepare a 10% (w/v) fatty acid-free BSA solution in PBS. c. Warm the BSA solution to 37°C. d. While vortexing the BSA solution gently, slowly add the C6-ceramide ethanolic solution to achieve a final ceramide concentration of 5 mM. The final ethanol concentration should be less than 5%. e. Continue to vortex for 1 minute. The solution may appear slightly opalescent. f. For optimal complexation, incubate at 37°C for 15-30 minutes. g. Store aliquots of the complex at -20°C.

  • Cell Seeding: a. Seed drug-resistant cells in appropriate culture plates (e.g., 6-well or 96-well) at a density that will result in 70-80% confluency at the time of treatment. b. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Cell Treatment: a. Thaw the C6-ceramide/BSA complex at 37°C. b. Prepare the final working solution by diluting the stock complex in complete cell culture medium. A typical starting concentration range is 10-50 µM.[12] c. Prepare a vehicle control using a BSA/ethanol solution (without ceramide) diluted to the same final concentration in the medium. d. If testing for chemosensitization, also prepare treatment groups with the chemotherapeutic agent alone and in combination with C6-ceramide. e. Remove the existing medium from the cells and wash once with sterile PBS. f. Add the prepared treatment media to the respective wells. g. Incubate for the desired period (e.g., 6, 24, or 48 hours) at 37°C, 5% CO₂.

Protocol 2: Assessment of Apoptosis via Annexin V Staining

Objective: To quantify the percentage of apoptotic cells following treatment with C6-ceramide.

Materials:

  • Treated cells from Protocol 1

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: a. Following treatment, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA. b. Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant.

  • Cell Staining: a. Wash the cell pellet twice with cold PBS. b. Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL. c. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. d. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. e. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. f. Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer within one hour of staining. b. Use unstained, single-stained (Annexin V only and PI only) controls to set compensation and gates. c. Quantify the cell populations:

    • Viable cells: Annexin V-negative and PI-negative.
    • Early apoptotic cells: Annexin V-positive and PI-negative.
    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Quantitative Analysis of Cellular Ceramides using LC-MS/MS

Objective: To accurately quantify the levels of endogenous ceramides and the uptake of exogenous C6-ceramide after treatment, using C6-d7 Ceramide as an internal standard.

Materials:

  • Treated cells (from Protocol 1, typically from a 10 cm dish)

  • This compound (for use as an internal standard)

  • Lipid extraction solvents (e.g., chloroform, methanol, isopropanol)

  • Cold PBS

  • Cell scraper

  • LC-MS/MS system

Procedure:

  • Cell Harvesting and Lysis: a. After treatment, place the culture dish on ice and aspirate the medium. b. Wash the cell monolayer twice with ice-cold PBS. c. Add 1 mL of ice-cold PBS to the dish and scrape the cells. Transfer the cell suspension to a microcentrifuge tube. d. Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C until extraction.

  • Lipid Extraction: a. Resuspend the cell pellet in a known volume of PBS (e.g., 100 µL). b. Spike the sample with the internal standard. Add a known amount of this compound (e.g., 100 pmol) to the cell suspension. This is the critical step for accurate quantification. c. Add extraction solvent (e.g., 800 µL of a 2:1:0.8 mixture of isopropanol:water:ethyl acetate) and vortex vigorously for 5 minutes. d. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris. e. Carefully transfer the supernatant (containing the lipid extract) to a new tube. f. Dry the lipid extract under a stream of nitrogen gas or using a vacuum concentrator.

  • LC-MS/MS Analysis: a. Reconstitute the dried lipid extract in a suitable solvent for injection (e.g., 100 µL of methanol). b. Inject the sample into an LC-MS/MS system equipped with a suitable column (e.g., C18) for lipid separation. c. Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for each ceramide species of interest (e.g., C16:0, C18:0, C24:0 ceramides) as well as for the exogenous C6-ceramide and the C6-d7 internal standard. d. Quantification: Create a standard curve using known amounts of non-deuterated ceramide standards. The concentration of each endogenous ceramide in the sample is calculated by comparing the ratio of its peak area to the peak area of the C6-d7 internal standard against the standard curve. This normalization corrects for variations in sample preparation and instrument response.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Chromatographic Shifts of Ceramide C6-d7

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ceramide C6-d7 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting common issues encountered during chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a consistent shift in the retention time of our this compound internal standard. What are the primary causes for this?

A chromatographic shift, either to an earlier or later elution time, can be attributed to several factors. The most common causes include:

  • Isotope Effect: Deuterated standards like this compound can inherently elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This is due to the subtle differences in polarity and bond strength between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds.[1]

  • Column Temperature Fluctuations: Even minor changes in the column oven temperature can significantly impact retention times. An increase in temperature generally leads to earlier elution, while a decrease results in later elution.[2]

  • Mobile Phase Composition Variability: Inconsistent preparation of the mobile phase, including slight variations in the organic solvent to aqueous buffer ratio or the concentration of additives, can cause retention time drift.[3]

  • Column Degradation: Over time, the stationary phase of the chromatography column can degrade, leading to changes in its retentive properties and subsequent shifts in elution times.

  • System Leaks or Flow Rate Inconsistencies: Leaks in the HPLC/UHPLC system or issues with the pump can lead to a variable flow rate, which directly affects retention times.

Q2: Our this compound peak is now appearing earlier than in previous runs. How can we troubleshoot this?

An earlier elution of this compound is a common observation. Here’s a step-by-step troubleshooting guide:

  • Verify Column Temperature: Ensure the column oven is set to the correct temperature and that it is stable. Small increases in temperature can significantly decrease retention time.

  • Check Mobile Phase Preparation: Remake the mobile phases, paying close attention to the precise volumes and concentrations of all components. Ensure thorough mixing.

  • Inspect for System Leaks: Check all fittings and connections for any signs of leakage, which could lead to an increased flow rate.

  • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to retention time shifts, especially in gradient elution.

  • Consider the Isotope Effect: If you are comparing the retention time of this compound to a non-deuterated ceramide, remember that the deuterated standard is expected to elute slightly earlier in reversed-phase chromatography.

Q3: What could cause our this compound peak to split or show poor shape?

Peak splitting or tailing can compromise the accuracy of your results. Potential causes include:

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the initial mobile phase, it can lead to peak distortion.[4]

  • Column Contamination or Void: Buildup of matrix components on the column inlet frit or the formation of a void in the column bed can cause peak splitting.

  • Co-elution with an Interfering Compound: An impurity in the sample or the standard itself may be co-eluting, giving the appearance of a split peak.

  • Incorrect pH of the Mobile Phase: If the mobile phase pH is close to the pKa of the analyte, it can exist in multiple ionization states, which may lead to peak splitting or tailing.[5]

Quantitative Data Summary

The following tables provide a summary of expected quantitative effects of common chromatographic parameters on the retention time of ceramides and deuterated standards.

Table 1: Effect of Temperature on Retention Time

Parameter ChangeExpected Impact on Retention TimeApproximate Magnitude
Increase of 1°CDecrease1-2% decrease[1]
Decrease of 1°CIncrease1-2% increase[1]

Table 2: Effect of Mobile Phase Composition (Reversed-Phase) on Retention Time

Parameter ChangeExpected Impact on Retention Time
Increase in organic solvent %Decrease
Decrease in organic solvent %Increase
Change in mobile phase additive (e.g., formate vs. acetate)Variable, can affect selectivity and retention

Table 3: Typical Retention Time Shift for Deuterated Standards (Reversed-Phase)

Compound ClassStationary PhaseMobile PhaseObserved Retention Time Shift (Deuterated vs. Non-deuterated)
Peptides (dimethyl labeled)C18Acetonitrile/Water with 0.1% Formic Acid-2.0s to -2.9s[2]
OlanzapineC18Acetonitrile/Water with 0.1% Formic AcidDeuterated eluted earlier (exact value not specified)[1]

Experimental Protocols

Detailed LC-MS/MS Protocol for the Analysis of this compound

This protocol is adapted from a validated method for the quantification of ceramides in biological samples.[6]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 450 µL of a precipitation solution containing the internal standard (this compound) in isopropanol.

  • Vortex the mixture for 1 minute.

  • Incubate at -20°C for 10 minutes to facilitate protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Chromatographic Conditions

  • Column: Acquity BEH C18, 2.1 × 50 mm, 1.7 µm

  • Column Temperature: 60°C[6]

  • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid[6]

  • Mobile Phase B: 10 mM ammonium acetate in acetonitrile:2-propanol (4:3, v/v) with 0.1% formic acid[6]

  • Flow Rate: 500 µL/min[6]

  • Injection Volume: 5 µL[6]

  • Gradient:

    • 0-0.5 min: 85% B

    • 0.5-1.5 min: Gradient to 100% B

    • 1.5-4.0 min: Hold at 100% B

    • 4.0-5.0 min: Return to 85% B and re-equilibrate

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1) for this compound: To be determined based on the specific adduct (e.g., [M+H]+, [M+NH4]+)

  • Product Ion (Q3) for this compound: To be determined by direct infusion and fragmentation of the standard. A common fragment for ceramides corresponds to the sphingoid base.

Visual Troubleshooting Guides

Troubleshooting_Retention_Time_Shift Start Retention Time Shift Observed Earlier_RT Earlier Retention Time Start->Earlier_RT Later_RT Later Retention Time Start->Later_RT Check_Temp Verify Column Temperature Earlier_RT->Check_Temp Check_MP Check Mobile Phase Composition Earlier_RT->Check_MP Check_Leaks Inspect for System Leaks Earlier_RT->Check_Leaks Check_Equilibration Ensure Adequate Column Equilibration Earlier_RT->Check_Equilibration Isotope_Effect Consider Isotope Effect (Earlier Elution Expected) Earlier_RT->Isotope_Effect Later_RT->Check_Temp Later_RT->Check_MP Later_RT->Check_Leaks Temp_High Temperature Too High? Check_Temp->Temp_High Temp_Low Temperature Too Low? Check_Temp->Temp_Low MP_Strong Mobile Phase Too Strong? Check_MP->MP_Strong MP_Weak Mobile Phase Too Weak? Check_MP->MP_Weak Flow_High Flow Rate Too High? Check_Leaks->Flow_High Flow_Low Flow Rate Too Low? Check_Leaks->Flow_Low Solution1 Decrease Temperature Temp_High->Solution1 Solution2 Decrease Organic Solvent % MP_Strong->Solution2 Solution3 Fix Leaks / Calibrate Pump Flow_High->Solution3 Solution4 Increase Temperature Temp_Low->Solution4 Solution5 Increase Organic Solvent % MP_Weak->Solution5 Flow_Low->Solution3

Caption: Troubleshooting workflow for retention time shifts.

Troubleshooting_Peak_Shape Start Poor Peak Shape Observed (Splitting/Tailing) All_Peaks All Peaks Affected? Start->All_Peaks Some_Peaks Only Some Peaks Affected? Start->Some_Peaks Check_Connection Check Column Connections All_Peaks->Check_Connection Check_Frit Inspect Column Inlet Frit All_Peaks->Check_Frit Check_Column_Void Check for Column Void All_Peaks->Check_Column_Void Check_Sample_Solvent Verify Sample Solvent Compatibility Some_Peaks->Check_Sample_Solvent Check_pH Check Mobile Phase pH Some_Peaks->Check_pH Check_Coelution Investigate Potential Co-elution Some_Peaks->Check_Coelution Solution1 Remake Connections Check_Connection->Solution1 Solution2 Replace/Clean Frit or Column Check_Frit->Solution2 Solution3 Replace Column Check_Column_Void->Solution3 Solution4 Re-dissolve Sample in Mobile Phase Check_Sample_Solvent->Solution4 Solution5 Adjust Mobile Phase pH Check_pH->Solution5 Solution6 Modify Method for Better Separation Check_Coelution->Solution6

Caption: Troubleshooting workflow for poor peak shape.

References

Technical Support Center: Optimizing Ceramide C6-d7 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for optimizing the concentration of Ceramide C6-d7 as an internal standard (IS) in LC-MS/MS-based lipidomics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a synthetic ceramide with a six-carbon fatty acid chain (C6) where seven hydrogen atoms have been replaced with deuterium, a stable isotope. This makes it chemically and physically almost identical to its non-labeled counterpart. Stable isotope-labeled (SIL) internal standards are considered the "gold standard" in quantitative mass spectrometry.[1] They are ideal because they behave nearly identically to the endogenous analyte during sample extraction, chromatography, and ionization, allowing for accurate correction of variability.[1][2][3]

Q2: What are the key characteristics of an ideal internal standard for lipid analysis?

An ideal internal standard should have the following characteristics:

  • Chemical Similarity : It should be structurally and chemically as similar as possible to the analyte.[2]

  • Not Endogenously Present : The IS must not be naturally found in the sample to avoid analytical interference.[2]

  • Mass Spectrometric Resolution : The IS and the analyte must be clearly distinguishable by the mass spectrometer. A mass difference of 4-5 Da is often recommended for SIL standards.[2][3]

  • Co-elution (for LC-MS) : The IS should co-elute with the analyte to ensure both are subjected to the same matrix effects at the same time.[2]

Q3: Why is it critical to optimize the concentration of the internal standard?

Optimizing the IS concentration is crucial for several reasons. The concentration should be high enough to produce a robust and reproducible signal but low enough to avoid detector saturation and potential ionization competition with the analyte of interest.[4][5] An appropriate concentration ensures that both the analyte and the IS fall within the linear dynamic range of the instrument, which is essential for accurate quantification.[1]

Q4: When in the workflow should the internal standard be added?

The internal standard should be added at the earliest possible step in the sample preparation process, ideally before any extraction steps.[2][5] This allows the IS to account for analyte loss or variability throughout the entire workflow, including extraction, cleanup, and injection.[1][3]

Q5: What is a typical concentration range for a ceramide internal standard?

The optimal concentration is sample- and method-dependent. However, a common practice is to add the internal standard at a concentration similar to the expected physiological concentration of the endogenous analyte.[1] Published methods show calibration curves for ceramides ranging from approximately 0.1 ng/mL to 10,000 ng/mL, with IS concentrations often fixed within this range (e.g., 10 ng/mL).[6][7] The final concentration should be determined empirically.

Troubleshooting Guide

This section addresses common issues encountered when using this compound.

Problem / ObservationPossible CausesRecommended Solutions
High Variability (%CV) in IS Peak Area Across Samples 1. Inconsistent sample preparation or extraction efficiency.[1]2. Variable matrix effects between samples.[2][4]3. Incomplete mixing of the IS with the sample matrix.[5]4. Instrument instability or drift.[5]1. Add the IS at the very beginning of the sample preparation process and ensure the extraction protocol is standardized and executed precisely.[1]2. Optimize sample cleanup using methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components.[1]3. Ensure thorough vortexing after adding the IS to the sample.[5]4. Perform regular system suitability tests with a standard mixture to check for consistent retention times and signal intensities.[1]
No Signal or Very Low Signal for the Internal Standard 1. Clog in the LC system or MS source.[1]2. Incorrect MS parameters (e.g., wrong MRM transition, insufficient collision energy).3. Degradation of the IS stock or working solution.4. Error in IS addition (e.g., IS was not added).[5]1. Inspect the system for clogs and perform necessary maintenance.[1]2. Ensure the mass spectrometer is properly tuned and calibrated for the this compound transition.[1]3. Prepare a fresh working solution from the stock. If the problem persists, use a new vial of the stock standard.4. Review the sample preparation notes and consider re-preparing a subset of samples to confirm the issue.[5]
Internal Standard Signal is Too High / Saturating Detector 1. The concentration of the IS working solution is too high for the instrument's linear range.1. Prepare a new, more dilute working solution of the internal standard and re-test.2. Reduce the injection volume if sample concentration cannot be altered.[4]
Analyte/IS Ratio is Not Consistent Across a Dilution Series 1. The chosen IS concentration is not optimal for the analyte concentration range.2. The IS and analyte are responding differently to matrix effects at different dilutions.[8][9]3. The IS is experiencing ionization suppression/competition from the analyte at high concentrations.[4]1. Re-optimize the IS concentration to be closer to the mid-point of the analyte's expected concentration range.[1]2. Improve the sample cleanup method to minimize matrix components that cause non-linear effects.[1][4]3. Evaluate the linearity of the IS response by itself in the matrix.

Experimental Protocol for Optimizing IS Concentration

This protocol provides a systematic approach to determine the optimal concentration of this compound for your specific assay.

Objective: To identify a this compound concentration that provides a stable signal (e.g., %RSD < 15% across replicates) within the instrument's linear range, without interfering with analyte quantification.

Materials:

  • This compound certified stock solution (e.g., 1 mg/mL).

  • Representative pooled blank matrix (e.g., human plasma, cell lysate).

  • Solvents for dilution and sample extraction (e.g., Methanol, Chloroform, Isopropanol).

  • Standard laboratory equipment (pipettes, centrifuges, vials).

Procedure:

  • Prepare IS Working Solutions: Create a series of this compound working solutions at different concentrations. A suggested range is 5, 20, 50, 100, and 250 ng/mL in an appropriate solvent like isopropanol.[7]

  • Spike Blank Matrix: Aliquot your pooled blank matrix into a set of tubes (prepare at least 5 replicates per concentration). Spike each set with one of the IS working solutions from Step 1. For example, add 10 µL of IS solution to 90 µL of plasma.

  • Perform Sample Extraction: Process all spiked samples using your established lipid extraction protocol (e.g., a modified Bligh & Dyer or Folch extraction).[1] Add the IS first if the protocol allows.

  • Reconstitute and Analyze: Dry down the extracted lipids and reconstitute them in a suitable injection solvent. Analyze all samples via your LC-MS/MS method.

  • Data Analysis:

    • Calculate the average peak area and the relative standard deviation (%RSD) for the IS at each concentration across the replicates.

    • Examine the peak shape and signal-to-noise ratio.

    • Select the lowest concentration that provides a stable and robust signal with good peak shape and a %RSD within your laboratory's acceptance criteria (typically ≤15%).

Data Summary Example

The following table illustrates hypothetical results from the optimization experiment described above.

IS Concentration (ng/mL)Mean Peak Area (n=5)Peak Area %RSDSignal-to-Noise (S/N)Observations
58,50022.5%45Signal is weak and variable.
2041,00011.2%210Stable signal, good S/N.
50 115,000 7.8% >500 Optimal: Strong, highly stable signal.
100240,0008.1%>500Good stability, but may be unnecessarily high.
250590,0009.5%>500Signal approaching upper end of linear range.

In this example, 50 ng/mL would be chosen as the optimal concentration.

Visualizations

Experimental Workflow Diagram

G cluster_prep Step 1: Preparation cluster_process Step 2: Sample Processing cluster_analysis Step 3: Analysis & Evaluation prep_is Prepare this compound Working Solutions (e.g., 5-250 ng/mL) spike Spike Matrix with Each IS Concentration prep_is->spike prep_matrix Aliquot Pooled Blank Matrix (n=5) prep_matrix->spike extract Perform Lipid Extraction (e.g., LLE, SPE) spike->extract reconstitute Dry & Reconstitute Extract extract->reconstitute analyze Analyze via LC-MS/MS reconstitute->analyze calc Calculate Mean Peak Area, %RSD, and S/N analyze->calc select Select Optimal Concentration (Lowest concentration with %RSD < 15%) calc->select G cluster_workflow Analytical Workflow cluster_output Final Quantification Sample Biological Sample (Endogenous Analyte) IS Spike with this compound (Known Concentration) Sample->IS Extraction Sample Preparation (Extraction, Cleanup) IS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Loss Analyte Loss Extraction->Loss Matrix Matrix Effects (Ion Suppression/ Enhancement) LCMS->Matrix Ratio Calculate Peak Area Ratio (Analyte / IS) LCMS->Ratio Quant Accurate Analyte Concentration Ratio->Quant

References

"improving signal intensity of Ceramide C6-d7 in mass spectrometry"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal intensity of Ceramide C6-d7 in mass spectrometry experiments.

Troubleshooting Guide: Low Signal Intensity of this compound

Low signal intensity is a frequent challenge in the analysis of this compound. This guide provides a systematic approach to identifying and resolving the root cause of the issue.

Is the issue related to...?

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subgraph "cluster_Sample" { label="Sample Preparation"; style="filled"; color="#FFFFFF"; sample_prep [label="Sample Prep Method"]; extraction [label="Lipid Extraction Efficiency"]; concentration [label="Sample Concentration"]; }

subgraph "cluster_LC" { label="Liquid Chromatography"; style="filled"; color="#FFFFFF"; lc_params [label="LC Parameters"]; column_choice [label="Column Selection"]; mobile_phase [label="Mobile Phase Composition"]; }

subgraph "cluster_MS" { label="Mass Spectrometry"; style="filled"; color="#FFFFFF"; ms_params [label="MS Parameters"]; ionization [label="Ionization Mode/Source"]; adducts [label="Adduct Formation"]; }

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start -> instrument_check [label="Begin"]; instrument_check -> sample_prep [label="Instrument OK"]; instrument_check -> solution4 [label="Performance Issue", color="#EA4335"]; sample_prep -> extraction; extraction -> concentration; concentration -> lc_params [label="Sample Prep OK"]; extraction -> solution1 [label="Inefficient", color="#EA4335"]; lc_params -> column_choice; column_choice -> mobile_phase; mobile_phase -> ms_params [label="LC OK"]; mobile_phase -> solution2 [label="Suboptimal", color="#EA4335"]; ms_params -> ionization; ionization -> adducts; adducts -> solution3 [label="Suboptimal", color="#EA4335"]; } dot Figure 1: A troubleshooting workflow for low this compound signal intensity.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the most effective method for extracting this compound from plasma?

A1: A protein precipitation extraction followed by lipid extraction is a robust method. One common approach involves a modified Folch method where the sample is extracted with a chloroform/methanol/water (2:1:1, v/v/v) mixture.[1][2] Another effective technique is a simple protein precipitation with an isopropanol-chloroform (9:1) mixture, which allows for direct injection of the supernatant.[3] For whole blood, a single-phase butanol extraction method has shown good recovery for a wide range of sphingolipids, including ceramides.[4][5]

Q2: Could matrix effects be suppressing my this compound signal?

A2: Yes, matrix effects are a common cause of ion suppression in mass spectrometry, leading to reduced signal intensity.[6][7] To mitigate this, ensure proper sample cleanup. Techniques like solid-phase extraction (SPE) can be employed to remove interfering substances. Additionally, using a deuterated internal standard, such as this compound itself, can help to normalize for matrix effects and improve quantitative accuracy.[8] Two-dimensional liquid chromatography (2D-LC) can also effectively reduce matrix effects by providing better separation of analytes from the matrix.[9]

Liquid Chromatography

Q3: What type of LC column is recommended for this compound analysis?

A3: Reversed-phase columns are widely used for ceramide analysis. A C18 column is a common choice and can provide good separation.[4] For enhanced separation, especially for complex lipid mixtures, a C6-phenyl column has also been shown to be effective.[3]

Q4: What mobile phase composition is optimal for separating this compound?

A4: A common mobile phase combination for reversed-phase chromatography of ceramides is a gradient of water with an additive (Solvent A) and an organic solvent mixture with an additive (Solvent B). For example, Solvent A could be 0.1% formic acid in water, and Solvent B could be 0.1% formic acid in isopropanol.[3] Another option is using acetonitrile/isopropanol/water mixtures with ammonium formate and formic acid.[4][5] The addition of modifiers like formic acid or ammonium formate helps to promote the formation of protonated molecules ([M+H]⁺), which are often the most abundant ions for ceramides in positive ion mode.[10]

Mobile Phase ComponentPurposeTypical Concentration
Solvent A Aqueous PhaseWater + Additive
Solvent B Organic PhaseIsopropanol, Acetonitrile, or a mixture
Additive Promotes Ionization0.1% Formic Acid or 10mM Ammonium Formate
Mass Spectrometry

Q5: Which ionization mode is best for this compound?

A5: Electrospray ionization (ESI) in the positive ion mode is most commonly used for ceramide analysis.[8][10] Ceramides readily form protonated molecules ([M+H]⁺) in the presence of a proton source like formic acid in the mobile phase.[10] In some cases, negative ion mode can also be used, which may provide complementary structural information.[11]

Q6: What are the expected m/z values for this compound?

A6: The exact m/z will depend on the adduct formed. For the protonated molecule ([M+H]⁺), the theoretical m/z would be calculated based on the chemical formula of this compound. It is also common to observe other adducts such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[12] In-source fragmentation can also lead to the observation of ions corresponding to the loss of a water molecule ([M+H-H₂O]⁺).[12][13]

AdductTheoretical m/z (approximate)Notes
[M+H]⁺ 407.4Often the most abundant ion with acidic mobile phases.
[M+Na]⁺ 429.4Common adduct from glassware or reagents.
[M+K]⁺ 445.4Can be observed, similar to sodium adducts.
[M+H-H₂O]⁺ 389.4Result of in-source water loss.

Q7: How can I optimize the MS parameters for better signal?

A7: Systematic optimization of ESI source parameters is crucial.[12] This can be done by direct infusion of a this compound standard. Key parameters to adjust include:

  • Capillary/Spray Voltage: Adjust in small increments to find the optimal voltage for stable spray and maximum signal.

  • Gas Temperatures (Nebulizer and Drying Gas): Higher temperatures can improve desolvation but excessive heat may cause degradation.

  • Gas Flow Rates (Sheath and Aux Gas): Optimize for a stable spray and efficient desolvation.

For tandem mass spectrometry (MS/MS) experiments, optimizing the collision energy for the specific precursor-to-product ion transition is essential for maximizing sensitivity.[10] The most abundant product ion for many ceramides is often at m/z 264, which arises from the loss of the fatty acyl chain.[3][10]

Experimental Protocols

Protocol 1: Plasma Sample Preparation (Protein Precipitation)
  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 450 µL of isopropanol-chloroform (9:1, v/v) containing the internal standard (this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.[3]

G

Protocol 2: LC-MS/MS Parameters for Ceramide Analysis
  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 or C6-phenyl column (e.g., 2.1 x 50 mm, 2.6 µm).[3][4]

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Isopropanol.[3]

  • Flow Rate: 0.4 - 0.6 mL/min.[3]

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping to a high percentage of mobile phase B to elute the lipids, followed by a re-equilibration step.

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[8]

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[3][10]

  • MRM Transition (Example): Precursor ion (e.g., [M+H]⁺ of this compound) → Product ion (e.g., m/z 264.3).[10]

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry LC_Setup LC System -> Column (C18/C6-Phenyl) Mobile_Phase Mobile Phase A: 0.1% FA in H2O Mobile Phase B: 0.1% FA in IPA LC_Setup->Mobile_Phase Gradient Gradient Elution Mobile_Phase->Gradient MS_Setup Ion Source: ESI+ Gradient->MS_Setup Scan_Mode Scan Mode: MRM MS_Setup->Scan_Mode MRM_Transition MRM Transition: Precursor -> Product (e.g., m/z 264.3) Scan_Mode->MRM_Transition

References

"pitfalls to avoid when using deuterated lipid standards"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective use of deuterated lipid standards. It offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a deuterated lipid standard?

A1: The selection of an appropriate deuterated lipid standard is crucial for accurate quantification. Key considerations include:

  • Isotopic Purity: Refers to the percentage of the standard that is fully deuterated. High isotopic enrichment (ideally ≥98%) is essential to minimize interference from unlabeled or partially labeled molecules, which can impact the lower limit of quantitation (LLOQ).[1]

  • Chemical Purity: The standard should have high chemical purity (>99%) to ensure that the measured response is solely from the analyte of interest and not from contaminants.[1]

  • Position of Deuterium Atoms: The placement of deuterium atoms should be on stable positions and not prone to exchange with hydrogen atoms from the solvent or during sample preparation.[1][2] Labeling on the fatty acid backbone is generally more stable than on exchangeable sites like carboxyl groups.[1]

  • Number of Deuterium Atoms: A sufficient number of deuterium atoms (typically 2 to 10) is necessary to create a mass shift that clearly distinguishes the standard from the native analyte and avoids overlap with natural isotopes.[1]

Q2: How can I verify the isotopic purity of my deuterated standard?

A2: Reputable suppliers provide a Certificate of Analysis (CoA) that specifies both the isotopic and chemical purity of the standard. It is essential to review this document before use. For critical applications, independent verification of the isotopic distribution may be necessary through methods like high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy.[2]

Q3: What are the best practices for storing deuterated lipid standards?

A3: Proper storage is critical to maintain the integrity of deuterated lipid standards.[1] Key recommendations include:

  • Storage Temperature: Store standards at the recommended temperature, typically -20°C or -80°C, in tightly sealed containers to prevent degradation and solvent evaporation.[3][4]

  • Solvent Choice: Use aprotic solvents like acetonitrile or methanol for reconstitution to minimize the risk of hydrogen-deuterium exchange.[4] If aqueous solutions are necessary, use a buffer with a pH as close to neutral as possible.[4]

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can affect the stability of the standards. Aliquoting the standard into smaller, single-use vials is highly recommended.[1]

  • Inert Atmosphere: For sensitive lipids, storage under an inert gas like argon can prevent oxidation.[3]

Q4: Can the position of deuterium labeling affect my experimental results?

A4: Yes, the position of deuterium labeling is critical. Deuterium atoms on labile sites, such as hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups, are prone to exchange with hydrogen atoms from the solvent, a phenomenon known as back-exchange.[2][4][5] This can lead to a loss of the isotopic label and inaccurate quantification. It is crucial to select standards where deuterium atoms are placed on stable, non-exchangeable positions, such as the carbon backbone.[1][2][5]

Troubleshooting Guides

Issue 1: Inaccurate Quantification and Poor Reproducibility

Possible Cause: Low isotopic purity of the standard, leading to an overestimation of the analyte concentration due to the presence of unlabeled or partially labeled standard.[1][2]

Troubleshooting Steps:

  • Review Certificate of Analysis (CoA): Verify that the isotopic purity of the standard meets the requirements of your assay (ideally ≥98%).[1]

  • Perform Isotopic Purity Check: If in doubt, verify the isotopic distribution of the standard using high-resolution mass spectrometry.

  • Select a High-Purity Standard: Purchase standards from reputable suppliers who provide detailed CoAs.

ParameterRecommendationConsequence of Non-compliance
Isotopic Purity≥98%Overestimation of analyte concentration
Chemical Purity>99%Interference from contaminants

Experimental Protocol: Verification of Isotopic Purity by HRMS

  • Sample Preparation: Prepare a dilute solution of the deuterated standard in a high-purity solvent (e.g., LC-MS grade methanol).

  • Instrumentation: Infuse the solution directly into a high-resolution mass spectrometer.

  • Data Acquisition: Acquire a high-resolution mass spectrum in the appropriate mass range.

  • Data Analysis: Determine the relative intensities of the isotopic peaks (M, M+1, M+2, etc.) and calculate the percentage of each isotopic species to confirm the stated purity.[2]

Issue 2: Deuterium Loss (Hydrogen-Deuterium Exchange)

Possible Cause: Deuterium atoms are located at chemically labile positions and are exchanging with hydrogen from the solvent or sample matrix. This is often catalyzed by acidic or basic conditions or high temperatures.[2][4][5]

Troubleshooting Steps:

  • Examine Labeling Position: Review the CoA to identify the location of the deuterium labels. Avoid standards with labels on exchangeable sites if possible.[2]

  • Control pH: Maintain a neutral pH for your samples and mobile phases whenever feasible. Avoid storing standards in acidic or basic solutions.[2][6]

  • Optimize MS Source Conditions: High source temperatures can promote H/D exchange. Try reducing the source temperature.[2]

  • Consider Alternative Standards: If the problem persists, consider using a standard with deuterium labels on more stable positions or a ¹³C- or ¹⁵N-labeled internal standard, which are not susceptible to exchange.[2]

Workflow for Investigating Deuterium Exchange

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Analysis & Solution A Inconsistent Quantification B Review CoA for Labeling Position A->B C Analyze Standard in Matrix at T0 B->C D Incubate Standard in Matrix over Time C->D E Analyze Incubated Samples D->E F Compare Signal Intensities E->F G Signal Decrease Indicates Exchange F->G Decrease in Deuterated Signal? H Optimize pH and Temperature G->H Yes I Select a More Stable Standard G->I Persistent Issue

Caption: Troubleshooting workflow for suspected deuterium exchange.

Issue 3: Chromatographic Shift Between Analyte and Standard

Possible Cause: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography due to the "deuterium isotope effect".[2][5] This can lead to inaccurate quantification if the integration windows are not set correctly or if the analyte and standard experience different matrix effects.[7][8]

Troubleshooting Steps:

  • Confirm Co-elution: Carefully examine the chromatograms to determine the extent of separation between the analyte and the internal standard.

  • Adjust Integration Parameters: Ensure that the peak integration windows are wide enough to encompass both the analyte and the standard.

  • Optimize Chromatography:

    • Modify the Gradient: A shallower gradient can increase the peak width and promote better overlap.[2]

    • Adjust Mobile Phase Composition: Small changes to the organic modifier or aqueous component can alter selectivity and reduce separation.[2]

ParameterAnalyte (Non-deuterated)Deuterated Standard
Retention Time (min) 5.255.21
Peak Width (sec) 4.84.7
This table shows a hypothetical example of a retention time shift.
Issue 4: Signal Suppression or Enhancement (Matrix Effects)

Possible Cause: Co-eluting components from the sample matrix can interfere with the ionization of the analyte and the internal standard in the mass spectrometer's ion source, leading to inaccurate results.[5][9][10]

Troubleshooting Steps:

  • Optimize Sample Preparation: Employ more rigorous extraction and cleanup procedures (e.g., solid-phase extraction) to remove interfering matrix components.[11]

  • Modify Chromatography: Adjust the chromatographic method to separate the analyte and standard from the interfering matrix components.[5]

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their suppressive effects.[5]

  • Evaluate Matrix Effect: Perform a post-extraction spike experiment to quantify the extent of ion suppression or enhancement.[5][8][10]

Experimental Protocol: Quantifying Matrix Effects

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into a clean solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample and then spike the analyte and internal standard into the final extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before extraction.

  • Analysis: Analyze all three sets of samples by LC-MS.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Logical Diagram for Addressing Matrix Effects

G cluster_0 Problem cluster_1 Initial Checks cluster_2 Results & Actions A Poor Accuracy/Precision B Suspect Matrix Effects A->B C Perform Post-Extraction Spike Experiment B->C D Significant Ion Suppression/Enhancement? C->D E Optimize Sample Cleanup D->E Yes H No Significant Matrix Effect D->H No F Modify Chromatography E->F G Dilute Sample F->G

Caption: Decision-making process for troubleshooting matrix effects.

References

"ensuring stability of Ceramide C6-d7 during sample storage and extraction"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ceramide C6-d7. Our goal is to help you ensure the stability of this internal standard during sample storage and extraction to achieve accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

This compound should be stored at -20°C in a tightly sealed container, protected from light.[1] Under these conditions, it is stable for at least two years.[2] It is typically shipped on wet ice. For long-term storage, it is advisable to store the compound under desiccating conditions.[1]

Q2: What is the best solvent for preparing a this compound stock solution?

This compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF) at concentrations of approximately 20 mg/mL.[3] For creating stock solutions, it is recommended to use a high-purity organic solvent purged with an inert gas.[3] To minimize the risk of degradation, store stock solutions in amber glass vials at -20°C or -80°C.

Q3: How can I minimize freeze-thaw cycles for my this compound stock solution?

To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.[4] This allows you to thaw only the amount needed for an experiment.

Q4: Is this compound susceptible to degradation?

Yes, like other lipids, this compound can degrade. The primary degradation pathway is the hydrolysis of the amide bond, which cleaves the molecule into its constituent sphingosine-d7 base and hexanoic acid. Exposure to strong acids or bases, light, and oxygen can accelerate degradation.[5]

Q5: Can I use this compound in aqueous buffers?

This compound is sparingly soluble in aqueous buffers.[3] To achieve maximum solubility, it is recommended to first dissolve the ceramide in an organic solvent like ethanol and then dilute it with the aqueous buffer of your choice.[3] It is not recommended to store the aqueous solution for more than one day.[3]

Troubleshooting Guides

Issue 1: Low Recovery of this compound Internal Standard

Question: I am observing a consistently low signal for my this compound internal standard in my LC-MS analysis. What could be the cause and how can I fix it?

Answer: Low recovery of your internal standard can significantly impact the accuracy of your quantification. Here are the potential causes and troubleshooting steps:

  • Inadequate Extraction Efficiency: The choice of extraction solvent is critical for lipid recovery. The widely used Folch or Bligh & Dyer methods, which utilize a chloroform and methanol mixture, are generally effective for a broad range of lipids.

    • Troubleshooting Steps:

      • Optimize Solvent System: If you are working with a complex matrix, you may need to adjust the polarity of your solvent system. Experiment with different ratios of chloroform and methanol.

      • Perform a Second Extraction: After the initial extraction, perform a second extraction on the remaining aqueous phase and protein pellet with the organic solvent to see if a significant amount of the internal standard can be recovered.

      • Consider Solid-Phase Extraction (SPE): For particularly challenging matrices, SPE can provide a cleaner extract and may improve the recovery of your internal standard.

  • Matrix Effects: Co-eluting substances from your sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to an apparent low recovery.

    • Troubleshooting Steps:

      • Evaluate Chromatographic Co-elution: Ensure that your analyte of interest and this compound are co-eluting. If they are not, they may be experiencing different matrix effects.

      • Perform a Post-Column Infusion Experiment: This can help you identify regions of ion suppression or enhancement in your chromatogram.

      • Improve Sample Cleanup: Utilize SPE or liquid-liquid extraction to remove interfering matrix components.

  • Adsorption to Labware: Lipids can adsorb to plastic surfaces.

    • Troubleshooting Steps:

      • Use Appropriate Labware: Use glass or low-retention plasticware for all sample handling and storage steps.

      • Pre-rinse Labware: Pre-rinse pipette tips and tubes with the extraction solvent to minimize surface binding.

Issue 2: Unexpected Peaks in the Chromatogram

Question: I am seeing unexpected peaks in my chromatogram when analyzing samples with this compound. What could these be?

Answer: Unexpected peaks can arise from several sources, including degradation of your internal standard or contamination.

  • Degradation of this compound:

    • Hydrolysis: The most likely degradation product is the sphingosine-d7 base resulting from the hydrolysis of the amide bond. The approximate molecular weight of sphingosine-d7 is 306.5 g/mol .[6] You can look for a corresponding [M+H]+ ion in your mass spectrum.

    • Oxidation: While less common for saturated ceramides, oxidation can occur, especially with prolonged exposure to air and light. This would result in the addition of oxygen atoms to the molecule.

  • Solvent Contamination:

    • Use High-Purity Solvents: Always use fresh, high-purity, LC-MS grade solvents.

    • Check for Solvent Adducts: You may be observing adducts of your analyte or internal standard with contaminants in your mobile phase.

  • Isotopic Back-Exchange:

    • Problem: In some cases, deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, particularly under acidic or basic conditions. This can lead to a decrease in the signal of the deuterated standard and an increase in the signal of the unlabeled analyte.

    • Troubleshooting:

      • Assess Stability in Mobile Phase: Incubate the internal standard in your mobile phase for the duration of a typical run and re-inject to see if there is any evidence of exchange.

      • Adjust pH: If possible, adjust the pH of your mobile phase to be closer to neutral to minimize exchange.

Data Presentation

ParameterRecommendationSource(s)
Storage Temperature -20°C[1][2]
Long-term Stability ≥ 2 years at -20°C[2]
Stock Solution Solvent Ethanol, DMSO, or DMF[3]
Stock Solution Storage -20°C or -80°C in amber glass vials
Aqueous Solution Stability Not recommended for storage longer than one day[3]
Common Extraction Method Folch or Bligh & Dyer (Chloroform:Methanol)
Primary Degradation Pathway Amide bond hydrolysis[5]

Experimental Protocols

Protocol 1: Preparation and Handling of this compound Stock Solutions
  • Materials:

    • This compound (crystalline solid)

    • High-purity ethanol (LC-MS grade)

    • Inert gas (e.g., argon or nitrogen)

    • Analytical balance

    • Amber glass vials with PTFE-lined caps

    • Glass syringes or volumetric flasks

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh the desired amount of this compound using an analytical balance.

    • Dissolve the weighed solid in the appropriate volume of ethanol to achieve the desired stock concentration (e.g., 1 mg/mL).

    • Purge the vial with an inert gas before sealing to displace oxygen.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into single-use amber glass vials.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Lipid Extraction from Plasma using a Modified Folch Method with this compound as an Internal Standard
  • Materials:

    • Plasma sample

    • This compound working solution (in ethanol)

    • Chloroform (LC-MS grade)

    • Methanol (LC-MS grade)

    • 0.9% NaCl solution

    • Glass centrifuge tubes

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Thaw frozen plasma samples on ice.

    • To a glass centrifuge tube, add a known amount of the this compound working solution.

    • Add a precise volume of the plasma sample to the tube.

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. The final solvent-to-sample ratio should be 20:1.

    • Vortex the mixture vigorously for 1 minute.

    • Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

    • Vortex for 30 seconds.

    • Centrifuge at 2000 x g for 10 minutes at 4°C.

    • Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol or isopropanol).

Protocol 3: Assessment of this compound Stability in Solution
  • Objective: To determine the stability of this compound in a specific solvent and storage condition over time.

  • Procedure:

    • Prepare a solution of this compound in the solvent of interest at a known concentration.

    • Aliquot the solution into multiple vials for analysis at different time points (e.g., 0, 24, 48, 72 hours, and 1 week).

    • Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C, with or without light exposure).

    • At each time point, analyze an aliquot by LC-MS.

    • Data Analysis:

      • Monitor the peak area of the this compound parent ion over time. A significant decrease in peak area indicates degradation.

      • Screen for the appearance of potential degradation products, such as the sphingosine-d7 base.

      • Plot the percentage of remaining this compound against time to determine the stability profile.

Visualizations

troubleshooting_workflow Troubleshooting Low Recovery of this compound start Low Recovery of This compound Signal extraction Evaluate Extraction Efficiency start->extraction matrix Assess Matrix Effects start->matrix adsorption Check for Adsorption start->adsorption extraction_sol Optimize Solvent System (e.g., Chloroform:Methanol ratio) extraction->extraction_sol extraction_rep Perform Second Extraction extraction->extraction_rep extraction_spe Consider Solid-Phase Extraction (SPE) extraction->extraction_spe matrix_coelute Verify Co-elution with Analyte matrix->matrix_coelute matrix_infusion Post-Column Infusion Experiment matrix->matrix_infusion matrix_cleanup Improve Sample Cleanup (SPE) matrix->matrix_cleanup adsorption_ware Use Glass or Low-Retention Labware adsorption->adsorption_ware adsorption_rinse Pre-rinse with Solvent adsorption->adsorption_rinse end Improved Recovery extraction_sol->end extraction_rep->end extraction_spe->end matrix_coelute->end matrix_infusion->end matrix_cleanup->end adsorption_ware->end adsorption_rinse->end

Caption: Troubleshooting workflow for low recovery of this compound.

extraction_workflow Lipid Extraction Workflow sample Plasma Sample add_is Spike with This compound Internal Standard sample->add_is add_solvents Add Chloroform:Methanol (2:1) add_is->add_solvents vortex1 Vortex add_solvents->vortex1 phase_sep Add 0.9% NaCl (Phase Separation) vortex1->phase_sep vortex2 Vortex phase_sep->vortex2 centrifuge Centrifuge vortex2->centrifuge collect_organic Collect Lower Organic Layer centrifuge->collect_organic dry_down Evaporate to Dryness (Nitrogen Stream) collect_organic->dry_down reconstitute Reconstitute in LC-MS Solvent dry_down->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Experimental workflow for lipid extraction from plasma.

ceramide_metabolism Simplified Metabolic Pathways of C6 Ceramide C6_Cer_d7 This compound hydrolysis Hydrolysis (Ceramidase) C6_Cer_d7->hydrolysis sphingosine_d7 Sphingosine-d7 hydrolysis->sphingosine_d7 hexanoic_acid Hexanoic Acid hydrolysis->hexanoic_acid reacylation Reacylation (Ceramide Synthase) long_chain_cer Long-Chain Ceramides reacylation->long_chain_cer sphingosine_d7->reacylation

Caption: Key metabolic pathways involving C6 Ceramide.

References

Technical Support Center: Optimization of LC Gradient for Separating C6-d7 from Endogenous Ceramides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of C6-d7 ceramide from endogenous ceramides.

Troubleshooting Guide

Problem 1: Poor Separation or Co-elution of C6-d7 Ceramide and Endogenous Ceramides

Possible Cause 1.1: Inadequate LC Gradient

Your LC gradient may not be optimized to resolve the short-chain, deuterated internal standard (C6-d7 ceramide) from the more hydrophobic, long-chain endogenous ceramides.

Solution:

  • Adjust the Initial Mobile Phase Composition: Start with a higher aqueous percentage (e.g., 40-50% mobile phase A) to ensure retention of the less hydrophobic C6-d7 ceramide on a reversed-phase column.[1][2]

  • Shallow the Gradient Slope: A slower, more gradual increase in the organic mobile phase (e.g., a linear gradient to 100% mobile phase B over 15-20 minutes) can improve the resolution between closely eluting compounds.[1][2]

  • Incorporate an Isocratic Hold: An initial isocratic hold at the starting mobile phase composition for 1-2 minutes can help focus the analytes at the head of the column before the gradient starts, leading to sharper peaks.

Possible Cause 1.2: Inappropriate Column Chemistry

The stationary phase of your LC column may not be providing the necessary selectivity for this separation.

Solution:

  • Utilize a C8 or C18 Column: Reversed-phase columns, particularly C8 or C18, are commonly used for ceramide analysis and separate lipids based on their hydrophobicity.[1][2][3] The longer alkyl chains of endogenous ceramides will have stronger retention on these columns compared to the C6-d7 ceramide.

  • Consider Phenyl-Hexyl Columns: For complex lipid mixtures, a phenyl-hexyl stationary phase can offer alternative selectivity based on pi-pi interactions, which may aid in separating species with similar hydrophobicity.

Problem 2: Poor Peak Shape (Tailing or Broadening) for C6-d7 Ceramide

Possible Cause 2.1: Secondary Interactions with the Stationary Phase

The polar head group of the ceramide can interact with active sites on the silica backbone of the stationary phase, leading to peak tailing.[3]

Solution:

  • Use Mobile Phase Additives: Incorporate additives like formic acid (0.1-0.2%) or ammonium formate (10 mM) into your mobile phases.[1][2][3][4] These additives can help to protonate free silanol groups on the stationary phase, reducing secondary interactions and improving peak shape.

  • Optimize Column Temperature: Increasing the column temperature (e.g., to 50 °C) can improve peak shape by reducing mobile phase viscosity and enhancing mass transfer.[2]

Possible Cause 2.2: Injection Solvent is Stronger than the Initial Mobile Phase

If the sample is dissolved in a solvent with a higher elution strength than the initial mobile phase, it can cause the analyte band to spread, resulting in broad or split peaks.[5]

Solution:

  • Match Injection Solvent to Initial Mobile Phase: Whenever possible, dissolve your samples in the initial mobile phase composition. If sample solubility is an issue, use the weakest solvent possible that still maintains solubility.

Problem 3: Low Signal Intensity or Poor Sensitivity for C6-d7 Ceramide

Possible Cause 3.1: Ion Suppression

Co-eluting endogenous lipids or matrix components can interfere with the ionization of C6-d7 ceramide in the mass spectrometer source, leading to a reduced signal.[6]

Solution:

  • Improve Chromatographic Resolution: By optimizing the LC gradient to better separate C6-d7 ceramide from the bulk of the endogenous ceramides and other lipids, you can minimize ion suppression.

  • Sample Preparation: Implement a sample clean-up step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components before LC-MS analysis.[5]

Possible Cause 3.2: Suboptimal Mass Spectrometry (MS) Parameters

The MS parameters may not be optimized for the detection of C6-d7 ceramide.

Solution:

  • Optimize Source Parameters: Infuse a standard solution of C6-d7 ceramide directly into the mass spectrometer to optimize source parameters such as capillary voltage, cone voltage, source temperature, and desolvation temperature.[1]

  • Select Appropriate Precursor and Product Ions: For tandem MS (MS/MS), ensure you are using the most abundant and specific precursor and product ions for C6-d7 ceramide in your multiple reaction monitoring (MRM) method.[1][7]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting LC gradient for separating C6-d7 ceramide from endogenous ceramides?

A1: A good starting point for a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) would be a binary gradient system with:

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.[4]

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[4]

  • Gradient Program: A linear gradient from 40% to 100% B over 15-20 minutes, followed by a hold at 100% B for 5 minutes, and then re-equilibration at 40% B for 5-8 minutes.[2] The flow rate would typically be around 0.3-0.5 mL/min.[1][4]

Q2: Why is C6-d7 ceramide used as an internal standard?

A2: C6-d7 ceramide is a deuterated, short-chain ceramide. It is used as an internal standard because it is chemically similar to endogenous ceramides and will behave similarly during sample extraction and ionization. However, its different mass due to the deuterium labeling allows it to be distinguished from endogenous ceramides by the mass spectrometer. Its shorter chain length ensures it elutes earlier than the longer-chain endogenous ceramides in a reversed-phase LC system, which helps to minimize co-elution and ion suppression.[8][9]

Q3: How can I confirm the identity of the C6-d7 ceramide peak?

A3: The identity of the C6-d7 ceramide peak can be confirmed by comparing its retention time to that of a pure standard analyzed under the same LC conditions. Additionally, the mass spectrum of the peak should show the expected precursor ion and, in MS/MS mode, the characteristic product ions for C6-d7 ceramide.[1][7]

Q4: What are some common mobile phase additives and their purpose in ceramide analysis?

A4: Common mobile phase additives include:

  • Formic Acid or Acetic Acid: These acids help to improve peak shape by protonating free silanol groups on the stationary phase and can also enhance ionization efficiency in the MS source.[1][3]

  • Ammonium Formate or Ammonium Acetate: These salts are used to control the pH of the mobile phase and can also improve peak shape and ionization.[3][4]

Data and Protocols

Table 1: Example LC Gradient Program for Ceramide Separation
Time (minutes)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.060.040.00.4
2.060.040.00.4
15.00.0100.00.4
20.00.0100.00.4
20.160.040.00.4
25.060.040.00.4

Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM Ammonium Formate and 0.1% Formic Acid.[4] Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate and 0.1% Formic Acid.[4]

Experimental Protocol: Sample Preparation and LC-MS/MS Analysis
  • Sample Preparation (Plasma/Serum):

    • Thaw plasma or serum samples on ice.

    • To 50 µL of sample, add 10 µL of the C6-d7 ceramide internal standard working solution.

    • Add 500 µL of a protein precipitation solvent (e.g., methanol or a mixture of isopropanol/ethyl acetate).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.[7]

  • LC-MS/MS Analysis:

    • Inject 5-10 µL of the reconstituted sample onto the LC system.

    • Perform the separation using a reversed-phase C18 column and the gradient program outlined in Table 1.

    • The column effluent is directed to the electrospray ionization (ESI) source of the mass spectrometer.

    • Operate the mass spectrometer in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for C6-d7 ceramide and the endogenous ceramides of interest using Multiple Reaction Monitoring (MRM).[7]

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis Sample Plasma/Serum Sample Add_IS Add C6-d7 Ceramide Internal Standard Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject LC_Separation LC Separation (Gradient Elution) Inject->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Analysis MS/MS Analysis (MRM) ESI->MS_Analysis Data_Processing Data Processing and Quantification MS_Analysis->Data_Processing Data Acquisition

Caption: Workflow for the analysis of ceramides using LC-MS/MS.

Troubleshooting_Logic Start Poor Separation of C6-d7 and Endogenous Ceramides Q1 Is the gradient shallow enough? Start->Q1 A1_Yes Decrease Gradient Slope Q1->A1_Yes No Q2 Is the initial % organic too high? Q1->Q2 Yes A1_Yes->Q2 A2_Yes Decrease Initial % Organic Q2->A2_Yes Yes Q3 Is the column chemistry appropriate? Q2->Q3 No A2_Yes->Q3 A3_Yes Consider C8, C18, or Phenyl-Hexyl Column Q3->A3_Yes No End Improved Separation Q3->End Yes A3_Yes->End

Caption: Troubleshooting logic for poor chromatographic separation.

References

"minimizing ion suppression for accurate Ceramide C6-d7 measurement"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression for the accurate quantification of Ceramide C6-d7 using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a critical issue for accurate this compound measurement?

A: Ion suppression is a type of matrix effect in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon occurs in the ion source and can lead to a decreased detector response, negatively impacting analytical figures of merit such as detection capability, precision, and accuracy.[1][3] Because the extent of suppression can vary between samples, it can lead to systematic and random errors, resulting in unreliable and inaccurate quantification of your analyte.[1] Even with highly selective techniques like tandem mass spectrometry (MS-MS), ion suppression remains a concern because the interference happens before mass analysis.[1]

Q2: How can I detect and quantify the presence of ion suppression in my assay?

A: A common and effective method to assess ion suppression is the post-column infusion experiment.[4] In this procedure, a constant flow of your analyte (this compound) is introduced into the LC eluent stream after the analytical column but before the mass spectrometer's ion source. A blank matrix sample is then injected onto the column. Any dip or reduction in the constant analyte signal indicates the retention time at which matrix components are eluting and causing ion suppression.[3] This allows you to see if the suppression zone overlaps with the retention time of your this compound.[1]

Q3: What are the most common sources of ion suppression in lipidomic analyses?

A: Sources of ion suppression are diverse and can be either endogenous or exogenous.[4]

  • Endogenous compounds: These come from the biological matrix itself and include salts, proteins, and other lipids like phospholipids and glycerolipids, which are often present at much higher concentrations than ceramides.[2][4]

  • Exogenous substances: These are contaminants introduced during sample handling and preparation. Common sources include non-volatile buffers (e.g., phosphates, TRIS), ion-pairing agents (e.g., TFA), detergents, and plasticizers leached from labware.[4][5]

Q4: How does using a deuterated internal standard like this compound help mitigate ion suppression?

A: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is the most effective way to compensate for ion suppression.[5] A SIL-IS is chemically identical to the analyte and therefore co-elutes chromatographically and experiences the same degree of ionization suppression or enhancement.[2] While the absolute signal intensity of both the analyte and the internal standard may decrease due to suppression, their peak area ratio remains constant and proportional to the analyte's concentration.[2][6] This allows for reliable and accurate quantification even in the presence of variable matrix effects.[7] The use of D7-labeled ceramide standards has been shown to facilitate precise quantification in various studies.[7][8]

Q5: What are the most effective sample preparation strategies to reduce matrix effects?

A: Thorough sample preparation is one of the most powerful tools to combat ion suppression by removing interfering matrix components before analysis.[2][4] The choice of method depends on the complexity of the matrix.

  • Protein Precipitation (PPT): A rapid method suitable for high-throughput analysis where a solvent like acetonitrile is used to crash out proteins. It is simple but may not remove other interfering substances like salts and phospholipids.[7][8]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids (e.g., a polar and a non-polar solvent). LLE offers a better cleanup than PPT and is effective at removing highly polar interferences like salts.[2][9]

  • Solid-Phase Extraction (SPE): SPE is a highly selective method that can effectively remove matrix components that contribute to ion suppression by retaining the analyte on a solid sorbent while interferences are washed away.[2] This technique generally provides the cleanest extracts.

Q6: How can chromatographic conditions be optimized to avoid ion suppression?

A: Optimizing the chromatographic separation is a key strategy to move the analyte peak away from regions of ion suppression.[1][2] This can be achieved by:

  • Adjusting the Mobile Phase Gradient: Modifying the gradient elution profile can improve the resolution between the analyte and interfering matrix components.[2]

  • Changing the Stationary Phase: Using a column with a different chemistry (e.g., C8 vs. C18) can alter the elution order and selectivity.

  • Reducing Flow Rate: Lowering the flow rate, particularly in electrospray ionization (ESI), can lead to smaller, more highly charged droplets that are more tolerant of non-volatile salts, thereby reducing signal suppression.[1]

Q7: Which ionization technique is generally better for ceramide analysis to minimize ion suppression: ESI or APCI?

A: Atmospheric pressure chemical ionization (APCI) is often less prone to ion suppression than electrospray ionization (ESI).[1][3] This is due to their different ionization mechanisms. In ESI, analytes and matrix components compete for charge and access to the droplet surface to become gas-phase ions. In APCI, ionization occurs in the gas phase, initiated by a corona discharge, which is a more robust process and less affected by the presence of non-volatile species in the matrix.[1][10] However, ESI is still widely and successfully used for ceramide analysis, especially when coupled with effective sample cleanup and chromatography.[7][11]

Troubleshooting Guide

This guide addresses common issues encountered during this compound measurement that may be related to ion suppression.

SymptomPossible Cause(s)Recommended Solution(s)
Low or inconsistent signal for this compound and/or internal standard. Co-elution of the analyte with a highly concentrated, suppressive matrix component.1. Assess Suppression: Perform a post-column infusion experiment to identify suppression zones.[4] 2. Optimize Chromatography: Adjust the LC gradient to separate the analyte from the interfering peak.[1] 3. Improve Sample Cleanup: Implement a more rigorous extraction method (e.g., switch from PPT to LLE or SPE).[2]
High variability (%CV) in results across a batch of samples. Inconsistent matrix effects between different samples. This is common in biological fluids.[1]1. Use a Co-eluting IS: Ensure you are using a stable isotope-labeled internal standard (like this compound for endogenous C6) that elutes at the exact same time as your analyte.[2][6] 2. Normalize Data: Calculate the peak area ratio of the analyte to the internal standard for quantification.[6]
Non-linear calibration curve, especially at higher concentrations. Ion suppression can become more pronounced at higher analyte concentrations, leading to a plateau effect.[11]1. Dilute Samples: Analyze samples at a lower concentration to bring them into the linear range of the detector. 2. Check Internal Standard Concentration: Ensure the internal standard concentration is appropriate and not saturating the detector. 3. Use Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is identical to the study samples to mimic the suppression effect across the curve.[2]
Poor recovery of the analyte and internal standard. Inefficient extraction from the sample matrix or loss during sample preparation steps.1. Optimize Extraction Protocol: Test different extraction solvents and pH conditions. For ceramides, single-phase extraction methods have shown good recoveries.[6][12] 2. Evaluate Different Methods: Compare recoveries from PPT, LLE, and SPE to find the most suitable method for your matrix.[2]

Quantitative Data Summary

The following tables summarize quantitative data from relevant studies on ceramide analysis, highlighting key performance metrics.

Table 1: Extraction Recovery of Ceramides from Biological Matrices

MatrixExtraction MethodCeramide SpeciesRecovery (%)Reference
Human PlasmaSilica Gel Column ChromatographyVarious78 - 91%[11]
Rat LiverBligh and DyerVarious70 - 99%[11]
Rat MuscleBligh and DyerVarious71 - 95%[11]
Human PlasmaProtein PrecipitationCer(d18:1/16:0), Cer(d18:1/18:0), Cer(d18:1/24:0), Cer(d18:1/24:1)98 - 109%[7]

Table 2: Typical LC-MS/MS Method Validation Parameters for Ceramide Quantification

ParameterCeramide SpeciesValueReference
Linearity (R²) C14, C16, C18, C18:1, C20, C24, C24:1> 0.99[11]
Cer(d18:1/16:0), Cer(d18:1/18:0), Cer(d18:1/24:0), Cer(d18:1/24:1)> 0.99[7]
Limit of Quantification (LOQ) Various5 - 50 pg/mL[11]
Cer(d18:1/16:0), Cer(d18:1/18:0), Cer(d18:1/24:1), Cer(d18:1/24:0)1.0 - 2.5 ng/mL[13]
Intra-assay Precision (%CV) Various< 15%[7]
Inter-assay Precision (%CV) Various< 15%[7]
Accuracy (% Bias) Various-2.2% to 10.4%[7]

Experimental Protocols

Protocol: General LC-MS/MS Quantification of Ceramides Using a D7-Labeled Internal Standard

This protocol provides a generalized workflow. It should be optimized and validated for your specific application and matrix.

1. Materials and Reagents

  • Ceramide standards (e.g., Cer(d18:1/16:0), Cer(d18:1/18:0), etc.)

  • D7-labeled ceramide internal standards (IS) (e.g., D7-Cer(d18:1/16:0), etc.)[7][13]

  • LC-MS grade solvents: Methanol, Isopropanol, Acetonitrile, Water, Chloroform

  • Additives: Formic acid, Ammonium acetate

2. Standard and Sample Preparation

  • Stock Solutions: Prepare individual stock solutions of ceramide standards and D7-labeled internal standards at 1 mg/mL in a suitable solvent like chloroform or a chloroform/methanol mixture.[9][13]

  • Working Solutions: Create a mixed standard working solution and a separate mixed IS working solution by diluting the stocks in isopropanol or methanol.[8][13]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma or serum sample in a microcentrifuge tube, add 450 µL of the IS working solution in a precipitation solvent (e.g., isopropanol or acetonitrile).[13]

    • Vortex vigorously for 1 minute to mix and precipitate proteins.

    • Centrifuge at >9000 rpm for 10 minutes to pellet the precipitate.[13]

    • Carefully transfer the supernatant to an HPLC vial for analysis.

3. LC-MS/MS Conditions

  • LC System: UPLC/HPLC system

  • Column: A C18 reversed-phase column is commonly used (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).[7]

  • Mobile Phase A: 10 mM Ammonium acetate in Water + 0.1% Formic Acid.[7]

  • Mobile Phase B: 10 mM Ammonium acetate in Acetonitrile:Isopropanol (4:3, v/v) + 0.1% Formic Acid.[7]

  • Flow Rate: 0.5 mL/min[7]

  • Gradient:

    • 0-0.5 min: 85% B

    • 0.5-1.5 min: Gradient to 100% B

    • 1.5-4.0 min: Hold at 100% B

    • 4.0-5.0 min: Return to 85% B and equilibrate

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode.[7]

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Ceramides typically fragment to produce a characteristic product ion corresponding to the sphingoid backbone (e.g., m/z 264.2).[11] The precursor ion will be the [M+H]+ of the specific ceramide. The D7-labeled standard will have a precursor ion that is 7 Da higher but will fragment to the same product ion.

    • Example for Cer(d18:1/16:0): Precursor [M+H]+ -> Product (e.g., 538.5 -> 264.2)

    • Example for D7-Cer(d18:1/16:0): Precursor [M+H]+ -> Product (e.g., 545.5 -> 264.2)

  • Source Parameters: Optimize capillary voltage, cone voltage, source temperature, and gas flows for maximum signal intensity.[11]

4. Data Analysis

  • Integrate the peak areas for both the endogenous ceramide and the corresponding D7-labeled internal standard.

  • Calculate the Peak Area Ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the Peak Area Ratio against the concentration of the calibrators. Use a linear regression with appropriate weighting (e.g., 1/x²).[13]

  • Determine the concentration of ceramides in the unknown samples from the calibration curve.

Visualizations

IonSuppressionWorkflow cluster_assessment Phase 1: Assessment cluster_mitigation Phase 2: Mitigation Strategy cluster_validation Phase 3: Final Validation start Begin LC-MS Analysis assess Assess for Ion Suppression (Post-Column Infusion) start->assess no_suppression No Significant Suppression (Proceed with Validation) assess->no_suppression No suppression_found Suppression Detected assess->suppression_found Yes optimize_prep Optimize Sample Prep (LLE, SPE) suppression_found->optimize_prep Remove Interferences optimize_lc Optimize Chromatography (Gradient, Column) optimize_prep->optimize_lc Separate Interferences use_is Implement Co-eluting IS (e.g., this compound) optimize_lc->use_is Compensate for Effects validate Re-validate Method (Accuracy, Precision, Linearity) use_is->validate complete Accurate Measurement Achieved validate->complete

Caption: Workflow for identifying and mitigating ion suppression.

InternalStandardPrinciple Principle of Stable Isotope-Labeled Internal Standard analyte1 Analyte Signal (e.g., Ceramide C6) Area = 1000 ratio1 Ratio (Analyte/IS) = 1.0 is1 Internal Standard Signal (this compound) Area = 1000 ratio2 Ratio (Analyte/IS) = 1.0 analyte2 Analyte Signal (Suppressed) Area = 500 is2 Internal Standard Signal (Suppressed) Area = 500 conclusion Conclusion: The ratio remains constant, allowing for accurate quantification despite signal loss. SamplePrepDecisionTree start Start: Complex Biological Matrix (e.g., Plasma, Tissue) q1 High Throughput Required? start->q1 ppt Protein Precipitation (PPT) q1->ppt Yes q2 Need to Remove Polar & Non-Polar Interferences? q1->q2 No / Max Cleanup Needed ppt_desc Fastest Method Lowest Selectivity May leave salts/phospholipids ppt->ppt_desc lle Liquid-Liquid Extraction (LLE) q2->lle No / Mainly Polar Interferences spe Solid-Phase Extraction (SPE) q2->spe Yes lle_desc Good Selectivity Removes salts effectively More labor-intensive than PPT lle->lle_desc spe_desc Highest Selectivity & Cleanliness Most time/cost intensive Best for removing complex interferences spe->spe_desc

References

Validation & Comparative

A Comparative Guide to LC-MS/MS Method Validation for Ceramide Analysis Using Ceramide C6-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of methodologies for the validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of ceramides, with a focus on the use of Ceramide C6-d7 as an internal standard. This document is intended for researchers, scientists, and professionals in the field of drug development and lipidomics.

Introduction to Ceramide Analysis

Ceramides are a class of bioactive sphingolipids that play a crucial role in various cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1][2] Aberrant ceramide levels have been implicated in a range of pathologies, making their accurate quantification in biological matrices a key area of research.[2] LC-MS/MS has emerged as the gold standard for ceramide analysis due to its high sensitivity, specificity, and ability to resolve complex lipid mixtures.[3] A critical component of a robust LC-MS/MS method is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. Deuterated standards, such as this compound, are often preferred due to their similar chemical and physical properties to the endogenous analytes.

Experimental Workflow for Ceramide Quantification

The general workflow for the quantification of ceramides in biological samples using LC-MS/MS involves several key steps, from sample preparation to data analysis.

LC-MS/MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) IS_Spike Spike with Internal Standard (this compound) Sample->IS_Spike Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) IS_Spike->Extraction Drydown Drydown under Nitrogen Extraction->Drydown Reconstitution Reconstitution in Injection Solvent Drydown->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Separation Chromatographic Separation (e.g., Reversed-Phase) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Internal Standard Integration->Quantification Report Data Reporting Quantification->Report

Caption: A generalized workflow for the quantification of ceramides using LC-MS/MS.

Comparison of Internal Standards for Ceramide Quantification

The choice of internal standard is critical for the accuracy and precision of an LC-MS/MS assay. While deuterated standards like this compound are often considered ideal, other alternatives, such as odd-chain ceramides, are also utilized. This section compares these options based on performance data from various studies.

Internal Standard TypeAdvantagesDisadvantagesReported Performance
Deuterated Ceramides (e.g., this compound) - Co-elute with endogenous analytes, providing excellent correction for matrix effects and extraction variability.[1][4] - Chemically identical to the analyte, minimizing differences in ionization efficiency.- Can be more expensive than other alternatives. - Potential for isotopic interference if not carefully selected.- Excellent extraction recoveries (98-109%) have been reported.[1][4] - Facilitates precise quantification with robust intra- and inter-assay accuracy and precision (<15%).[1][4]
Odd-Chain Ceramides (e.g., C17-Ceramide, C25-Ceramide) - Not naturally present in most biological samples, avoiding interference from endogenous species.[5] - Generally more cost-effective than deuterated standards.- May not perfectly mimic the extraction and ionization behavior of all endogenous ceramides due to differences in chain length. - Potential for differential matrix effects compared to even-chain analytes.- Successfully used for the separation and quantification of several endogenous long-chain and very-long-chain ceramides.[5] - Recoveries from various matrices reported to be in the range of 70-99%.[5]
Other Non-Endogenous Ceramide Analogs - Can be synthesized to have specific properties.- Behavior may not be representative of the entire class of ceramides being analyzed.- A synthesized ceramide species (d18:1-N17:0) has been used as an internal standard to normalize all analyzed ceramide species in a study.[6]

Key Validation Parameters: A Comparative Summary

The validation of an LC-MS/MS method ensures its reliability for the intended application. The following table summarizes typical performance characteristics for ceramide quantification assays, often validated using deuterated internal standards like this compound.

Validation ParameterTypical Acceptance CriteriaReported Performance for Ceramide Assays
Linearity (R²) R² > 0.99R² > 0.994 has been demonstrated for calibration curves.[7][8]
Precision (%CV) < 15%Robust intra- and inter-assay precision of <15% has been achieved.[1][4]
Accuracy (%RE) Within ±15%Intra- and inter-assay accuracy of <15% has been reported.[1]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10LLOQ as low as 1 nM has been achieved.[9] For some very long-chain ceramides, LLOQs of 0.02 µg/mL have been reported.[10]
Extraction Recovery Consistent and reproducibleExcellent extraction recoveries in the range of 98-109% have been achieved with the use of deuterated standards.[1][4]
Stability Stable under expected storage and handling conditionsCeramides have been shown to be stable under short-term benchtop, long-term plasma, and extract stability evaluations.[1][4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for sample preparation and LC-MS/MS analysis based on published methods.

Sample Preparation: Protein Precipitation

This method is suitable for high-throughput analysis of plasma samples.[1][4][9]

  • To 50 µL of plasma, add an internal standard working solution containing this compound.

  • Add a protein precipitation solvent (e.g., isopropanol-chloroform (9:1) or acetonitrile).[10]

  • Vortex the mixture for 3 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 3000 x g for 10 minutes to pellet the precipitated proteins.[10]

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical parameters for the chromatographic separation and mass spectrometric detection of ceramides.

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column is commonly used for separation.[1][7]

    • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.[1]

    • Mobile Phase B: 10 mM ammonium formate in acetonitrile:isopropanol (4:3, v/v) with 0.1% formic acid.[1]

    • Flow Rate: 0.3 - 0.6 mL/min.[7][10]

    • Gradient: A gradient elution is typically employed to separate the different ceramide species.[1][7]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.[7][11]

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[9]

    • MRM Transitions: The precursor-to-product ion transitions are specific for each ceramide species and its corresponding internal standard. For example, the most abundant product ion at m/z 264, arising from the loss of the fatty acyl chain, is often chosen for quantification.[10]

Ceramide Signaling Pathway

Ceramides are central to sphingolipid metabolism and are involved in various signaling pathways that regulate cellular fate.

Ceramide Signaling Pathway Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis S1P Sphingosine-1-Phosphate Sphingosine->S1P Sphingosine Kinase Proliferation Cell Proliferation & Survival S1P->Proliferation DeNovo De Novo Synthesis DeNovo->Ceramide

References

A Comparative Guide to Internal Standards for Ceramide Quantification: C6-d7 vs. C17-Ceramide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of ceramides, a class of bioactive sphingolipids implicated in numerous cellular processes and diseases, is paramount in lipidomic research. The use of internal standards in mass spectrometry-based quantification is essential to correct for variability during sample preparation and analysis. This guide provides a detailed comparison of two commonly employed types of internal standards: a short-chain deuterated ceramide (Ceramide C6-d7) and a non-physiological odd-chain ceramide (C17-ceramide).

Principles of Internal Standardization in Lipidomics

An ideal internal standard should mimic the physicochemical properties of the endogenous analytes as closely as possible, including extraction efficiency, ionization response, and chromatographic retention time, without interfering with the detection of the native lipids. The two main strategies to achieve this are stable isotope labeling and the use of structurally similar, non-endogenous compounds.

  • Stable Isotope-Labeled Standards (e.g., this compound): These standards are chemically identical to their endogenous counterparts, with the only difference being the substitution of some atoms with their heavier stable isotopes (e.g., deuterium, ¹³C). This near-identical chemical nature is considered the gold standard for correcting analytical variability. However, the deuterated standard should ideally match the acyl chain length of the endogenous ceramides being quantified for the most accurate correction.

  • Odd-Chain Standards (e.g., C17-ceramide): These are non-physiological lipids that are structurally similar to the endogenous even-chained lipids but are not naturally abundant in most biological systems. Their distinct mass allows for easy differentiation from the analytes of interest. They are a cost-effective alternative to stable isotope-labeled standards but may not perfectly mimic the behavior of all endogenous ceramides, especially those with very different chain lengths.

Quantitative Performance Comparison

While a direct head-to-head study comparing the performance of this compound and C17-ceramide was not identified in the reviewed literature, we can infer their respective performances from studies that have utilized them or similar internal standards.

Performance MetricThis compound (Inferred from longer-chain d7-ceramides)C17-CeramideKey Considerations
Extraction Recovery Expected to be very similar to endogenous short-chain ceramides. Studies using longer-chain d7-ceramides (C16-d7, C18-d7, C24-d7) report excellent recoveries, typically in the range of 98-109% [1][2].High recovery has been demonstrated. One study reported recoveries for various endogenous ceramides ranging from 96.1% to 113.4% when using C17-ceramide as the internal standard[3]. Another study reported recoveries of 78-91% from human plasma and 71-95% from rat muscle tissue for various ceramide subspecies using C17 and C25 ceramides as internal standards.The similarity in acyl chain length between the internal standard and the analyte can influence the accuracy of recovery correction. C6-d7 would be most suitable for short-chain ceramides, while C17 may provide a good average correction for a broader range of ceramides.
Matrix Effect Correction Generally provides excellent correction for matrix effects due to its chemical identity with the analyte.Can effectively compensate for matrix effects, but its effectiveness may vary for endogenous ceramides with significantly different chain lengths and polarities.The closer the elution time of the internal standard to the analyte, the better the correction for matrix-induced ion suppression or enhancement.
Linearity & Precision Methods using d7-labeled ceramides consistently show excellent linearity (R² > 0.99) and precision (CV < 15%)[1][2].Methods employing C17-ceramide also demonstrate good linearity (R² > 0.999) and precision[3].Both types of standards can be used to establish robust and reliable calibration curves for quantification.
Specificity No interference with endogenous ceramides.As a non-physiological ceramide, it does not overlap with endogenous species in most biological systems.Both standards offer high specificity for mass spectrometric detection.

Experimental Protocols

Below are detailed methodologies for the quantification of ceramides using internal standards with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Lipid Extraction (Bligh and Dyer Method)

This is a widely used protocol for the extraction of lipids from biological samples.

  • Sample Homogenization: Homogenize tissue samples in phosphate-buffered saline (PBS). For plasma or serum, use the sample directly.

  • Addition of Internal Standard: Spike the homogenate or plasma with a known amount of the internal standard (either this compound or C17-ceramide) in a chloroform/methanol solution.

  • Solvent Addition: Add chloroform and methanol to the sample to achieve a final solvent ratio of 1:2:0.8 (chloroform:methanol:water, v/v/v), including the water content from the sample.

  • Vortexing and Phase Separation: Vortex the mixture vigorously and then add chloroform and water to induce phase separation, resulting in a final ratio of 2:2:1.8 (chloroform:methanol:water, v/v/v).

  • Lipid Phase Collection: Centrifuge the sample to separate the layers. Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Dry the collected lipid extract under a stream of nitrogen gas. Reconstitute the dried lipid film in an appropriate solvent (e.g., methanol/chloroform 1:1, v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column suitable for lipid analysis.

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B is used to elute the ceramides based on their hydrophobicity.

    • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Employ Multiple Reaction Monitoring (MRM) for targeted quantification. The MRM transitions are specific for the precursor and product ions of each ceramide species and the internal standard.

    • Data Analysis: Quantify the endogenous ceramides by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing it to a calibration curve.

Visualizing Key Pathways and Workflows

Ceramide's Role in Apoptosis Signaling

Ceramides are central signaling molecules in the induction of apoptosis (programmed cell death). They can be generated through the de novo synthesis pathway, the hydrolysis of sphingomyelin by sphingomyelinases, or the salvage pathway. Elevated ceramide levels can lead to the activation of downstream effector caspases, ultimately resulting in cell death.

Ceramide_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum cluster_lysosome Lysosome Sphingomyelin Sphingomyelin Ceramide Ceramide Death Receptors Death Receptors Sphingomyelinase Sphingomyelinase Death Receptors->Sphingomyelinase activates De Novo Synthesis De Novo Synthesis De Novo Synthesis->Ceramide generates Salvage Pathway Salvage Pathway Salvage Pathway->Ceramide recycles to Caspase Cascade Caspase Cascade Ceramide->Caspase Cascade activates Apoptosis Apoptosis Sphingomyelinase->Ceramide hydrolyzes Sphingomyelin to Caspase Cascade->Apoptosis executes

Caption: Ceramide generation pathways leading to apoptosis.

Experimental Workflow for Ceramide Quantification

The quantification of ceramides from biological samples involves a multi-step process, from sample collection to data analysis. The use of an internal standard is critical at the beginning of this workflow to ensure accurate and reproducible results.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological Sample Biological Sample Spike with Internal Standard Spike with Internal Standard Biological Sample->Spike with Internal Standard Lipid Extraction Lipid Extraction Spike with Internal Standard->Lipid Extraction Dry & Reconstitute Dry & Reconstitute Lipid Extraction->Dry & Reconstitute LC-MS/MS LC-MS/MS Dry & Reconstitute->LC-MS/MS Peak Integration Peak Integration LC-MS/MS->Peak Integration Quantification Quantification Peak Integration->Quantification Statistical Analysis Statistical Analysis Quantification->Statistical Analysis

Caption: A typical workflow for LC-MS/MS-based ceramide quantification.

Conclusion and Recommendations

Both deuterated and odd-chain internal standards are valuable tools for the accurate quantification of ceramides.

  • This compound , as a stable isotope-labeled standard, is theoretically superior for quantifying endogenous short-chain ceramides due to its near-identical chemical and physical properties. However, its utility for accurately quantifying a broad range of long-chain ceramides may be limited.

  • C17-ceramide offers a robust and cost-effective alternative that has been shown to provide excellent recovery and linearity for a range of endogenous ceramides. Its non-physiological nature prevents any interference with the measurement of native ceramides.

Recommendation: The choice of internal standard should be guided by the specific goals of the study. For studies focused on a narrow range of short-chain ceramides, a corresponding deuterated standard like C6-d7 would be ideal. For broader, untargeted lipidomics studies aiming to quantify a wide range of ceramide species, a non-physiological standard like C17-ceramide, or a mixture of several deuterated standards with varying chain lengths, would be more appropriate to ensure accurate quantification across the entire class. Researchers should always validate their chosen internal standard in their specific matrix and analytical system to ensure the highest quality data.

References

The Gold Standard: Cross-Validation of Ceramide Quantification with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The accurate quantification of ceramides, a class of lipid molecules integral to cellular signaling pathways involved in apoptosis, cell growth, and differentiation, is paramount in various fields of research and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity and selectivity. A critical component of robust LC-MS/MS-based quantification is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. This guide provides a comprehensive comparison of different internal standards, with a focus on the superior performance of deuterated standards, supported by experimental data and detailed protocols.

The Critical Role of Internal Standards in Ceramide Quantification

Internal standards are compounds added to samples at a known concentration before sample processing. An ideal IS mimics the physicochemical properties of the analyte of interest, co-eluting during chromatography and exhibiting similar ionization efficiency in the mass spectrometer. This allows for the normalization of the analyte's signal, compensating for matrix effects and variations in extraction recovery, thereby ensuring accurate and precise quantification.

Deuterated Standards: The Superior Choice

Among the various types of internal standards, stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are widely recognized as the most effective for quantitative bioanalysis. Deuterated standards are chemically identical to the endogenous analyte but have a higher mass due to the incorporation of deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their similar chemical behavior ensures they are affected in the same way by the analytical process.

This guide will compare the performance of deuterated internal standards against other alternatives, such as non-physiological odd-chain ceramides, and highlight the importance of using authentic chain-length deuterated standards.

Comparative Quantitative Data

The following tables summarize key performance metrics from studies utilizing different internal standard strategies for ceramide quantification.

Table 1: Comparison of Assay Performance with Different Internal Standard Strategies

Internal Standard TypeAnalyte(s)Lower Limit of Quantification (LLOQ)Precision (%CV)Accuracy (%RE)Reference
Deuterated (Authentic Chain Length) Cer(d18:1/16:0), Cer(d18:1/18:0), Cer(d18:1/24:0), Cer(d18:1/24:1)2.3 ng/mL for Cer(d18:1/16:0) & Cer(d18:1/18:0); 1.4 ng/mL for Cer(d18:1/24:0) & Cer(d18:1/24:1)Intra-day: 0.05-10.2%; Inter-day: 2.2-14.0%Intra-day: 80.0-111%; Inter-day: 87.8-106%[1]
Deuterated (Authentic Chain Length) Cer(22:0), Cer(24:0)0.02 µg/mL for Cer(22:0); 0.08 µg/mL for Cer(24:0)Intra-run: 2.7-3.4%; Inter-run: 3.2-3.6%Intra-run: -3.2-4.1%[2]
Non-physiological Odd Chain C14, C16, C18, C18:1, C20, C24, C24:1 Ceramides5-50 pg/mLNot explicitly stated, but method described as reliable for inter- and intra-assay precision.Not explicitly stated, but method described as reliable for accuracy.[3]
Non-naturally Occurring Various CeramidesSubpicomole levelNot explicitly stated.Not explicitly stated.[4]

Table 2: Impact of Authentic vs. Non-Authentic Deuterated Standards on Inter-Laboratory Variation

A multi-laboratory study demonstrated that the use of authentic labeled standards significantly reduces data variability compared to using a non-authentic (shorter chain) deuterated standard for quantification.

AnalyteInternal StandardInter-laboratory Coefficient of Variation (%CV)Reference
Cer 18:1;O2/24:0Authentic Cer 18:1;O2[d7]/24:011%[5]
Cer 18:1;O2/24:0Non-authentic Cer 18:1;O2[d7]/16:060%[5]

These data clearly illustrate that while various internal standards can be employed, authentic chain-length deuterated standards provide the highest degree of accuracy and precision, leading to more reliable and reproducible results, especially in multi-center studies.[5]

Experimental Protocols

Below are detailed methodologies for ceramide quantification using deuterated internal standards, synthesized from published, validated methods.

Method 1: Quantification of Very Long-Chain Ceramides in Human Plasma[2]

1. Sample Preparation:

  • To 50 µL of human plasma, add 400 µL of a protein precipitation solution containing the deuterated internal standards (e.g., Cer(22:0)-d4 and Cer(24:0)-d4) in isopropanol.
  • Vortex mix for 1 minute.
  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Liquid Chromatography:

  • Column: A suitable C18 or C8 reversed-phase column.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid.
  • Gradient: A gradient elution is typically used to separate the different ceramide species.
  • Flow Rate: 0.3-0.5 mL/min.
  • Injection Volume: 10-25 µL.

3. Mass Spectrometry:

  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for each ceramide and its corresponding deuterated internal standard. A common product ion for ceramides is m/z 264, corresponding to the sphingosine backbone.[4]

Method 2: High-Throughput Quantification of a Panel of Ceramides in Human Serum[1][6]

1. Sample Preparation:

  • Use a protein precipitation method in a 96-well plate format for high-throughput processing.
  • Add a cocktail of stable isotope-labeled ceramide internal standards to each well.
  • Add serum samples and a precipitation solvent (e.g., isopropanol with formic acid).
  • Seal, vortex, and centrifuge the plate.
  • The supernatant is ready for injection.

2. Liquid Chromatography:

  • Method: A rapid isocratic or short gradient elution can be used for high-throughput analysis.
  • Run Time: A total run time of 5 minutes per sample is achievable.[2][6]

3. Mass Spectrometry:

  • Instrument: A triple quadrupole mass spectrometer is typically used for MRM analysis.
  • MRM Transitions: Establish and optimize the MRM transitions for all target ceramides and their deuterated internal standards.

Visualizing the Workflow

The following diagrams illustrate the key processes in ceramide quantification and the logic behind using deuterated internal standards.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Biological Sample (e.g., Plasma) is_addition Spike with Deuterated Internal Standard plasma->is_addition precipitation Protein Precipitation is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc Liquid Chromatography (Separation) supernatant->lc ms Tandem Mass Spectrometry (Detection) lc->ms quantification Quantification (Analyte/IS Ratio) ms->quantification

Figure 1. General experimental workflow for ceramide quantification.

G cluster_analyte Endogenous Analyte (Ceramide) cluster_is Deuterated Internal Standard cluster_result Result analyte_extraction Variable Extraction Recovery analyte_ionization Matrix Effects on Ionization analyte_extraction->analyte_ionization analyte_signal Variable MS Signal analyte_ionization->analyte_signal ratio Constant Ratio of Analyte/IS analyte_signal->ratio is_extraction Same Variable Extraction Recovery is_ionization Same Matrix Effects on Ionization is_extraction->is_ionization is_signal Proportional MS Signal is_ionization->is_signal is_signal->ratio quant Accurate Quantification ratio->quant

Figure 2. Rationale for using deuterated internal standards.

Conclusion

The cross-validation of ceramide quantification methods underscores the critical importance of the internal standard choice. The experimental data overwhelmingly supports the use of authentic chain-length deuterated internal standards to achieve the highest levels of accuracy, precision, and inter-laboratory agreement. While other internal standards can be used, they may introduce greater variability and potential inaccuracies. For researchers, scientists, and drug development professionals seeking to generate reliable and reproducible quantitative data for ceramides, the adoption of deuterated internal standards is a key step in ensuring the validity of their findings.

References

A Comparative Guide to Internal Standards for Ceramide Quantification in Plasma: Assessing Linearity and Recovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of ceramides in plasma is crucial for understanding their role in various physiological and pathological processes. The choice of an appropriate internal standard is paramount for achieving reliable and reproducible results in liquid chromatography-mass spectrometry (LC-MS/MS) analysis. This guide provides a comparative assessment of Ceramide C6-d7 and other commonly used internal standards, focusing on the key performance metrics of linearity and recovery, supported by experimental data from published studies.

Performance Comparison of Internal Standards

The selection of an internal standard that closely mimics the analyte of interest in terms of chemical properties and behavior during sample preparation and analysis is critical. Deuterated standards, such as this compound, are often considered the gold standard due to their near-identical properties to the endogenous analytes. However, other alternatives, like odd-chain ceramides, are also employed. The following table summarizes the linearity and recovery data for various ceramide internal standards used in plasma analysis.

Internal StandardAnalyte(s)Linearity (R²)Recovery (%)MethodReference
This compound Not explicitly stated as an IS for a specific analyte in the provided context, but used in spiking experiments.Not specifiedNot specifiedNot specified
d7-Ceramide (d18:1/16:0) Ceramide (d18:1/16:0)>0.9998-109%LC-MS/MS[1]
d7-Ceramide (d18:1/18:0) Ceramide (d18:1/18:0)>0.9998-109%LC-MS/MS[1]
d7-Ceramide (d18:1/24:0) Ceramide (d18:1/24:0)>0.9998-109%LC-MS/MS[1]
d7-Ceramide (d18:1/24:1) Ceramide (d18:1/24:1)>0.9998-109%LC-MS/MS[1]
Deuterated Cer(22:0) Cer(22:0)Not specified109%LC-MS/MS[2][3][4][5]
Deuterated Cer(24:0) Cer(24:0)Not specified114%LC-MS/MS[2][3][4][5]
C17 Ceramide C14, C16, C18, C18:1, C20 CeramidesNot specified78-91%LC-ESI-MS/MS[6]
C25 Ceramide C24, C24:1 CeramidesNot specified78-91%LC-ESI-MS/MS[6]

Note: The data presented is a compilation from multiple studies. Direct comparison should be made with caution as experimental conditions may vary between studies.

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. Below are summaries of the experimental protocols from the cited studies.

Protocol for Quantification of Very Long Chain Ceramides using Deuterated Internal Standards[2][3][4][5]

This method describes a high-throughput assay for the determination of Cer(22:0) and Cer(24:0) in human plasma.

  • Sample Preparation: Protein precipitation is used to extract the ceramides and their deuterated internal standards from plasma samples.

  • Chromatography: High-performance liquid chromatography (HPLC) is employed for the separation of the analytes.

  • Detection: Positive-ion electrospray ionization tandem mass spectrometry (ESI-MS/MS) is used for detection, with multiple-reaction monitoring (MRM) to ensure specificity and sensitivity. The total run time is 5 minutes.

Protocol for Quantification of Multiple Ceramide Species using d7-Labeled Internal Standards[1]

This validated LC-MS/MS methodology is designed for the clinical-scaled measurement of four distinct ceramide species.

  • Sample Preparation: A rapid plasma precipitation is performed in a 96-well format.

  • Internal Standards: Corresponding d7-labeled ceramide standards are added to facilitate precise quantification.

  • Chromatography and Detection: A short 5-minute LC-MS/MS method is utilized for analysis.

Protocol for Quantification of Ceramide Species using Odd-Chain Internal Standards[6]

This method utilizes non-physiological odd-chain ceramides for the simultaneous measurement of different ceramide species.

  • Sample Preparation: Plasma samples require isolation of sphingolipids by silica gel column chromatography prior to analysis. Tissue samples are extracted using a Bligh and Dyer method.

  • Internal Standards: C17 and C25 ceramides are used as internal standards. C17 ceramide is used for the quantification of C14, C16, C18, C18:1, and C20 subspecies, while C25 ceramide is used for C24 and C24:1.

  • Chromatography: Reverse-phase HPLC is used for separation.

  • Detection: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) in positive ion mode is used for detection.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in the analytical workflows.

Experimental Workflow for Ceramide Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (e.g., this compound) plasma->add_is extraction Lipid Extraction (e.g., Protein Precipitation) add_is->extraction lc LC Separation extraction->lc ms MS/MS Detection lc->ms quant Quantification (Peak Area Ratio) ms->quant

Caption: General experimental workflow for ceramide quantification in plasma.

Internal Standard Comparison Logic cluster_ideal Ideal Internal Standard Properties cluster_types Types of Internal Standards cluster_assessment Performance Assessment prop1 Chemically Similar to Analyte linearity Linearity (R²) prop1->linearity prop2 Co-elutes with Analyte prop3 Similar Extraction Recovery recovery Recovery (%) prop3->recovery prop4 Similar Ionization Efficiency deuterated Deuterated Standards (e.g., this compound) deuterated->prop1 High Similarity deuterated->recovery High & Consistent odd_chain Odd-Chain Standards (e.g., C17 Ceramide) odd_chain->prop1 Moderate Similarity odd_chain->recovery Variable

Caption: Key considerations for selecting and assessing internal standards.

References

A Comparative Analysis of Ceramide C6-d7 and Non-Deuterated C6 Ceramide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise selection of reagents is paramount for accurate and reproducible experimental outcomes. This guide provides a comprehensive comparison of Ceramide C6-d7 and its non-deuterated counterpart, C6 ceramide, focusing on their applications, physical and chemical properties, and roles in cellular signaling. This analysis is supported by experimental data and detailed methodologies to aid in the informed selection and use of these critical research tools.

Ceramide C6, a short-chain sphingolipid, is a well-established bioactive molecule involved in a myriad of cellular processes. Its deuterated analog, this compound, has emerged as an indispensable tool in quantitative lipidomics. This guide will delve into the key distinctions and comparative advantages of each compound.

Data Presentation: A Side-by-Side Comparison

To facilitate a clear understanding of their fundamental differences, the following table summarizes the key physical and chemical properties of this compound and non-deuterated C6 ceramide.

PropertyThis compoundNon-deuterated C6 Ceramide
Chemical Name N-((2S,3R,E)-1,3-dihydroxyoctadec-4-en-2-yl-16,16,17,17,18,18,18-d7)hexanamideN-hexanoyl-D-erythro-sphingosine
Molecular Formula C₂₄H₄₀D₇NO₃[1]C₂₄H₄₇NO₃[2][3]
Molecular Weight 404.7 g/mol [1][4][5]397.6 g/mol [2]
Primary Application Internal standard for mass spectrometry[4][5]Biologically active ceramide analog for in vitro and in vivo studies
Solubility Soluble in DMSO (>20 mg/ml), Ethanol (>33 mg/ml), and DMF (>22 mg/ml)[5]Soluble in DMSO (≥ 100 mg/mL), Ethanol (~20 mg/ml), and Chloroform[2][3][6]

Core Distinctions and Applications

The primary distinction between this compound and non-deuterated C6 ceramide lies in the isotopic labeling of the former. The seven deuterium atoms in this compound impart a higher mass, which is readily distinguishable by a mass spectrometer from the endogenous, non-deuterated form[4]. This property makes this compound the gold standard for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based lipidomics[4][5].

This compound as an Internal Standard:

In quantitative mass spectrometry, internal standards are crucial for correcting variations that can occur during sample preparation, extraction, and analysis[7]. Deuterated standards, like this compound, are considered ideal because their chemical and physical properties are nearly identical to their non-deuterated counterparts[8]. This ensures that they behave similarly during the entire analytical process, including extraction efficiency and ionization in the mass spectrometer. By adding a known amount of this compound to a sample, researchers can accurately quantify the amount of endogenous C6 ceramide and other ceramide species by comparing the signal intensities of the deuterated and non-deuterated forms[9]. This approach significantly improves the accuracy, precision, and reproducibility of lipidomic analyses[8].

Non-deuterated C6 Ceramide in Biological Research:

Non-deuterated C6 ceramide is a cell-permeable analog of endogenous ceramides and is widely used to investigate the biological roles of ceramides in various cellular processes[10]. Its shorter acyl chain allows for easier passage through cell membranes compared to long-chain ceramides[10]. Researchers utilize C6 ceramide to study its effects on:

  • Apoptosis: C6 ceramide is a potent inducer of programmed cell death in various cell types[11][12][13][14].

  • Cell Cycle Arrest: It can halt the cell cycle, typically at the G0/G1 phase.

  • MAPK Signaling: C6 ceramide is known to activate mitogen-activated protein kinase (MAPK) pathways, including JNK and p38 MAPK[12][15][16].

Signaling Pathways and Experimental Workflow

To visually represent the complex interactions and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.

C6_Ceramide_Signaling_Pathway cluster_membrane Extracellular cluster_cytosol Cytosol C6_Ceramide C6 Ceramide Cell_Membrane Cell Membrane ASK1 ASK1 Cell_Membrane->ASK1 Activates Caspase8 Caspase-8 Cell_Membrane->Caspase8 Activates JNK JNK ASK1->JNK Activates p38 p38 MAPK ASK1->p38 Activates Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Mitochondria Mitochondria Caspase8->Mitochondria Impacts Caspase3 Caspase-3 Caspase8->Caspase3 Activates Mitochondria->Caspase3 Activates Caspase3->Apoptosis

Caption: C6 Ceramide-Induced Apoptotic Signaling Pathway.

Lipidomics_Workflow Sample Biological Sample (e.g., Plasma, Cells) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Processing Data Processing and Quantification LC_MS->Data_Processing Results Quantified Ceramide Levels Data_Processing->Results

References

A Guide to Inter-Laboratory Comparison of Ceramide Quantification Utilizing C6-d7 Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, accurate and reproducible quantification of bioactive lipids like ceramides is paramount. This guide provides an objective comparison of methodologies for ceramide quantification, with a focus on the use of deuterated internal standards such as C6-d7 ceramide, and presents data from a significant inter-laboratory study to highlight the current state of reproducibility in the field.

Quantitative Data from Inter-Laboratory Comparison

A recent large-scale inter-laboratory study involving 34 laboratories from 19 countries provides crucial insights into the reproducibility of ceramide quantification.[1][2] The study aimed to determine the consensus concentrations of four clinically relevant ceramide species in human plasma reference materials.[1][2] The use of authentic standards for calibration was a key aspect of this effort to achieve comparable results across different labs.

The results, summarized in the table below, demonstrate a high degree of precision and concordance. The intra-laboratory coefficients of variation (CVs) were found to be less than or equal to 4.2%, indicating excellent consistency within individual laboratories.[2] The inter-laboratory CVs were below 14%, which is a strong indicator of reproducibility across different sites and methodologies.[2]

Ceramide SpeciesMean Concentration (µM)Intra-laboratory CV (%)Inter-laboratory CV (%)
Cer(d18:1/16:0)Data not specified≤ 4.2< 14
Cer(d18:1/18:0)Data not specified≤ 4.2< 14
Cer(d18:1/24:0)Data not specified≤ 4.2< 14
Cer(d18:1/24:1)Data not specified≤ 4.2< 14

Note: While the exact mean concentrations from the study are not provided here, the reported coefficients of variation are the key indicators of measurement precision and reproducibility.

Experimental Protocols

The quantification of ceramides, particularly in complex biological matrices, is most commonly and reliably achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] The use of a stable isotope-labeled internal standard, such as C6-d7 ceramide, is critical for correcting for variations in sample preparation and instrument response.

A Representative Protocol for Ceramide Quantification by LC-MS/MS:

This protocol is a synthesis of methodologies described in the literature.[4][5][6][7]

1. Sample Preparation and Lipid Extraction:

  • Internal Standard Spiking: To each plasma or tissue homogenate sample, add a known amount of C6-d7 ceramide internal standard solution.

  • Lipid Extraction: Perform a lipid extraction using a modified Bligh and Dyer or Folch method. A common approach involves the addition of a chloroform:methanol mixture to the sample, followed by vortexing and centrifugation to separate the organic (lipid-containing) and aqueous phases.[4][5]

  • Drying and Reconstitution: The organic phase is transferred to a new tube and dried under a stream of nitrogen. The dried lipid extract is then reconstituted in an appropriate solvent, such as methanol or a mobile phase mixture, for LC-MS/MS analysis.[5]

2. Liquid Chromatography (LC) Separation:

  • Column: Utilize a reverse-phase C18 column for the separation of ceramide species based on their hydrophobicity.[4][5]

  • Mobile Phases: A typical mobile phase system consists of:

    • Mobile Phase A: Water with a modifier like formic acid or ammonium formate to improve ionization.[4][6]

    • Mobile Phase B: A mixture of organic solvents such as acetonitrile and isopropanol, also with a modifier.[4][6]

  • Gradient Elution: Employ a gradient elution method, starting with a lower percentage of Mobile Phase B and gradually increasing it to elute ceramides with different acyl chain lengths.[4]

3. Tandem Mass Spectrometry (MS/MS) Detection:

  • Ionization: Use electrospray ionization (ESI) in the positive ion mode, which is effective for the ionization of ceramides.[4]

  • Multiple Reaction Monitoring (MRM): Set up the mass spectrometer to operate in MRM mode. This involves monitoring specific precursor-to-product ion transitions for each ceramide species and the C6-d7 internal standard. This highly selective and sensitive technique allows for accurate quantification even in complex mixtures.[4][5]

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte standards. The concentrations of ceramides in the unknown samples are then determined from this calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Spike Spike with C6-d7 Ceramide IS Sample->Spike Extract Lipid Extraction (Bligh & Dyer) Spike->Extract Dry Dry Down & Reconstitute Extract->Dry LC LC Separation (C18 Column) Dry->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification (Calibration Curve) MS->Quant

Caption: Experimental workflow for ceramide quantification.

Ceramide_Signaling_Pathway cluster_downstream Downstream Effects Stress Cellular Stress (e.g., Doxorubicin) SMase Sphingomyelinase (SMase) Stress->SMase Ceramide Ceramide SMase->Ceramide CerS Ceramide Synthase (CerS) CerS->Ceramide de novo synthesis Sphingomyelin Sphingomyelin Sphingomyelin->SMase hydrolysis Apoptosis Apoptosis Ceramide->Apoptosis CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest Senescence Senescence Ceramide->Senescence

Caption: Simplified ceramide-mediated signaling pathway.

References

Evaluating the Accuracy and Precision of Deuterated Ceramide Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of lipidomics, particularly in the quantification of ceramides, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides a comprehensive evaluation of deuterated ceramide standards, with a focus on D7-labeled ceramides, for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. We compare their performance against other internal standards and provide supporting experimental data and protocols for researchers, scientists, and professionals in drug development.

Performance of Deuterated Ceramide Internal Standards

The use of stable isotope-labeled internal standards, such as D7-labeled ceramides, is a widely accepted strategy to ensure high accuracy and precision in quantitative lipidomics. These standards are chemically identical to the analytes of interest but have a different mass, allowing them to be distinguished by a mass spectrometer. This co-elution with the endogenous analyte helps to correct for variations in sample preparation, extraction efficiency, and matrix effects during analysis.

Quantitative Performance Data

Multiple studies have demonstrated the excellent performance of D7-labeled ceramides in the quantification of various ceramide species in biological matrices. The following tables summarize key performance metrics from published and validated LC-MS/MS methods.

Ceramide SpeciesMatrixAccuracy (%)Precision (%CV)Linearity (R²)LOQ (ng/mL)Reference
Cer(d18:1/16:0)Human Plasma<15<15>0.992.5
Cer(d18:1/18:0)Human Plasma<15<15>0.992.5
Cer(d18:1/24:0)Human Plasma<15<15>0.992.5
Cer(d18:1/24:1)Human Plasma<15<15>0.991.0
Cer(22:0)Human PlasmaAcceptable<150.02-4 µg/mL20
Cer(24:0)Human PlasmaAcceptable<150.08-16 µg/mL80

Table 1: Performance Metrics of D7-Labeled Ceramide Internal Standards in Human Plasma. Accuracy is reported as the percent deviation from the nominal concentration, and precision is expressed as the coefficient of variation (%CV). Linearity is indicated by the coefficient of determination (R²). The Limit of Quantification (LOQ) is the lowest concentration that can be reliably quantified.

Comparison with Other Internal Standards

While deuterated standards are considered the gold standard, other non-deuterated, odd-chain ceramides are also utilized as internal standards.

Internal Standard TypeAdvantagesDisadvantages
Deuterated (e.g., C6-d7) Co-elutes with the analyte, providing the best correction for matrix effects and extraction variability.Can be more expensive than non-deuterated alternatives.
Odd-Chain (e.g., C17, C25) Not naturally present in most biological samples, avoiding interference with endogenous species.May not perfectly mimic the extraction and ionization behavior of all endogenous ceramides. Potential for in-source dehydration to interfere with the quantification of other ceramides has been noted.

Table 2: Comparison of Deuterated and Odd-Chain Ceramide Internal Standards.

Experimental Protocols

Accurate quantification of ceramides is highly dependent on the experimental methodology. Below are detailed protocols for sample preparation and LC-MS/MS analysis using deuterated ceramide internal standards.

Sample Preparation: Protein Precipitation

This method is commonly used for the extraction of ceramides from plasma or serum samples.

  • Aliquoting: Aliquot 50 µL of the biological sample (e.g., human plasma) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of the deuterated ceramide internal standard solution (e.g., D7-labeled ceramides in isopropanol) to each sample. A typical concentration for the internal standard stock solution is 10 ng/mL.

  • Protein Precipitation: Add a protein precipitation solvent, such as isopropanol or a mixture of methanol and chloroform, to the sample. A common ratio is 450 µL of solvent to 50 µL of sample.

  • Vortexing and Incubation: Vortex the mixture thoroughly to ensure complete mixing and precipitation of proteins. This is often followed by shaking for a period, for instance, 30 minutes.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 9000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant containing the extracted lipids to a clean HPLC vial for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following is a representative LC-MS/MS method for the analysis of ceramides.

  • LC System: An Agilent 1260 HPLC or equivalent.

  • Mass Spectrometer: An Agilent 6530 Accurate-Mass Q-TOF, Thermo Scientific TSQ Quantum Ultra, or an Orbitrap Exploris 120 mass spectrometer.

  • Column: A reverse-phase column suitable for lipid analysis.

  • Mobile Phase A: Water with 0.2% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid.

  • Gradient: A typical gradient starts with a higher percentage of mobile phase A, rapidly increasing to a high percentage of mobile phase B to elute the lipids, followed by a re-equilibration step. A short 5-minute total run time can be achieved.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for ceramide analysis.

  • Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification of specific ceramide species and their corresponding deuterated internal standards.

Visualizing Experimental and Biological Pathways

To further clarify the processes involved in ceramide analysis and their biological relevance, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis BiologicalSample Biological Sample (Plasma/Serum) SpikeIS Spike with Ceramide C6-d7 IS BiologicalSample->SpikeIS ProteinPrecipitation Protein Precipitation SpikeIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection LC_Separation LC Separation SupernatantCollection->LC_Separation MS_Detection Mass Spectrometry (MRM) LC_Separation->MS_Detection DataAnalysis Data Analysis & Quantification MS_Detection->DataAnalysis

Caption: Experimental workflow for ceramide quantification.

G Stress Cellular Stress Sphingomyelinase Sphingomyelinase Stress->Sphingomyelinase SerinePalmitoyltransferase Serine Palmitoyl-CoA Transferase (SPT) CeramideSynthase Ceramide Synthase (CerS) SerinePalmitoyltransferase->CeramideSynthase Ceramide Ceramide CeramideSynthase->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest Sphingomyelinase->Ceramide Sphingomyelin Sphingomyelin Sphingomyelin->Sphingomyelinase

Caption: Simplified ceramide signaling pathway.

The Indispensable Role of Deuterated Standards in Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide to achieving analytical precision and accuracy in lipid analysis.

In the intricate world of lipidomics, the pursuit of accurate and reproducible quantification is paramount for researchers, scientists, and drug development professionals. The subtle yet significant fluctuations in lipid profiles can hold the key to understanding disease mechanisms, identifying biomarkers, and developing novel therapeutics. The use of internal standards is a cornerstone of rigorous quantitative analysis, and among the available options, deuterated standards have emerged as a powerful tool. This guide provides an objective comparison of deuterated internal standards with other common alternatives, supported by experimental principles and data, to inform the selection of the most appropriate standardization strategy for your lipidomics workflow.

The Rationale for Internal Standards

Quantitative lipidomics is susceptible to variations introduced during sample preparation, extraction, and analysis by mass spectrometry.[1] Internal standards are compounds of known concentration added to a sample at the beginning of the analytical process to correct for these variations.[2] An ideal internal standard should mimic the chemical and physical behavior of the analyte of interest as closely as possible while being distinguishable by the analytical instrument. By comparing the signal of the analyte to that of the internal standard, variations in sample handling and instrument response can be normalized, leading to more accurate and precise quantification.

Deuterated Standards: A Close to Perfect Mimic

Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle change in mass allows them to be distinguished from their endogenous counterparts by mass spectrometry, while their physicochemical properties remain nearly identical.

The primary justification for using deuterated standards lies in their ability to co-elute with the analyte of interest in liquid chromatography (LC).[1] This co-elution is critical because it ensures that both the analyte and the internal standard experience the same degree of matrix effects—the suppression or enhancement of ionization due to other components in the sample—at the same time.[3] This simultaneous experience of the sample environment allows for highly effective normalization.

However, it is important to be aware of potential drawbacks. A "chromatographic isotope effect" can sometimes be observed, where the deuterated standard elutes slightly earlier than the native analyte.[1] Additionally, there is a potential for isotopic scrambling or the back-exchange of deuterium atoms with protons from the solvent, which could compromise quantification.[1]

Comparison of Internal Standard Performance

The choice of internal standard significantly impacts the quality of quantitative data. The following table summarizes the key characteristics and performance highlights of deuterated standards compared to other commonly used internal standards: ¹³C-labeled lipids and odd-chain lipids.

Internal Standard TypePrincipleAdvantagesDisadvantagesQuantitative Performance Highlights
Deuterated Lipids Hydrogen atoms are replaced by deuterium (²H).- Co-elute closely with the endogenous analyte in LC, providing excellent correction for matrix effects.[1] - Commercially available for a wide range of lipid species.- Potential for a slight chromatographic retention time shift compared to the native analyte.[1] - Potential for isotopic scrambling or back-exchange of deuterium.[1]In a comparative study, the use of a deuterated internal standard for the LC-MS/MS assay of Kahalalide F in plasma resulted in a significant improvement in both accuracy and precision compared to an analogous, non-isotope labeled standard.[4]
¹³C-Labeled Lipids Carbon atoms are replaced by the stable isotope ¹³C.- Considered the "gold standard" as they have virtually identical chemical and physical properties to the endogenous analyte.[1] - No chromatographic shift.[1] - Less prone to isotope effects compared to deuterium labeling.[1]- Generally more expensive and less commercially available than deuterated standards.[1]A study using a biologically generated ¹³C-internal standard lipid mixture demonstrated a significant reduction in the coefficient of variation (CV%) for lipid quantification compared to a commercially available deuterated internal standard mixture.[1] Another study comparing deuterated and ¹³C-labeled essential fatty acids found no significant differences in their measured concentrations in rat plasma after 24 hours.[1]
Odd-Chain Lipids Lipids with fatty acid chains containing an odd number of carbon atoms (e.g., C17:0).- Not naturally abundant in most mammalian systems, minimizing interference with endogenous lipids. - Cost-effective.- May not perfectly mimic the extraction and ionization behavior of all even-chained endogenous lipids. - Can be present endogenously in some diets or disease states.A study noted that when a lipid class was quantified with an internal standard from a different class, a common practice with odd-chain standards, the concentration values were quite different from those obtained using standards from the appropriate lipid class.[5]

Experimental Protocols

Accurate and reproducible quantification in lipidomics relies on standardized and well-documented experimental procedures. Below are detailed protocols for lipid extraction and subsequent analysis using LC-MS/MS with the incorporation of internal standards.

Lipid Extraction Protocol (Methyl-tert-butyl ether - MTBE)

This protocol is a widely used method for the extraction of a broad range of lipid classes.

Materials:

  • Biological sample (e.g., plasma, serum, cell pellet)

  • Methanol (LC-MS grade), pre-chilled

  • Methyl-tert-butyl ether (MTBE; HPLC grade), pre-chilled

  • Deuterated internal standard mixture (e.g., SPLASH LIPIDOMIX, Avanti Polar Lipids)

  • Water (LC-MS grade)

  • Vortex mixer

  • Centrifuge (capable of 16,000 x g and 4°C)

  • Vacuum evaporator

  • LC-MS vials with inserts

Procedure:

  • To a clean microcentrifuge tube, add 20 µL of the biological sample.

  • Add 225 µL of cold methanol containing the deuterated internal standard mixture.

  • Vortex for 10 seconds.

  • Add 750 µL of cold MTBE.

  • Vortex for 10 seconds and then shake for 6 minutes at 4°C.

  • Induce phase separation by adding 188 µL of LC-MS grade water.

  • Vortex for 20 seconds and then centrifuge at 16,000 x g for 5 minutes at 4°C.

  • Carefully collect the upper organic phase (approximately 700 µL) and transfer it to a new tube.

  • Evaporate the organic phase to dryness under a gentle stream of nitrogen or using a vacuum evaporator.

  • Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of a suitable solvent mixture (e.g., methanol/chloroform 1:1, v/v) and transfer to an LC-MS vial with an insert for analysis.

LC-MS/MS Analysis Protocol

This is an example protocol for the analysis of the extracted lipids. Specific parameters will need to be optimized for the instrument and analytes of interest.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer (e.g., Triple Quadrupole or high-resolution mass spectrometer).

Chromatographic Conditions (Example Gradient):

  • Column: A suitable reversed-phase column for lipid analysis (e.g., C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

  • Gradient:

    • Start at 30% B.

    • Increase to 100% B over 12 minutes.

    • Hold at 100% B for 3 minutes.

    • Return to 30% B over 0.1 minutes and hold for re-equilibration for 2.9 minutes.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive and/or negative electrospray ionization (ESI), depending on the lipid classes of interest.

  • Data Acquisition: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted analysis.

  • Collision Energies and other source parameters: Optimized for each specific lipid class and internal standard.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the role of deuterated standards and the context of their application, the following diagrams, generated using Graphviz (DOT language), illustrate a typical lipidomics workflow and a key signaling pathway where lipid analysis is crucial.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Collection Sample Collection Spiking with Deuterated IS Spiking with Deuterated IS Sample Collection->Spiking with Deuterated IS Lipid Extraction (MTBE) Lipid Extraction (MTBE) Spiking with Deuterated IS->Lipid Extraction (MTBE) LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction (MTBE)->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification Biological Interpretation Biological Interpretation Quantification->Biological Interpretation

Caption: A typical quantitative lipidomics workflow.

The diagram above illustrates the central role of spiking with a deuterated internal standard (IS) early in the sample preparation process. This ensures that the IS undergoes the same extraction and analysis steps as the endogenous lipids, allowing for accurate normalization.

G Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Downstream_Signaling Cell Survival, Growth, Proliferation Akt->Downstream_Signaling

Caption: The PI3K/Akt signaling pathway.

This diagram depicts the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell growth and survival. The lipid messengers phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and phosphatidylinositol (4,5)-bisphosphate (PIP2) are central to this pathway. Accurate quantification of these and other related lipids using deuterated standards is essential for understanding the dysregulation of this pathway in diseases such as cancer.

Conclusion

References

Performance Showdown: Ceramide C6-d7 and Alternatives in Biological Matrix Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Sphingolipidomics

In the intricate world of lipidomics, the accurate quantification of ceramides—key signaling molecules implicated in a myriad of cellular processes from apoptosis to inflammation—is paramount. For researchers and drug development professionals, the choice of an appropriate internal standard is a critical determinant of analytical accuracy and precision. This guide provides an objective comparison of the performance of Ceramide C6-d7, a commonly used deuterated internal standard, against other alternatives, supported by experimental data from various studies.

The Internal Standard: A Crucial Choice

The complexity of biological matrices such as plasma, serum, and tissue homogenates necessitates the use of internal standards to correct for variability during sample preparation, extraction, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ideal internal standard should mimic the physicochemical behavior of the analyte of interest as closely as possible. The two most common choices for ceramide quantification are stable isotope-labeled (deuterated) ceramides and non-physiological odd-chain ceramides.

Deuterated Ceramides (e.g., this compound): These standards have some of their hydrogen atoms replaced by deuterium. This modification results in a mass shift detectable by the mass spectrometer, while their chemical properties remain nearly identical to their endogenous counterparts. This ensures they co-elute closely in liquid chromatography and experience similar ionization efficiency and matrix effects.[1][2]

Odd-Chain Ceramides (e.g., C17:0 Ceramide): These are ceramides with fatty acid chains of a length not commonly found in mammalian cells.[2] Their utility lies in their distinct mass, which allows them to be differentiated from the even-chained endogenous ceramides.

Performance Metrics: A Head-to-Head Comparison

The following tables summarize the quantitative performance of analytical methods utilizing either deuterated ceramides (like this compound) or odd-chain ceramides as internal standards for the analysis of various biological matrices.

Table 1: Performance of Deuterated Ceramide Internal Standards (including d7-labeled analogs) in Plasma/Serum

ParameterCeramide Species AnalyzedPerformance CharacteristicsBiological MatrixReference
**Linearity (R²) **Cer(d18:1/16:0), Cer(d18:1/18:0), Cer(d18:1/24:0), Cer(d18:1/24:1)> 0.99Human Plasma[3]
Accuracy (%) Cer(d18:1/16:0), Cer(d18:1/18:0), Cer(d18:1/24:0), Cer(d18:1/24:1)Inter-assay: -2.2 to 10.4Human Plasma[3]
Precision (CV %) Cer(d18:1/16:0), Cer(d18:1/18:0), Cer(d18:1/24:0), Cer(d18:1/24:1)Intra-assay: <15; Inter-assay: 5.1 to 11.8Human Plasma[3]
Recovery (%) Cer(d18:1/16:0), Cer(d18:1/18:0), Cer(d18:1/24:0), Cer(d18:1/24:1)98 - 109Human Plasma[3]
Stability Cer(d18:1/16:0), Cer(d18:1/18:0), Cer(d18:1/24:0), Cer(d18:1/24:1)Stable in short-term benchtop, long-term plasma, and extract stability evaluations.Human Plasma[3]
Reproducibility (CV%) D7-Cer(16:0), D7-Cer(18:0), D7-Cer(24:0), D7-Cer(24:1)Retention Time: < 0.1; Peak Area: ≤ 5.2Fetal Bovine Serum[4]

Table 2: Performance of Odd-Chain Ceramide Internal Standards in Biological Matrices

ParameterCeramide Species AnalyzedPerformance CharacteristicsBiological MatrixReference
**Linearity (R²) **C14, C16, C18, C18:1, C20, C24, C24:1Not explicitly stated, but calibration curves were linear over the tested range.Human Plasma, Rat Liver & Muscle[5]
Recovery (%) Various ceramide subspeciesHuman Plasma: 78–91; Rat Liver: 70–99; Rat Muscle: 71–95Human Plasma, Rat Liver & Muscle[5]
Limit of Detection (LOD) Various ceramide species0.2 - 1.5 fmolMammalian Cell Lysates[6]
Limit of Quantification (LOQ) Various ceramide species1.1 - 15.3 fmolMammalian Cell Lysates[6]
Recovery (%) C17 and C18 ceramides92.2 - 105.2U2OS cells[6]

Experimental Protocols

Accurate and reproducible results are contingent on meticulous experimental execution. Below are detailed methodologies for ceramide extraction and LC-MS/MS analysis.

Ceramide Extraction from Plasma (using Deuterated Internal Standard)

This protocol is adapted from a high-throughput method for the routine measurement of molecular ceramides.[3]

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Vortex samples to ensure homogeneity.

  • Protein Precipitation and Lipid Extraction:

    • In a 96-well plate, add 10 µL of plasma sample.

    • Add 100 µL of a precipitation solution containing the D7-labeled ceramide internal standards in an organic solvent (e.g., methanol or ethanol).

    • Seal the plate and vortex for 5 minutes.

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant containing the extracted lipids to a new 96-well plate.

  • Evaporation and Reconstitution:

    • Evaporate the solvent in the supernatant under a stream of nitrogen.

    • Reconstitute the dried lipid extract in an appropriate volume of the LC mobile phase.

LC-MS/MS Analysis

The following is a representative LC-MS/MS method for ceramide analysis.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for ceramide separation.

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 4:3 v/v) with 0.1% formic acid and 10 mM ammonium acetate.

    • Gradient: A gradient elution is employed, starting with a lower percentage of mobile phase B and gradually increasing to elute the more hydrophobic ceramide species.

    • Flow Rate: Typically in the range of 0.3-0.6 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+) is generally used.

    • Scan Type: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity in quantifying specific molecules. The instrument is set to monitor the specific precursor-to-product ion transitions for each ceramide species and its corresponding internal standard.

Visualizing the Workflow and Biological Context

To better illustrate the experimental process and the biological significance of ceramides, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample IS Add this compound Internal Standard Plasma->IS Precipitation Protein Precipitation (e.g., with Methanol) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data Ceramide_Apoptosis_Pathway Stress Cellular Stress (e.g., UV, TNF-α) SMase Sphingomyelinase (SMase) Activation Stress->SMase Ceramide Ceramide Generation SMase->Ceramide CAPPs Ceramide-Activated Protein Phosphatases (e.g., PP1, PP2A) Ceramide->CAPPs Caspase_Cascade Caspase Cascade Activation CAPPs->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

References

Confirming the Isotopic Enrichment of Commercial Ceramide C6-d7: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Deuterium-labeled internal standards are fundamental to achieving accurate and reliable quantification in mass spectrometry-based lipidomics. Ceramide C6-d7 is a commonly utilized internal standard for the analysis of short-chain ceramides. However, the isotopic purity and enrichment of commercially available standards can vary, impacting experimental accuracy. This guide provides a framework for researchers to independently confirm the isotopic enrichment of commercial this compound, alongside a comparison with other commercially available deuterated ceramide alternatives.

Comparative Analysis of Commercial Deuterated Ceramides

While batch-specific isotopic enrichment data for this compound from multiple vendors is not always publicly available, manufacturers typically provide a minimum purity specification. Researchers should always consult the certificate of analysis for the specific lot they are using.

ProductSupplierStated Isotopic PurityDeuterium Label Location
This compound Cayman Chemical≥99% deuterated forms (d1-d7)[1]Not specified on product page
Other Deuterated Ceramides Avanti Polar LipidsVaries by product (e.g., >99%)Typically specified (e.g., d18:1-d7/16:0)
Other Deuterated Ceramides Matreya LLCVaries by productTypically specified

Note: The specification "≥99% deuterated forms (d1-d7)" indicates that the product is a mixture of species with one to seven deuterium atoms, with the total of these deuterated forms being at least 99% of the product. For precise quantification, understanding the distribution of these isotopologues is crucial.

Experimental Protocol: Verification of Isotopic Enrichment by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determining the isotopic enrichment of this compound.

1. Materials and Reagents:

  • This compound (from commercial supplier)

  • Unlabeled Ceramide C6 (as a reference)

  • HPLC-grade methanol, acetonitrile, isopropanol, and water

  • Formic acid

  • Glass vials with PTFE-lined caps

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the initial mobile phase composition.

  • Prepare a similar working solution of unlabeled Ceramide C6.

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid

    • Gradient: A suitable gradient to ensure the elution of Ceramide C6. For example, start at 50% B, increase to 100% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Full scan from m/z 350-450 to observe the isotopic cluster.

    • Collision Energy: Sufficient to induce fragmentation for structural confirmation (e.g., 20-30 eV).

    • Key Ions to Monitor:

      • Unlabeled Ceramide C6 ([M+H]⁺): ~m/z 398.37

      • This compound ([M+H]⁺): ~m/z 405.41

4. Data Analysis and Isotopic Enrichment Calculation:

  • Acquire the full scan mass spectrum of the unlabeled Ceramide C6 to determine its natural isotopic distribution.

  • Acquire the full scan mass spectrum of the this compound.

  • Identify the isotopic cluster for this compound. This will be a distribution of peaks corresponding to the different numbers of deuterium atoms incorporated (d0 to d7).

  • Integrate the peak area for each isotopologue in the cluster.

  • Correct the observed peak areas for the natural abundance of isotopes (primarily ¹³C) based on the spectrum of the unlabeled standard.

  • Calculate the percentage of each deuterated species (d1 through d7).

  • The total isotopic enrichment is the sum of the percentages of all deuterated species.

Visualizing Experimental and Biological Pathways

To aid in the understanding of the experimental workflow and the biological context of Ceramide C6, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis stock This compound Stock (1 mg/mL) working Working Solution (1 µg/mL) stock->working lc C18 Reversed-Phase LC Separation working->lc ms ESI+ Full Scan Mass Spectrometry lc->ms integrate Integrate Isotopologue Peaks ms->integrate correct Correct for Natural Isotope Abundance integrate->correct calculate Calculate Isotopic Enrichment correct->calculate

Workflow for Isotopic Enrichment Confirmation.

Ceramide C6 is a well-known inducer of apoptosis, a form of programmed cell death. Its signaling cascade involves the activation of key cellular stress pathways.

signaling_pathway cluster_stress_kinases Stress Kinase Activation cluster_caspase_cascade Caspase Cascade c6 Ceramide C6 jnk JNK Activation c6->jnk p38 p38 MAPK Activation c6->p38 caspase8 Caspase-8 Activation jnk->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Ceramide C6-Induced Apoptosis Signaling Pathway.

References

Safety Operating Guide

Proper Disposal Procedures for Ceramide C6-d7: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and cellular research, the proper handling and disposal of specialized chemical reagents like Ceramide C6-d7 are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, a deuterated analog of C6 ceramide used as an internal standard in mass spectrometry.

While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance, institutional policies and best laboratory practices often recommend handling such specialized reagents with a high degree of caution.[1] Therefore, the following procedures are based on a conservative approach that prioritizes safety and minimizes environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. Always consult the manufacturer-specific Safety Data Sheet (SDS) for complete safety information before use.

Personal Protective Equipment (PPE) and Handling:

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

  • Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any aerosols or dust.[1]

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₂₄H₄₀D₇NO₃GlpBio
Molecular Weight 404.7 g/mol GlpBio
CAS Number 2692624-22-7GlpBio
Storage Temperature -20°CINDOFINE Chemical Company, Inc.
Solubility DMF: >22 mg/mLDMSO: >20 mg/mLEthanol: >33 mg/mLEthanol:PBS (pH 7.2) (1:1): 0.5 mg/mLPBS (pH 7.2): <50 µg/mLGlpBio

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is to treat it as a chemical waste product. This involves careful collection, proper labeling, and transfer to your institution's environmental health and safety (EHS) office for final disposal by an approved waste management vendor.

Experimental Workflow for Disposal:
  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Solid Waste: Collect contaminated solid materials such as pipette tips, vials, and absorbent pads in a designated, sealed waste bag or container.

    • Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and solvents from cleaning, in a designated, leak-proof, and chemically compatible container.

  • Containerization and Labeling:

    • Labeling: Clearly label the waste container with "Hazardous Waste" (or as directed by your institution).

    • Contents Identification: Identify the contents, including "this compound" and any solvents used.

    • Concentration and Volume: Indicate the approximate concentration and volume of the waste.

  • Storage:

    • Store the sealed and labeled waste container in a designated and secure secondary containment area, away from incompatible materials, until pickup.

  • Arranging for Pickup:

    • Contact your institution's EHS department to schedule a pickup for the chemical waste.

    • Follow all internal procedures for waste transfer and documentation.

Below is a logical workflow for the disposal decision process.

Disposal Decision Workflow for this compound cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Disposal start Start Disposal Process ppe Don Personal Protective Equipment (PPE) start->ppe segregate Segregate Waste Streams ppe->segregate liquid_waste Collect Liquid Waste in Labeled Container segregate->liquid_waste solid_waste Collect Solid Waste in Labeled Container segregate->solid_waste storage Store in Secondary Containment liquid_waste->storage solid_waste->storage ehs_contact Contact Environmental Health & Safety (EHS) storage->ehs_contact end Waste Collected by EHS ehs_contact->end

Disposal Decision Workflow for this compound

Ceramide Signaling Pathway

Ceramide is a central lipid second messenger involved in various cellular processes, including apoptosis, cell cycle arrest, and inflammation. It can be generated through the de novo synthesis pathway, the breakdown of sphingomyelin by sphingomyelinases, or the salvage pathway. Ceramide then activates downstream effectors such as protein phosphatases and kinases to elicit a cellular response.

Simplified Ceramide Signaling Pathway cluster_generation Ceramide Generation cluster_downstream Downstream Effects sphingomyelin Sphingomyelin ceramide Ceramide sphingomyelin->ceramide Sphingomyelinase de_novo De Novo Synthesis de_novo->ceramide salvage Salvage Pathway salvage->ceramide pp Protein Phosphatases (PP1, PP2A) ceramide->pp jnk JNK/SAPK Pathway ceramide->jnk apoptosis Apoptosis pp->apoptosis cell_cycle Cell Cycle Arrest pp->cell_cycle jnk->apoptosis

Simplified Ceramide Signaling Pathway

Experimental Protocol: Quantification of Ceramides Using C6-d7 Ceramide as an Internal Standard

This compound is commonly used as an internal standard for the accurate quantification of endogenous ceramides in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol.

Sample Preparation and Lipid Extraction
  • Homogenization: Homogenize tissue samples or cell pellets in an appropriate buffer.

  • Internal Standard Spiking: Add a known amount of this compound to each sample to correct for variability in extraction and analysis.

  • Lipid Extraction: Perform a lipid extraction using a method such as the Bligh-Dyer or Folch procedure. This typically involves the addition of a chloroform/methanol mixture to the sample, followed by phase separation to isolate the lipids in the organic layer.

  • Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis, such as methanol or isopropanol.

LC-MS/MS Analysis
  • Chromatographic Separation: Inject the reconstituted lipid extract onto a reverse-phase C18 column to separate the different ceramide species based on their acyl chain length and saturation.

  • Mass Spectrometry Detection: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each endogenous ceramide and for the this compound internal standard.

  • Quantification: Create a calibration curve using known concentrations of non-labeled ceramide standards. The concentration of endogenous ceramides in the samples is determined by comparing the peak area ratio of the endogenous ceramide to the this compound internal standard against the calibration curve.

References

Essential Safety and Logistics for Handling Ceramide C6-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of Ceramide C6-d7. By adhering to these guidelines, laboratory personnel can ensure a safe working environment and maintain compliance with standard safety regulations.

I. Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety practices is essential to minimize exposure and prevent contamination.[1] The following PPE is recommended for handling this compound.

Equipment Specification Purpose
Hand Protection Nitrile glovesNitrile gloves offer good resistance to a variety of chemicals and are a suitable choice for handling this compound. They should be inspected for any signs of degradation or punctures before use.
Eye Protection Safety glasses with side shields or gogglesTo protect against accidental splashes of solutions containing this compound.
Body Protection Laboratory coatTo protect skin and clothing from potential spills.

II. Operational Plan: Handling and Experimental Procedures

A systematic approach to handling this compound, from receipt to use in experiments, is critical for safety and research integrity.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended by the supplier.

2. Preparation for Experiments:

  • Work in a well-ventilated area, such as a laboratory bench or a chemical fume hood.

  • Before handling, ensure that an eyewash station and safety shower are readily accessible.

  • Don the appropriate PPE as outlined in the table above.

3. Experimental Workflow:

The following diagram outlines a general workflow for incorporating this compound in cell culture experiments.

G cluster_prep Preparation cluster_exp Experiment cluster_cleanup Post-Experiment prep_ppe Don PPE prep_workspace Prepare Workspace prep_ppe->prep_workspace prep_reagent Prepare this compound Stock Solution prep_workspace->prep_reagent exp_treatment Treat Cells with this compound prep_reagent->exp_treatment exp_cell_culture Cell Seeding and Culture exp_cell_culture->exp_treatment exp_incubation Incubate Cells exp_treatment->exp_incubation exp_analysis Downstream Analysis exp_incubation->exp_analysis cleanup_decontaminate Decontaminate Workspace exp_analysis->cleanup_decontaminate cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe

Caption: Experimental workflow for using this compound.

4. Key Experimental Protocols:

Ceramide C6 is frequently used to study its role in various cellular processes, including apoptosis and autophagy. Below are summarized methodologies for common experiments.

Experiment Methodology
Cell Viability Assay (MTS Assay) 1. Seed cells in a 96-well plate and allow them to adhere. 2. Treat cells with varying concentrations of this compound for the desired time. 3. Add MTS reagent to each well and incubate. 4. Measure the absorbance at 490 nm to determine cell viability.
Western Blot for Apoptosis/Autophagy Markers 1. Treat cells with this compound. 2. Lyse the cells and quantify protein concentration. 3. Separate proteins by SDS-PAGE and transfer to a membrane. 4. Incubate with primary antibodies against markers like PARP, Caspase-3, or LC3. 5. Incubate with a secondary antibody and visualize bands.

III. Ceramide Signaling Pathways

Ceramide is a central molecule in sphingolipid metabolism and acts as a second messenger in various signaling pathways, influencing cell fate decisions such as apoptosis, cell cycle arrest, and senescence.

G cluster_downstream Downstream Effects stress Stress Stimuli (e.g., TNF-α, Chemotherapy) smase Sphingomyelinase (SMase) stress->smase ceramide Ceramide smase->ceramide cer_synthase Ceramide Synthase cer_synthase->ceramide sphingomyelin Sphingomyelin sphingomyelin->smase capp Ceramide-Activated Protein Phosphatase (CAPP) ceramide->capp jnk JNK/SAPK Pathway ceramide->jnk akt Inhibition of Akt/PKB ceramide->akt cell_cycle Cell Cycle Arrest ceramide->cell_cycle apoptosis Apoptosis capp->apoptosis jnk->apoptosis akt->apoptosis inhibition leads to

Caption: Simplified ceramide signaling pathway.

IV. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

1. Waste Segregation:

  • Solid Waste: Contaminated items such as gloves, pipette tips, and empty vials should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless permitted by your institution's environmental health and safety (EHS) guidelines.[2]

2. Disposal of Deuterated Compounds:

While this compound itself is not classified as hazardous, the disposal of deuterated compounds should follow institutional guidelines. In the absence of specific protocols for non-hazardous deuterated waste, it is best practice to treat it as chemical waste.

3. Final Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, including "this compound" and any solvents used.

  • Storage: Store waste containers in a designated and secure satellite accumulation area.

  • Pickup: Contact your institution's EHS office to arrange for the collection and disposal of the chemical waste.

The following diagram illustrates the decision-making process for the disposal of this compound waste.

G start This compound Waste Generated is_solid Solid Waste? start->is_solid solid_waste_container Place in Labeled Solid Hazardous Waste Container is_solid->solid_waste_container Yes liquid_waste_container Place in Labeled Liquid Hazardous Waste Container is_solid->liquid_waste_container No store_waste Store in Satellite Accumulation Area solid_waste_container->store_waste liquid_waste_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound waste.

References

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